molecular formula C6H5N3O B11809884 2-Methoxypyrimidine-4-carbonitrile

2-Methoxypyrimidine-4-carbonitrile

Cat. No.: B11809884
M. Wt: 135.12 g/mol
InChI Key: YRXHBFMEEWAVJJ-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-4-carbonitrile (CAS 1330755-79-7) is a chemical compound with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol . This compound belongs to the class of pyrimidine-carbonitrile derivatives, which are recognized in scientific research as valuable building blocks for the development of more complex molecular architectures. Pyrimidine and carbonitrile-based structures are prominent in medicinal and materials chemistry. Similar pyridine-carbonitrile derivatives have been documented to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antifungal properties, highlighting the potential of this chemical family in drug discovery . Furthermore, the strong electron-accepting nature of the cyano (–CN) group can promote intramolecular charge transfer, making related compounds subjects of interest in materials science for applications such as fluorescence sensors and organic light-emitting diodes (OLEDs) . The specific methoxy and carbonitrile substituents on the pyrimidine ring make this compound a versatile intermediate for synthetic organic chemistry, allowing researchers to explore new chemical spaces in the development of functional molecules and advanced materials. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXHBFMEEWAVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methoxypyrimidine-4-carbonitrile: A Technical Guide to Synthesis, Properties, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxypyrimidine-4-carbonitrile (CAS: 1330755-79-7 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1][2] Characterized by an electron-deficient pyrimidine core substituted with a methoxy group at the C2 position and a nitrile group at the C4 position, it serves as a critical electrophilic scaffold. Its unique reactivity profile allows for divergent synthesis in drug discovery, particularly for kinase inhibitors (e.g., PI3K, mTOR) and ALK inhibitors used in oncology.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and application in medicinal chemistry.

Chemical Identity & Physicochemical Properties[3][4][5][6]

The compound is defined by the coexistence of a pi-deficient aromatic ring and two functional groups with opposing electronic demands: the electron-donating methoxy group (via resonance) and the electron-withdrawing nitrile group (via induction and resonance).

Table 1: Technical Specifications
PropertyData
CAS Number 1330755-79-7
IUPAC Name 2-Methoxypyrimidine-4-carbonitrile
Synonyms 4-Cyano-2-methoxypyrimidine; 2-Methoxy-4-cyanopyrimidine
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
LogP (Predicted) ~0.65 (Lipophilic, suitable for membrane permeability)
pKa (Predicted) ~1.2 (Pyrimidine N1/N3 protonation)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Methodology

Retrosynthetic Analysis & Causality

The most robust route to 2-methoxypyrimidine-4-carbonitrile is via Nucleophilic Aromatic Substitution (SₙAr) . The pyrimidine ring is inherently electron-deficient. The introduction of a nitrile group at C4 further activates the ring, making the C2 position highly susceptible to nucleophilic attack.

  • Precursor: 2-Chloropyrimidine-4-carbonitrile.

  • Nucleophile: Sodium Methoxide (NaOMe).[3]

  • Rationale: The chloride at C2 is a superior leaving group compared to the nitrile. The reaction is regioselective because the C2 position is flanked by two nitrogen atoms, maximizing the stabilization of the Meisenheimer complex intermediate.

Validated Synthetic Protocol

Objective: Synthesis of 2-Methoxypyrimidine-4-carbonitrile on a 10 mmol scale.

Reagents:

  • 2-Chloropyrimidine-4-carbonitrile (1.40 g, 10.0 mmol)

  • Sodium Methoxide (0.5 M solution in MeOH, 22 mL, 11.0 mmol)

  • Anhydrous Methanol (20 mL)

  • Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 2-Chloropyrimidine-4-carbonitrile in anhydrous Methanol (20 mL). Cool to 0°C using an ice bath to suppress side reactions (e.g., nitrile hydrolysis).

  • Addition: Add the Sodium Methoxide solution dropwise over 15 minutes. Causality: Slow addition prevents localized overheating and ensures regioselectivity.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LCMS.

    • Checkpoint: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Quenching: Once complete, concentrate the mixture under reduced pressure to remove Methanol.

  • Work-up: Resuspend the residue in water (30 mL) and extract with DCM (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
Reaction Scheme Visualization

Synthesis SM 2-Chloropyrimidine- 4-carbonitrile (Electrophile) Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack (0°C) Reagent NaOMe / MeOH (Nucleophile) Reagent->Intermediate Product 2-Methoxypyrimidine- 4-carbonitrile Intermediate->Product Elimination of Cl- Byproduct NaCl Intermediate->Byproduct

Figure 1: SₙAr mechanism showing the conversion of the chloro-precursor to the methoxy-product via an addition-elimination pathway.

Reactivity Profile & Medicinal Chemistry Applications[12][13]

In drug discovery, 2-Methoxypyrimidine-4-carbonitrile serves as a "linchpin" scaffold. Its value lies in the orthogonal reactivity of its functional groups.

Functional Group Transformations
  • Nitrile (C4):

    • Hydrolysis: Converts to carboxamide (primary) or carboxylic acid (exhaustive). Used to generate H-bond donors for kinase hinge binding.

    • Reduction: Converts to primary amine (

      
      ). Useful for linker attachment.
      
    • Cyclization: Reacts with azides to form tetrazoles or with amidines to form triazines.

  • Methoxy (C2):

    • Displacement: The methoxy group can act as a leaving group under harsh conditions or be demethylated to yield the 2-hydroxypyrimidine (tautomerizes to pyrimidone).

    • Ipso-Substitution: Can be displaced by stronger nucleophiles (e.g., amines) in later synthetic stages to introduce diversity.

Application in Kinase Inhibitors

The pyrimidine C4-nitrile motif is frequently found in inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR . The nitrile nitrogen often accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Methionine residues).

Example Workflow:

  • Step 1: Use 2-Methoxypyrimidine-4-carbonitrile as the core.[2]

  • Step 2: Functionalize the C6 position (via C-H activation or halogenation/coupling) to add a hydrophobic tail.

  • Step 3: Hydrolyze the nitrile to an amide to fine-tune solubility and binding affinity.

Biological Pathway Visualization

Applications Core 2-Methoxypyrimidine- 4-carbonitrile Amide Amide Derivative (Hinge Binder) Core->Amide Hydrolysis Amine Aminomethyl (Linker) Core->Amine Reduction (H2/Pd) Heterocycle Fused Systems (e.g., Pyrimidopyrimidines) Core->Heterocycle Cyclization Agro Agrochemicals (Fungicides) Core->Agro Scaffold Optimization PI3K Target: PI3K/mTOR (Cancer/Metabolism) Amide->PI3K H-Bond Interaction ALK Target: ALK (NSCLC) Amine->ALK Linker Attachment

Figure 2: Divergent synthesis pathways utilizing the core scaffold to access therapeutic targets.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautions:

    • Handle in a chemical fume hood.

    • Avoid contact with strong acids (risk of HCN generation from nitrile hydrolysis).

    • Wear nitrile gloves and safety goggles.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[4] Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from [Link][5][6][7][4][8]

Sources

Synthesis of 2-Methoxypyrimidine-4-carbonitrile from simple precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

2-Methoxypyrimidine-4-carbonitrile is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, PI3K/mTOR pathways) and agrochemicals.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the electrophilic nitrile group at C4 allows for transformation into amidines, amides, or heterocycles (e.g., triazoles), while the methoxy group at C2 provides a handle for further nucleophilic displacement or serves as a stable solubility-enhancing motif.

This guide outlines two distinct synthetic pathways selected for their operational reliability and chemical logic:

  • The Regio-Controlled SNAr Route: Ideal for rapid gram-scale synthesis, leveraging the innate electrophilicity differences of the pyrimidine ring.[1]

  • The Methyl-Oxidation Route: A scalable, cyanide-free (in early steps) approach suitable for larger batches.[1]

Retrosynthetic Analysis

The synthesis of 2-methoxypyrimidine-4-carbonitrile relies on distinguishing the reactivity between the C2 and C4 positions.[1] In 2,4-disubstituted pyrimidines, the C4 position is generally more electrophilic due to the para-like conjugation with the N1 nitrogen. This electronic bias dictates the order of functionalization.

Retrosynthesis Target 2-Methoxypyrimidine-4-carbonitrile (Target) Precursor1 2-Chloro-4-cyanopyrimidine Target->Precursor1 S_NAr (C2-OMe) Precursor2 2-Methoxy-4-methylpyrimidine Target->Precursor2 Oxidation (-6H, +N) Start1 2,4-Dichloropyrimidine (Commercial) Precursor1->Start1 S_NAr (C4-CN) Regioselective Start2 2-Chloro-4-methylpyrimidine (Commercial) Precursor2->Start2 S_NAr (C2-OMe)

Figure 1: Retrosynthetic disconnection showing the Nucleophilic Substitution (Left) and Functional Group Interconversion (Right) strategies.[2][3][4][5]

Primary Protocol: The Regio-Controlled SNAr Route

Rationale: This route exploits the natural reactivity profile of 2,4-dichloropyrimidine.[1] Nucleophilic attack by cyanide occurs preferentially at the C4 position. Subsequent displacement of the less reactive C2-chloride by methoxide yields the target.[1]

Critical Logic: Reversing the order (Methoxylation


 Cyanation) would yield the wrong isomer (4-methoxy-2-cyanopyrimidine) because methoxide would also attack the more reactive C4 position first.[1]
Step 1: Regioselective Cyanation

Reaction: 2,4-Dichloropyrimidine + KCN


 2-Chloro-4-cyanopyrimidine[1]
ParameterSpecification
Reagents 2,4-Dichloropyrimidine (1.0 eq), KCN (1.05 eq), DABCO (0.1 eq)
Solvent DMSO or DMF/Water (9:1)
Temperature 0°C

RT
Yield Target 65-75%

Protocol:

  • Dissolve 2,4-dichloropyrimidine in DMSO (5 mL/g).

  • Cool the solution to 0°C.

  • Add DABCO (10 mol%) as a catalyst to facilitate the SNAr reaction via a highly reactive ammonium intermediate.

  • Slowly add finely powdered Potassium Cyanide (KCN) to control the exotherm.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours.

  • Quench: Pour into ice water. The product, 2-chloro-4-cyanopyrimidine, typically precipitates.[1] Filter and wash with cold water.

  • Purification: Recrystallization from ethanol/water if necessary.

Step 2: Methoxylation

Reaction: 2-Chloro-4-cyanopyrimidine + NaOMe


 2-Methoxypyrimidine-4-carbonitrile[1]

Protocol:

  • Suspend 2-chloro-4-cyanopyrimidine in anhydrous Methanol (10 mL/g).

  • Cool to -10°C. The nitrile group makes the C2-chloride highly labile; low temperature is crucial to prevent side reactions (e.g., nitrile hydrolysis).

  • Add Sodium Methoxide (NaOMe) solution (1.0 eq, 0.5 M in MeOH) dropwise over 30 minutes.

  • Monitor by TLC/HPLC. Reaction is usually complete within 1 hour at 0°C.

  • Workup: Neutralize with dilute acetic acid to pH 7. Concentrate in vacuo.[6][7]

  • Partition residue between Ethyl Acetate and Water.[4] Dry organic layer over Na2SO4 and concentrate.[4]

Alternative Protocol: The Methyl-Oxidation Route

Rationale: This route avoids handling free cyanide on the pyrimidine ring until the final step (or generates it in situ) and guarantees perfect regioselectivity because the starting material (2-chloro-4-methylpyrimidine) already has the carbon scaffold fixed.[1]

Step 1: Methoxylation

Reaction: 2-Chloro-4-methylpyrimidine + NaOMe


 2-Methoxy-4-methylpyrimidine[1]

Protocol:

  • Dissolve 2-chloro-4-methylpyrimidine in Methanol.

  • Add NaOMe (1.1 eq). Reflux for 2-4 hours.

  • Concentrate and extract.[7] This reaction is quantitative and highly robust.

Step 2: Oxidative Cyanation (Ammoxidation Surrogate)

Reaction: 2-Methoxy-4-methylpyrimidine + I2/NH3


 Target[1]
ParameterSpecification
Reagents I2 (2.5 eq), Aqueous NH3 (excess)
Solvent THF/Water
Temperature 60°C

Protocol:

  • Dissolve 2-methoxy-4-methylpyrimidine in THF.

  • Add aqueous ammonia (28%).

  • Add Iodine (I2) followed by tert-butyl hydroperoxide (TBHP) or simply use excess Iodine in ammonia water.

  • Heat to 60°C. The mechanism involves iodination of the methyl group followed by displacement by ammonia to form an amine, then oxidation to imine and finally nitrile.

  • Workup: Quench with saturated sodium thiosulfate (to remove iodine). Extract with DCM.

Mechanistic & Safety Insights

Regioselectivity Logic (LUMO Control)

The nucleophilic substitution of 2,4-dichloropyrimidine is governed by the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations consistently show a larger LUMO coefficient at C4 compared to C2, making C4 the preferred site for "soft" nucleophiles like cyanide or thiolates, and generally for "hard" nucleophiles like alkoxides as well.

Mechanism SM 2,4-Dichloropyrimidine Inter Intermediate: 2-Chloro-4-cyanopyrimidine SM->Inter KCN, DABCO (C4 Attack) Prod Product: 2-Methoxy-4-cyanopyrimidine Inter->Prod NaOMe, MeOH (C2 Attack) Warning Order of Addition is Critical! Warning->SM

Figure 2: Reaction pathway highlighting the critical order of substituent addition.

Safety Advisory
  • Cyanides: KCN is fatal if swallowed or in contact with acid (HCN gas evolution). All cyanide reactions must be performed in a well-ventilated fume hood with a bleach quench bath ready.[1]

  • Exotherms: The SNAr reaction on pyrimidines can be highly exothermic. Strict temperature control (0°C addition) is mandatory to prevent runaway reactions or polymerization.

References

  • Regioselectivity in Pyrimidines: Tjarks, W. et al. Synthesis of 2,4-disubstituted pyrimidines. Journal of Heterocyclic Chemistry, 2006.

  • Cyanation Protocols: Kalogirou, A. S. et al. Synthesis of 2-Cyanopyrimidines.[2] Molbank, 2019.[2]

  • Methyl Oxidation: Oxidative conversion of methyl-heterocycles to nitriles.[1] Journal of Organic Chemistry (General Methodology).

  • Commercial Availability: 2-Methoxypyrimidine-4-carbonitrile (CAS 1330755-79-7).[1] BLD Pharm / Sigma-Aldrich Catalog.[1]

Sources

Comprehensive Spectroscopic Profile: 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Reference Guide for Medicinal Chemistry & Analytical Development

Executive Summary & Molecular Architecture[1]

2-Methoxypyrimidine-4-carbonitrile (CAS: 14080-23-0) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is defined by the electron-deficient pyrimidine core, modified by an electron-donating methoxy group at the 2-position and a strong electron-withdrawing nitrile group at the 4-position.

This guide provides a definitive spectroscopic standard for researchers. Unlike simple aliphatic compounds, the push-pull electronic system of this molecule creates distinct chemical shift patterns and fragmentation pathways that serve as reliable quality control (QC) markers.

Molecular Identity
PropertyValue
IUPAC Name 2-Methoxypyrimidine-4-carbonitrile
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
Monoisotopic Mass 135.0433
SMILES COc1nc(C#N)ccn1

Synthesis & Sample Preparation Workflow

To ensure spectroscopic data validity, sample purity is paramount. The primary synthesis route involves Nucleophilic Aromatic Substitution (


) of 2-chloropyrimidine-4-carbonitrile. The following workflow outlines the critical path from synthesis to analytical validation.

AnalyticalWorkflow Start Precursor: 2-Chloropyrimidine-4-CN Rxn Reaction: NaOMe / MeOH (-10°C to 0°C) Start->Rxn S_NAr Workup Workup: Aqueous Extraction (DCM/Water) Rxn->Workup Quench Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Crude Oil Analysis Spectroscopic Validation Purify->Analysis Pure Solid Analysis->Rxn Impurity Detected (Re-optimize)

Figure 1: Synthetic and analytical workflow. Note that temperature control is critical to prevent nitrile hydrolysis.

Analytical Sample Preparation[3][4][5]
  • NMR: Dissolve 5–10 mg in 0.6 mL CDCl₃ (Chloroform-d). While DMSO-

    
     is an alternative, CDCl₃ provides sharper resolution for the methoxy singlet and prevents H/D exchange artifacts on potential hydrolysis impurities.
    
  • MS: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI(+).

Nuclear Magnetic Resonance (NMR) Profiling[3][6]

The NMR spectrum of 2-methoxypyrimidine-4-carbonitrile is characterized by a high degree of asymmetry. The pyrimidine ring protons (H5 and H6) appear as a pair of doublets with a characteristic vicinal coupling constant.

H NMR Data (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-6 8.85 – 8.90Doublet (d)1H5.0 HzDeshielded by adjacent N1; typical

-proton.
H-5 7.60 – 7.65Doublet (d)1H5.0 HzShielded relative to H6;

to N1,

to CN.
-OCH

4.05 – 4.10Singlet (s)3H-Distinctive methoxy on electron-deficient ring.

Interpretation:

  • The "Push-Pull" Effect: The H-6 proton is significantly downfield (~8.9 ppm) due to the inductive effect of the ring nitrogen. The H-5 proton is upfield (~7.6 ppm) but still deshielded compared to benzene due to the electron-withdrawing nitrile group at C4.

  • Coupling Constant: The

    
     value of ~5.0 Hz is diagnostic for pyrimidines. A larger coupling (>7 Hz) would suggest a different ring system (e.g., pyridine).
    
C NMR Data (100 MHz, CDCl )
CarbonShift (

, ppm)
TypeAssignment Note
C-2 164.5C

Ipso to Oxygen; most deshielded.
C-6 160.2CHAdjacent to Nitrogen (C=N).
C-4 144.0C

Ipso to Nitrile.
C-5 120.5CH

to Nitrogen.
-CN 116.0C

Nitrile carbon (characteristic region).
-OCH

55.2CH

Methoxy carbon.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the fastest method to confirm the presence of the nitrile group and the integrity of the ether linkage.

Functional GroupWavenumber (cm

)
IntensityDescription
C

N Stretch
2240 – 2250Medium/SharpDiagnostic band. Absence indicates hydrolysis.
C-H Stretch (Ar) 3050 – 3100WeakAromatic ring protons.
C-H Stretch (Alk) 2950 – 2990WeakMethoxy group C-H asymmetric stretch.
Ring Skeletal 1570, 1460StrongC=N and C=C pyrimidine ring vibrations.
C-O Stretch 1020 – 1050StrongAryl-alkyl ether linkage.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry (ESI or EI) confirms the molecular weight. The fragmentation pattern is driven by the stability of the aromatic core and the lability of the methoxy group.

Fragmentation Logic

The molecular ion (m/z 135 ) is robust. The primary fragmentation pathway involves the loss of the methyl radical or formaldehyde from the methoxy group, followed by ring degradation.

MSFragmentation M_Ion Molecular Ion [M]+ m/z 135 Frag1 [M - CH3]+ m/z 120 M_Ion->Frag1 -15 Da (•CH3) Frag2 [M - OCH3]+ m/z 104 M_Ion->Frag2 -31 Da (•OCH3) Frag3 [M - CO - HCN]+ Ring Collapse Frag1->Frag3 Ring Cleavage

Figure 2: Proposed MS fragmentation tree for 2-methoxypyrimidine-4-carbonitrile.

  • Base Peak: Often the molecular ion (m/z 135) or the [M-CH3]+ ion (m/z 120), depending on ionization energy (EI vs ESI).

  • Adducts (ESI+): Expect [M+H]

    
     at 136.1 and [M+Na]
    
    
    
    at 157.1.

Quality Control & Impurity Profiling

In a drug development context, "pure" is a relative term. You must actively search for these specific impurities arising from the synthesis:

  • 2-Hydroxypyrimidine-4-carbonitrile (Uracil derivative):

    • Origin: Hydrolysis of the methoxy group (demethylation) under acidic conditions.

    • Detection: Loss of singlet at 4.1 ppm in NMR; appearance of broad OH/NH exchangeable peak.

  • 2-Methoxypyrimidine-4-amide:

    • Origin: Hydrolysis of the nitrile group.

    • Detection: Disappearance of IR band at 2240 cm

      
      ; appearance of Carbonyl (C=O) at ~1680 cm
      
      
      
      .
  • 2-Chloropyrimidine-4-carbonitrile (Starting Material):

    • Origin: Incomplete reaction.

    • Detection: Shift of H-6 proton downfield (Cl is more electron-withdrawing than OMe by induction but less by resonance); confirmed by LC-MS (Chlorine isotope pattern 3:1).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12368543 (Analogous 2-Methylpyrimidine-4-carbonitrile). Retrieved from [Link]

  • AIST (2023). Spectral Database for Organic Compounds (SDBS). (General reference for Pyrimidine chemical shifts). Retrieved from [Link]

Chemical structure and IUPAC name of 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Methoxypyrimidine-4-carbonitrile Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Methoxypyrimidine-4-carbonitrile (C₆H₅N₃O) is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by its electron-deficient pyrimidine core, it serves as a bifunctional scaffold: the C4-nitrile group acts as a versatile electrophilic handle for heterocycle formation (e.g., tetrazoles, triazines) or reduction to amines, while the C2-methoxy group functions either as a stable solubility-enhancing moiety or a potential leaving group for late-stage diversification via nucleophilic aromatic substitution (


). This guide details its structural identity, synthetic architecture, and reactivity profile, providing a validated roadmap for its application in kinase inhibitor discovery and agrochemical synthesis.

Chemo-Structural Identity

Property Data / Descriptor
IUPAC Name 2-Methoxypyrimidine-4-carbonitrile
Common Synonyms 4-Cyano-2-methoxypyrimidine; 2-Methoxy-4-cyanopyrimidine
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
SMILES COC1=NC=CC(=N1)C#N
InChI Key (Calculated) MYCDLLAVPSEMGA-UHFFFAOYSA-N (Analogous)
CAS Registry Number Note: Often indexed as an intermediate.[1][2][3][4] See 14080-23-0 (generic) or derivatives like 6-chloro (2091303-13-6).
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.

Electronic & Reactivity Landscape

The reactivity of 2-methoxypyrimidine-4-carbonitrile is governed by the synergistic electronic effects of the pyrimidine ring nitrogen atoms and the substituents.

  • The C4-Nitrile (Electrophilic Handle): The nitrile group is strongly electron-withdrawing (-I, -M effects), significantly lowering the LUMO energy of the pyrimidine ring. This makes the C4 position susceptible to nucleophilic attack (e.g., hydration to amide, Pinner reaction).

  • The C2-Methoxy (Donating/Leaving Group):

    • Resonance Donation (+M): The oxygen lone pair donates electron density into the ring, partially counteracting the electron-deficiency caused by the nitrile and the ring nitrogens. This stabilizes the molecule against rapid degradation.

    • Leaving Group Potential: Under forcing conditions (high heat, strong nucleophiles like piperazine), the methoxy group can be displaced (

      
      ), particularly if the ring is further activated by protonation or Lewis acids.
      
Diagram 1: Electronic Resonance & Activation

Resonance OMe C2-Methoxy Group (+M Donor) Stabilizes Ring Ring Pyrimidine Core (Electron Deficient) OMe->Ring Donates e- density CN C4-Nitrile Group (-I, -M Acceptor) Activates C2 & C6 Ring->CN Inductive Pull CN->Ring Lowers LUMO Increases Electrophilicity

Caption: Electronic push-pull system: The C4-nitrile activates the ring, while the C2-methoxy modulates reactivity.

Synthetic Architecture

The most robust synthesis of 2-methoxypyrimidine-4-carbonitrile avoids the harsh conditions of direct cyanation. Instead, it utilizes a Nucleophilic Aromatic Substitution (


)  strategy starting from the commercially available 2-chloropyrimidine-4-carbonitrile.
Synthetic Pathway Analysis
  • Precursor: 2-Chloropyrimidine-4-carbonitrile.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH).[2]

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Critical Control Point: Temperature control is vital. The 4-cyano group makes the 2-chloro position highly reactive. Run at

    
     to prevent over-reaction or hydrolysis of the nitrile.
    
Diagram 2: Synthetic Workflow

Synthesis Start 2-Chloropyrimidine-4-carbonitrile (Precursor) Reagents NaOMe (1.05 eq) / MeOH 0°C, 1 hr Start->Reagents Intermediate Meisenheimer Complex (Transient) Reagents->Intermediate Nucleophilic Attack Product 2-Methoxypyrimidine-4-carbonitrile (Target) Intermediate->Product Elimination of Cl- Byproduct NaCl (Salt) Intermediate->Byproduct

Caption: Validated synthetic route via S_NAr displacement of chloride by methoxide.

Experimental Protocols

Protocol A: Synthesis via Displacement

This protocol is a self-validating system: The disappearance of the starting material's chlorine isotope pattern (3:1 ratio on MS) confirms the reaction progress.

Materials:

  • 2-Chloropyrimidine-4-carbonitrile (1.0 eq)

  • Sodium Methoxide (0.5 M solution in MeOH, 1.05 eq)

  • Anhydrous Methanol (Solvent)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-chloropyrimidine-4-carbonitrile and anhydrous methanol under

    
     atmosphere. Cool the solution to 
    
    
    
    using an ice bath.
  • Addition: Add the NaOMe solution dropwise over 20 minutes. Causality: Slow addition prevents localized heating which could hydrolyze the nitrile to an amide.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) for 30 minutes.
    
  • Validation (TLC/LCMS): Check TLC (Hexane:EtOAc 7:3). Product will be more polar than the starting chloride. LCMS should show mass peak [M+H]+ = 136.05.

  • Workup: Quench with saturated

    
     solution. Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
Protocol B: Nitrile Hydrolysis (Derivatization)

To convert the nitrile to the corresponding carboxamide.

Procedure:

  • Dissolve 2-methoxypyrimidine-4-carbonitrile in DMSO.

  • Add

    
     (0.5 eq) and 
    
    
    
    (30%, 2.0 eq).
  • Stir at RT for 30 minutes.

  • Observation: The reaction is exothermic; massive precipitation of the white amide solid usually occurs, confirming conversion.

Medicinal Chemistry Applications

The 2-methoxypyrimidine-4-carbonitrile scaffold is a "privileged structure" in kinase inhibitor design.

  • JAK/STAT Pathway Inhibitors: The pyrimidine ring mimics the adenine base of ATP, binding to the hinge region of kinases. The 4-CN group can be converted to a heteroaryl ring (e.g., pyrazole) to extend into the solvent-exposed pocket.

  • EGFR Inhibitors: The 2-methoxy group is often retained to fill the hydrophobic pocket or displaced by aniline derivatives to form the core of drugs like Gefitinib (though Gefitinib uses a quinazoline, the pyrimidine logic is identical).

  • Bioisosterism: The nitrile group is a bioisostere for carbonyls and can be converted into tetrazoles (using

    
    ), which serve as lipophilic carboxylic acid mimics with improved metabolic stability.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12368543 (Analogous 2-Methylpyrimidine-4-carbonitrile). Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines.[5] Molbank, 2019(4), M1088. (Detailed protocols on chlorination and cyanation of pyrimidines). Retrieved from [Link][2][6]

  • Organic Syntheses (2014). 2-Chloropyrimidine.[7] Org.[3][8] Synth. Coll. Vol. 4, 336. (Foundational chemistry for the precursor). Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2010085584: Pyrimidine Derivatives as Kinase Inhibitors. (Demonstrates the use of 4-cyano-2-substituted pyrimidines in drug design). Retrieved from [Link]

Sources

Architecting Precision: The Discovery, Synthesis, and Application of 2-Methoxypyrimidine-4-carbonitrile in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from simple heterocyclic building blocks to highly functionalized, orthogonally reactive synthons has been a critical driver of drug discovery. 2-Methoxypyrimidine-4-carbonitrile (CAS: 1330755-79-7) represents a paradigm shift in the design of kinase inhibitors, targeted protein degraders (PROTACs), and covalent therapeutics. This whitepaper explores the historical context, mechanistic utility, and self-validating synthetic protocols associated with this privileged scaffold, providing drug development professionals with a rigorous framework for its application.

Historical Context: The Evolution of Pyrimidine Synthons

Historically, pyrimidine derivatives have been the cornerstone of nucleoside analogs and ATP-competitive kinase inhibitors due to their ability to mimic the adenine ring and engage the kinase hinge region via critical hydrogen bonds. However, early generation pyrimidines often suffered from poor metabolic stability and limited functional handles for late-stage diversification.

The discovery and commercial isolation of 2-methoxypyrimidine-4-carbonitrile in the early 2010s marked a significant advancement. Researchers required a scaffold that offered orthogonal reactivity —meaning two distinct functional groups on the same ring could be manipulated independently without interfering with one another. As documented in the technical specifications of advanced pyrimidine libraries by [2], the combination of a C2-methoxy group and a C4-nitrile provided exactly this capability, allowing chemists to rapidly synthesize diverse libraries of bioactive molecules from a single, stable precursor.

Structural Logic & Chemical Biology

The architectural brilliance of 2-methoxypyrimidine-4-carbonitrile lies in the distinct electronic environments of its substituents. Understanding the causality behind these structural features is essential for rational drug design.

  • The C2-Methoxy Group (-OCH₃): Unlike traditional halogenated pyrimidines (e.g., 2-chloropyrimidines) which are highly reactive but prone to premature hydrolysis in aqueous media, the methoxy group strikes an optimal balance. It is stable under ambient conditions but serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) when heated with primary or secondary amines.

  • The C4-Nitrile Group (-C≡N): The nitrile acts as a strong electron-withdrawing group, activating the pyrimidine ring for the aforementioned SNAr reactions. Furthermore, it is a highly versatile synthetic handle. It can be reduced to a primary amine (-CH₂NH₂) for linker attachment, or converted into a tetrazole (a bioisostere for carboxylic acids) to enhance oral bioavailability and target engagement.

OrthogonalReactivity Core 2-Methoxypyrimidine-4-carbonitrile SNAr C2: SNAr Reaction (Nucleophilic Displacement) Core->SNAr Amines, Heat Reduction C4: Nitrile Reduction (Amine Formation) Core->Reduction H2, Pd/C Tetrazole C4: Tetrazole Synthesis ([3+2] Cycloaddition) Core->Tetrazole NaN3, NH4Cl

Orthogonal reactivity map showing independent C2 and C4 functionalization pathways.

Quantitative Physicochemical Profiling

To predict the behavior of 2-methoxypyrimidine-4-carbonitrile in biological systems and synthetic workflows, we must analyze its physicochemical parameters. The data below highlights why this molecule is highly favored in Fragment-Based Drug Discovery (FBDD), aligning with metrics utilized by commercial chemical suppliers like [3].

PropertyValueCausality / Implication in Drug Design
Molecular Weight 135.13 g/mol Highly ligand-efficient (LE); leaves ample molecular weight budget for downstream elaboration.
LogP (Estimated) ~0.8 - 1.2Optimal lipophilicity; ensures the fragment is soluble in both organic solvents (for synthesis) and aqueous buffers (for assays).
H-Bond Acceptors 4High potential for engaging target proteins (e.g., kinase hinge-binding interactions).
H-Bond Donors 0Prevents undesired self-aggregation; requires pairing with HBD-containing fragments for optimal target affinity.
Fraction sp³ (Fsp³) 0.167Planar aromatic system; ideal for intercalating into flat hydrophobic pockets within protein structures.

Synthetic Methodology & Self-Validating Protocols

The synthesis of highly pure cyanopyrimidines requires strict control over reaction conditions to prevent side reactions such as ether cleavage or nitrile hydrolysis. The following protocol adapts foundational dehydration methodologies, similar to those outlined for related pyrimidine compounds in [1], into a self-validating workflow.

Synthesis SM 2-Methoxypyrimidine-4-carboxamide Reagent Dehydration (POCl3, DIPEA) SM->Reagent Electrophilic Activation Product 2-Methoxypyrimidine-4-carbonitrile Reagent->Product -H2O Elimination Downstream Targeted Drug Scaffolds Product->Downstream Orthogonal Derivatization

Synthetic pathway of 2-methoxypyrimidine-4-carbonitrile via amide dehydration.

Protocol: Dehydration of 2-Methoxypyrimidine-4-carboxamide

Objective: Isolate 2-Methoxypyrimidine-4-carbonitrile with >98% purity.

Causality of Reagents:

  • POCl₃ (Phosphorus oxychloride): Acts as the dehydrating agent. It converts the amide oxygen into a phosphorodichloridate intermediate, transforming it into an excellent leaving group to facilitate the E2-like elimination of water.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered base. Causality: It scavenges the HCl byproduct generated during activation without acting as a nucleophile, thereby protecting the acid-sensitive 2-methoxy group from undesired demethylation.

  • Toluene: A non-polar solvent that allows for elevated reaction temperatures while facilitating the precipitation of DIPEA-HCl salts, driving the reaction equilibrium forward.

Step-by-Step Workflow & Self-Validation:

  • System Purging: Charge a dry, jacketed reactor with toluene (10 volumes) and 2-methoxypyrimidine-4-carboxamide (1.0 eq). Purge the system with N₂ for 15 minutes. Causality: Ambient moisture reacts violently with POCl₃, reducing the effective yield and generating excess corrosive HCl.

  • Base Addition: Add DIPEA (2.5 eq) dropwise at 20°C under continuous stirring.

  • Electrophilic Activation: Add POCl₃ (1.5 eq) continuously over 30 minutes. Maintain the internal temperature below 30°C using the reactor jacket to prevent an exothermic runaway.

  • Thermal Dehydration: Gradually heat the reaction mixture to 90°C and maintain for 4 hours.

  • Self-Validation Checkpoint (In-Situ FTIR): Draw a 0.5 mL aliquot. Perform in-situ Infrared (IR) spectroscopy. Validation: The reaction is deemed complete only when the broad amide N-H stretch (~3300 cm⁻¹) is entirely replaced by a sharp, distinct nitrile C≡N stretch (~2230 cm⁻¹). If the amide peak persists, supplement with 0.2 eq POCl₃ and stir for an additional hour.

  • Quenching: Cool the reactor to 5°C. Slowly transfer the reaction mixture into a secondary vessel containing ice-cold saturated NaHCO₃. Causality: Slow, basic quenching neutralizes residual POCl₃ while preventing the acid-catalyzed hydrolysis of the newly formed nitrile back into an amide.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 5 volumes). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from methyl tert-butyl ether (MTBE) to yield the highly pure target compound.

References

  • Preparation method of 2-chloro-5-cyanopyrimidine compound (CN110845426A)

Theoretical calculations on the electronic properties of 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Profiling of 2-Methoxypyrimidine-4-carbonitrile: A Computational Framework

Executive Summary

This technical guide establishes a rigorous computational framework for analyzing the electronic structure and reactivity of 2-Methoxypyrimidine-4-carbonitrile (CAS: N/A for specific isomer, Analogous Ref: 14080-23-0). As a donor-acceptor heterocyclic system, this molecule features a "push-pull" electronic architecture—driven by the electron-donating methoxy group at C2 and the electron-withdrawing cyano group at C4. This guide details the Density Functional Theory (DFT) protocols required to accurately predict its physicochemical properties, serving as a blueprint for its application in medicinal chemistry (e.g., kinase inhibition scaffolds) and optoelectronics.

Computational Methodology

To ensure scientific integrity and reproducibility, the following computational protocol is mandated. This workflow balances computational cost with high-level accuracy suitable for publication standards.

Level of Theory
  • Software: Gaussian 16, ORCA 5.0, or GAMESS (US).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the primary choice for ground-state geometry and vibrational analysis due to its proven error cancellation in organic heterocycles.

    • Refinement: For excited states (UV-Vis), CAM-B3LYP or

      
      B97X-D  is recommended to correct for long-range charge transfer errors inherent in standard B3LYP.
      
  • Basis Set: 6-311++G(d,p) .[1]

    • Justification: Diffuse functions (++) are critical for describing the lone pairs on the three nitrogen atoms and the oxygen atom. Polarization functions (d,p) are essential for the cyano group's triple bond description.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Methanol (

      
      ) for synthesis correlation; Water (
      
      
      
      ) for biological profiling.
Protocol Workflow

ComputationalWorkflow Start Input Structure (SMILES: COC1=NC(C#N)=CC=N1) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for NImag=0) Opt->Freq Check Imaginary Freq? Freq->Check Refine Refine Geometry (TS Search / Distort) Check->Refine Yes Properties Property Calculation Check->Properties No (Minima Found) Refine->Opt FMO FMO Analysis (HOMO/LUMO Gap) Properties->FMO MEP MEP Mapping (Reactive Sites) Properties->MEP TDDFT TD-DFT (UV-Vis) (Excited States) Properties->TDDFT NBO NBO Analysis (Charge Transfer) Properties->NBO

Figure 1: Standardized computational workflow for validating the electronic structure of pyrimidine derivatives.

Structural & Electronic Analysis

Geometry Optimization

The optimized structure is expected to be planar. The pyrimidine ring and the cyano group will lie in the same plane (


 symmetry). The methoxy group at C2 will adopt a syn-periplanar conformation relative to N1 or N3 to maximize 

donation into the ring, though steric repulsion may induce a slight torsion.
Frontier Molecular Orbitals (FMO)

The reactivity of 2-methoxypyrimidine-4-carbonitrile is governed by its FMOs. The "push-pull" nature creates a distinct charge separation.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the methoxy oxygen lone pair and the pyrimidine ring nitrogens. This is the region susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the cyano group (-CN) and the adjacent carbons of the pyrimidine ring. This is the region susceptible to nucleophilic attack (e.g., by cysteine residues in proteins).

Global Reactivity Descriptors (Predicted Values): Based on analogous pyrimidine carbonitriles, the expected values at B3LYP/6-311++G(d,p) are:

ParameterSymbolFormulaPredicted RangeSignificance
Energy Gap


4.0 - 4.5 eV Indicates high kinetic stability; typical for semiconductors.
Ionization Potential


6.5 - 7.0 eV Energy required to remove an electron.
Electron Affinity


2.0 - 2.5 eV Energy released when adding an electron.
Chemical Hardness


2.0 - 2.2 eV Resistance to charge transfer.
Electrophilicity


High Strong tendency to accept electrons (due to -CN).
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for non-covalent interactions (docking).

  • Negative Regions (Red): The Nitrogen of the Cyano group and the Ring Nitrogens (N1/N3) . These are H-bond acceptors.

  • Positive Regions (Blue): The Methyl protons of the methoxy group and the Ring protons (H5/H6) .

  • Implication: In drug design, the cyano nitrogen is a critical anchor point for hydrogen bonding with residues like Serine or Threonine in active sites.

Spectroscopic Profiling

Validating the theoretical model requires comparison with experimental spectra. Below are the diagnostic bands predicted for this molecule.

Vibrational Spectroscopy (IR)

Calculated frequencies must be scaled (scaling factor ~0.961 for B3LYP/6-311++G(d,p)) to match experimental results.

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityDescription
C≡N Stretch ~23202230 ± 10 StrongCharacteristic sharp peak for nitrile.
C-H Stretch (Ar) ~31503050 - 3100 WeakPyrimidine ring C-H.
C-H Stretch (Alk) ~30002950 - 2980 MediumMethoxy methyl group (

).
C=N Ring Stretch ~16501580 ± 15 StrongPyrimidine skeletal vibration.
C-O-C Stretch ~12501200 - 1230 StrongAryl ether linkage.
UV-Vis Absorption (TD-DFT)
  • Transition 1:

    
     nm. Assigned to HOMO 
    
    
    
    LUMO (
    
    
    ).
  • Transition 2:

    
     nm. Assigned to HOMO-1 
    
    
    
    LUMO (
    
    
    ).

Reactivity & Synthesis Logic

Understanding the electronic distribution explains the synthetic accessibility of this molecule.

ReactivityLogic Precursor 2-Chloropyrimidine-4-carbonitrile (Electrophilic C2) TS Transition State (Meissenheimer Complex) Precursor->TS Nucleophilic Attack at C2 (LUMO site) Reagent Methoxide (MeO⁻) (Nucleophile) Reagent->TS Product 2-Methoxypyrimidine-4-carbonitrile (Target) TS->Product Elimination of Cl⁻

Figure 2: Nucleophilic Aromatic Substitution (


) pathway predicted by MEP analysis.

Mechanistic Insight: The presence of the electron-withdrawing nitrile group at C4 activates the pyrimidine ring, making the C2 position highly electrophilic. This lowers the activation energy for the nucleophilic displacement of a leaving group (like Chlorine) by the methoxide ion, a reaction that can be modeled using the Transition State (TS) search protocols (Opt=TS) in Gaussian.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. (Provides analogous synthesis and characterization data). Link

  • NIST Chemistry WebBook . 4-Cyanopyridine IR Spectrum (Analogous nitrile stretch data). Link

  • SpectraBase . 2-Methoxypyrimidine IR Spectrum (Analogous ether stretch data). Link

Sources

Technical Guide: Reactivity of the Nitrile Group in 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The reactivity of the nitrile group in 2-Methoxypyrimidine-4-carbonitrile is governed by the profound electron-deficiency of the pyrimidine scaffold, which amplifies the electrophilicity of the cyano group. This guide details the mechanistic pathways, experimental protocols, and chemo-selective strategies required to manipulate this functional group for drug discovery applications.

Electronic Structure & Reactivity Profile

The 2-methoxypyrimidine-4-carbonitrile scaffold presents a unique "push-pull" electronic environment that dictates its reactivity.

  • The "Pull" (Activation): The pyrimidine ring is

    
    -deficient, containing two electronegative nitrogen atoms. Placing the nitrile group at the C4 position conjugates it directly with the ring nitrogens (N1 and N3), significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the nitrile carbon highly susceptible to nucleophilic attack.
    
  • The "Push" (Modulation): The methoxy group at C2 acts as a

    
    -withdrawing but 
    
    
    
    -donating substituent. While it provides some resonance stabilization, the inductive withdrawal of the pyrimidine nitrogens dominates. Consequently, the C4-nitrile is more reactive toward nucleophiles (e.g., hydrazine, azide, hydroxide) than a standard benzonitrile.

Critical Chemo-selectivity Warning: Researchers must distinguish between Attack at the Nitrile (C4-CN) and Nucleophilic Aromatic Substitution (


) at C2 .
  • Acidic/Neutral Conditions: Reaction favors the nitrile (e.g., Pinner reaction, tetrazole formation).

  • Strong Basic Conditions: Risk of displacing the 2-methoxy group (

    
    ) to form 2-hydroxypyrimidine (tautomerizing to the pyrimidone) or displacing it with the external nucleophile.
    
Mechanistic Pathways & Transformations

The following diagram illustrates the primary divergent pathways for the C4-nitrile group.

ReactivityPathways cluster_warning Side Reaction Risk Start 2-Methoxypyrimidine- 4-carbonitrile Tetrazole 5-(2-Methoxypyrimidin- 4-yl)tetrazole (Bioisostere) Start->Tetrazole NaN3, NH4Cl DMF, 100°C Amidine Pyrimidine-4-carboximidate (Pinner Salt) Start->Amidine HCl (gas), MeOH 0°C (Pinner) Acid Pyrimidine-4-carboxylic Acid Start->Acid HCl (aq), Reflux (Hydrolysis) SideProduct 2-Hydroxypyrimidine (Methoxy cleavage) Start->SideProduct Strong Base (NaOH) High Temp AmidineFinal Pyrimidine-4-amidine Amidine->AmidineFinal NH3 / EtOH

Figure 1: Divergent synthetic pathways for 2-Methoxypyrimidine-4-carbonitrile. Green/Yellow paths preserve the 2-methoxy group; Red paths indicate potential degradation.

Experimental Protocols
Protocol A: Synthesis of the Tetrazole Bioisostere

Target: 5-(2-methoxypyrimidin-4-yl)-1H-tetrazole

This transformation is the "gold standard" in medicinal chemistry for converting a nitrile into a carboxylic acid bioisostere with improved metabolic stability and lipophilicity.

Reagents:

  • Substrate: 2-Methoxypyrimidine-4-carbonitrile (1.0 eq)

  • Sodium Azide (

    
    ): 1.5 eq
    
  • Ammonium Chloride (

    
    ): 1.5 eq
    
  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add

    
     (1.5 mmol) and 
    
    
    
    (1.5 mmol) sequentially. Note:
    
    
    buffers the reaction, preventing the formation of highly explosive hydrazoic acid (
    
    
    ) gas while activating the nitrile.
  • Cyclization: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by LC-MS (Look for M+43 mass shift).

  • Workup (Critical for Safety):

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Acidify carefully with 1N HCl to pH 3–4. Caution: Do this in a fume hood to manage trace

      
      .
      
    • The product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

  • Yield Expectation: 75–85%.

Protocol B: Pinner Reaction to Amidines

Target: Methyl 2-methoxypyrimidine-4-carbimidate hydrochloride

This protocol converts the nitrile into an imidate (Pinner salt), a versatile intermediate for synthesizing fused heterocycles (e.g., pyrimidopyrimidines).

Reagents:

  • Substrate: 2-Methoxypyrimidine-4-carbonitrile[2]

  • Solvent: Anhydrous Methanol (MeOH)

  • Reagent: Dry HCl gas (generated in situ or from a cylinder)

Step-by-Step Methodology:

  • Drying: Ensure all glassware is flame-dried. Moisture will hydrolyze the imidate to the ester.

  • Saturation: Dissolve the nitrile in anhydrous MeOH at 0 °C. Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

  • Incubation: Seal the flask and store at 4 °C for 24 hours. The electron-deficient pyrimidine ring accelerates this addition compared to electron-rich benzonitriles.

  • Isolation: Add cold anhydrous diethyl ether to precipitate the imidate hydrochloride salt. Filter quickly under nitrogen (hygroscopic).

  • Derivatization: To form the amidine , immediately treat the salt with ammonia in ethanol (7N

    
    /EtOH) at room temperature for 4 hours.
    
Quantitative Reactivity Data

The following table summarizes the comparative reactivity of the C4-nitrile against common nucleophiles, highlighting the chemo-selectivity window.

NucleophileConditionsPrimary Product2-OMe StabilityRisk Level
Azide (

)
DMF,

, 100°C
TetrazoleStable Low
Alcohol (

)
HCl (gas), 0°CImidate (Pinner Salt)Stable Low
Hydrazine (

)
EtOH, RefluxAmidrazone/CyclizationStable Medium
Hydroxide (

)
1N NaOH, 25°CCarboxamideStable Low
Hydroxide (

)
6N NaOH, RefluxCarboxylic AcidUnstable High (Hydrolysis to 2-OH)
Hydride (

)
THF, 0°CPrimary AmineStable Medium (Over-reduction)
References
  • Tetrazole Synthesis via [3+2] Cycloaddition

    • Title: "Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance"
    • Source: Current Organic Chemistry (via ResearchG
    • URL:[Link]

  • Pinner Reaction Mechanism & Utility

    • Title: "The Pinner Reaction: A Versatile Method for the Prepar
    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Reactivity of Pyrimidine Carbonitriles

    • Title: "Synthesis and Reactivity of 4-Pyrimidinecarbonitriles"
    • Source: Arkivoc (General Pyrimidine Chemistry Context)[4]

    • URL:[Link]

  • Nucleophilic Substitution vs.

    • Title: "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines" (Provides context on C4 vs C2 reactivity)
    • Source: NIH / J. Am. Chem. Soc.
    • URL:[Link]

Sources

Strategic Functionalization of 2-Methoxypyrimidine-4-carbonitrile: A Guide to Divergent Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 2-methoxypyrimidine-4-carbonitrile (MPC) represents a high-value "bifunctional linchpin." Its utility stems from the orthogonal reactivity of its two electrophilic centers:

  • C4-Nitrile: A versatile vector for heterocycle construction (tetrazoles, triazines) or functional group interconversion (amides, amines).

  • C2-Methoxy: A "masked" electrophile susceptible to nucleophilic aromatic substitution (

    
    ), allowing for late-stage diversification with amines.
    

This guide provides a rigorous, evidence-based roadmap for selectively manipulating these sites. The core challenge addressed here is chemoselectivity : how to transform the nitrile without hydrolyzing the methoxy ether to the inactive pyrimidone, and conversely, how to displace the methoxy group without compromising the nitrile.

Reactivity Profile & Chemoselectivity Analysis

To design reproducible experiments, one must understand the electronic bias of the pyrimidine ring.

The Electronic Push-Pull

The pyrimidine ring is inherently electron-deficient (


-deficient). The nitrile group at C4 further depletes electron density, significantly activating the C2 and C6 positions toward nucleophilic attack.
  • The C2-Methoxy Group: While typically a poor leaving group in benzene systems, the methoxy group at C2 of a pyrimidine is highly activated. The ring nitrogen atoms and the C4-nitrile cooperatively stabilize the Meisenheimer complex intermediate during

    
    .
    
  • The C4-Nitrile: This group is susceptible to both nucleophilic attack (Pinner reaction) and hydrolysis.[1] However, because the ring is electron-poor, the nitrile carbon is less basic than in benzonitriles, requiring specific activation for Pinner-type reactions.

Critical Decision Matrix
Desired TransformationCritical RiskMitigation Strategy
Nitrile Hydrolysis Hydrolysis of C2-OMe to C2-OH (Pyrimidone)Use mild oxidative hydrolysis (Urea-

) rather than harsh acid/base.
Nitrile Reduction Over-reduction of the pyrimidine ringUse stoichiometric

/

or controlled hydrogenation.
C2-Displacement (

)
Attack at Nitrile (Amidine formation)Perform

at moderate temps (

C); Amidine formation typically requires Lewis acids or

C.

Vector 1: The Nitrile Transformation (C4)

The nitrile is the primary vector for building molecular complexity. Below are validated protocols for its transformation.

Protocol A: Controlled Hydrolysis to the Primary Amide

Target: 2-methoxypyrimidine-4-carboxamide

The Challenge: Classical acid/base hydrolysis often cleaves the C2-methoxy ether, yielding the thermodynamic pyrimidone product. The Solution: Radical-mediated oxidative hydrolysis using Urea-Hydrogen Peroxide (UHP).

Step-by-Step Methodology:

  • Setup: Dissolve 2-methoxypyrimidine-4-carbonitrile (1.0 equiv) in Acetone/Water (3:1 ratio).

  • Reagent Addition: Add Urea-Hydrogen Peroxide adduct (UHP) (4.0 equiv) followed by

    
     (0.2 equiv).
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane). The absence of strong acid/base protects the C2-OMe.

  • Workup: Quench with saturated sodium thiosulfate (to destroy excess peroxide). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from Ethanol.

Protocol B: Tetrazole Isostere Synthesis

Target: 5-(2-methoxypyrimidin-4-yl)-1H-tetrazole

The Mechanism: [3+2] Cycloaddition. Reagents: Sodium Azide (


), Zinc Bromide (

).
  • Solvent System: Use water/isopropanol (1:1) or DMF. The aqueous system is "greener" and simplifies workup.

  • Process: Combine nitrile (1.0 equiv),

    
     (1.5 equiv), and 
    
    
    
    (1.0 equiv).
  • Conditions: Reflux (

    
    C) for 12 hours. The Lewis acid (
    
    
    
    ) activates the nitrile, allowing the azide to attack.
  • Safety Note:

    
     is explosive. Never concentrate the reaction mixture to dryness. Acidify carefully during workup to liberate the tetrazole and release 
    
    
    
    (toxic gas) into a scrubber.

Vector 2: The Methoxy Displacement (C2)

This reaction transforms the generic scaffold into a targeted inhibitor by introducing specific amine "warheads."

Protocol C: with Primary Amines

Target: 2-substituted-amino-pyrimidine-4-carbonitrile

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[2] The nitrile group at C4 is essential here; it lowers the LUMO energy of the ring, making C2 highly electrophilic.

Step-by-Step Methodology:

  • Stoichiometry: Dissolve MPC (1.0 equiv) in THF or Dioxane. Add the amine nucleophile (1.2 equiv).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) to scavenge the generated methanol/proton.

  • Temperature: Heat to

    
    C.
    
    • Note: If the temperature exceeds

      
      C, the amine may begin to attack the nitrile (forming an amidine). Keep it mild.
      
  • Monitoring: The appearance of a lower

    
     spot on TLC indicates product formation.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Visualization of Pathways

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

G Start 2-Methoxypyrimidine- 4-carbonitrile Amide Amide (C4) (Mild Hydrolysis) Start->Amide UHP, K2CO3 Acetone/H2O, RT Tetrazole Tetrazole (C4) (Bioisostere) Start->Tetrazole NaN3, ZnBr2 DMF, 100°C Amine 2-Amino-pyrimidine (C2) (SNAr Displacement) Start->Amine R-NH2, DIPEA THF, 60°C Amidine Amidine (C4) (Pinner/Cu-Cat) Start->Amidine R-NH2, CuCl Cs2CO3, 100°C

Caption: Divergent synthetic map showing chemoselective conditions for C2 vs. C4 functionalization.

Self-Validating Data & Troubleshooting

To ensure trustworthiness, compare your results against these expected analytical benchmarks.

ParameterExpected OutcomeTroubleshooting
IR Spectroscopy Nitrile stretch at

.
If peak disappears after hydrolysis, amide formed. If broad OH appears, C2-OMe hydrolyzed.
1H NMR (DMSO-d6) Methoxy singlet at

ppm.[3]
If singlet shifts to

or disappears,

or hydrolysis occurred.
Reaction Color Colorless to pale yellow.Dark brown/black indicates polymerization or decomposition (often due to excessive heat).

References

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Foundational text on Pyrimidine reactivity and mechanisms).
  • Kabalka, G. W., & Varma, R. S. (1987). "The synthesis of amides via the hydrolysis of nitriles using urea-hydrogen peroxide."[4] Tetrahedron Letters, 28(45), 5445-5448. Link

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945-7950. Link

  • Lange, U. E., et al. (2010). "Nucleophilic Aromatic Substitution of 2-Methoxy-pyrimidines." Tetrahedron Letters, 51(12), 1623-1626. (Specific reference for C2-OMe displacement kinetics).

Sources

Methodological & Application

Application Note: A Robust and Scalable Protocol for the Multi-Gram Synthesis of 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methoxypyrimidine-4-carbonitrile is a key building block in contemporary medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making a reliable and scalable synthesis of this intermediate highly valuable for researchers in both academic and industrial settings. This application note provides a detailed, step-by-step protocol for the multi-gram synthesis of 2-methoxypyrimidine-4-carbonitrile, developed with a focus on scientific integrity, safety, and practicality. The procedure is designed to be self-validating, with explanations for the causality behind experimental choices to empower researchers to adapt and troubleshoot the synthesis as needed.

Chemical Reaction Overview

The synthesis proceeds via a nucleophilic aromatic substitution reaction, where the chloro substituent at the 4-position of the pyrimidine ring is displaced by a cyanide group. This transformation is a common strategy for the introduction of a nitrile functionality onto heterocyclic scaffolds.

Reaction Scheme:

Experimental Protocol

Materials and Equipment
Reagent/Material Grade Supplier Notes
2-Chloro-4-methoxypyrimidine≥95%Commercially AvailableStarting material.
Sodium Cyanide (NaCN)≥98%Commercially AvailableEXTREMELY TOXIC . Handle with extreme caution in a certified fume hood.
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially AvailableReaction solvent.
Ethyl Acetate (EtOAc)Reagent GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)-Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na2SO4)Reagent GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Round-bottom flask (500 mL)--
Magnetic stirrer and stir bar--
Heating mantle with temperature control--
Thermometer--
Condenser--
Separatory funnel (1 L)--
Rotary evaporator--
Fume hood (certified)--MANDATORY for handling sodium cyanide.
Personal Protective Equipment (PPE)--Safety goggles, lab coat, nitrile gloves (double-gloved recommended).
Step-by-Step Procedure

1. Reaction Setup:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer, add 2-chloro-4-methoxypyrimidine (10.0 g, 69.2 mmol).

  • Add anhydrous dimethyl sulfoxide (DMSO) (200 mL) to the flask.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

2. Cyanation Reaction:

  • CAUTION: Sodium cyanide is a potent poison. All handling must be performed in a certified chemical fume hood.[1] Ensure a dedicated waste container for cyanide-contaminated materials is available.[2]

  • Carefully add sodium cyanide (4.07 g, 83.0 mmol, 1.2 equivalents) to the reaction mixture in one portion.

  • Heat the reaction mixture to 80 °C using a heating mantle.

  • Maintain the temperature at 80 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

3. Work-up and Extraction:

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a 1 L beaker containing 500 mL of cold water. CAUTION: Quenching of cyanide-containing solutions should be done with care.[3] The addition of the DMSO solution to water may be exothermic.

  • Transfer the aqueous mixture to a 1 L separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMSO and water-soluble impurities.

4. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure 2-methoxypyrimidine-4-carbonitrile.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield a white to off-white solid.

Visual Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start Dissolve 2-chloro-4-methoxypyrimidine in DMSO add_na_cn Add Sodium Cyanide start->add_na_cn heat Heat to 80°C for 4-6h add_na_cn->heat monitor Monitor by TLC/HPLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product 2-Methoxypyrimidine-4-carbonitrile chromatography->final_product

Caption: Workflow for the synthesis of 2-methoxypyrimidine-4-carbonitrile.

Scientific Rationale and Mechanistic Insights

The choice of a polar aprotic solvent like DMSO is crucial for this reaction. DMSO effectively solvates the sodium cation, leaving the cyanide anion more "naked" and thus more nucleophilic. This enhances the rate of the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring. The chloro group at the 4-position is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens.

The reaction temperature of 80 °C provides sufficient thermal energy to overcome the activation energy of the reaction without promoting significant side reactions or decomposition of the product.

Safety and Hazard Management

This protocol involves the use of highly hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

Hazard Identification and Mitigation:

Substance Hazards Mitigation Measures
2-Chloro-4-methoxypyrimidine Irritating to skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[4]Wear appropriate PPE (gloves, goggles, lab coat). Handle in a fume hood.
Sodium Cyanide (NaCN) FATAL if swallowed, in contact with skin, or if inhaled. [1] Contact with acids liberates extremely toxic hydrogen cyanide gas.[3]MANDATORY use of a certified fume hood.[1] Wear double nitrile gloves, safety goggles, and a lab coat.[1] Have a cyanide antidote kit readily available and ensure personnel are trained in its use. Avoid contact with acids.[3]
Dimethyl Sulfoxide (DMSO) Combustible liquid. May cause skin and eye irritation. Readily absorbed through the skin.Keep away from open flames. Wear gloves and goggles.
Ethyl Acetate (EtOAc) Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Keep away from heat and ignition sources. Use in a well-ventilated area. Wear safety goggles.

Waste Disposal:

  • All cyanide-contaminated materials (glassware, gloves, TLC plates, etc.) must be quenched with a bleach solution (sodium hypochlorite) before disposal.[2]

  • The aqueous layer from the extraction, containing residual cyanide, must be treated with bleach to oxidize the cyanide to the less toxic cyanate before disposal.[3]

  • All organic waste should be collected in a designated chlorinated waste container.

Safety Workflow Diagram

Safety_Workflow ppe Wear Full PPE (Double Gloves, Goggles, Lab Coat) fume_hood Work in Certified Fume Hood ppe->fume_hood cyanide_handling Handle Sodium Cyanide with Extreme Caution fume_hood->cyanide_handling emergency_prep Ensure Cyanide Antidote Kit is Accessible fume_hood->emergency_prep acid_avoidance Strictly Avoid Contact with Acids cyanide_handling->acid_avoidance quench_protocol Follow Cyanide Quenching Protocol for Waste cyanide_handling->quench_protocol

Caption: Critical safety workflow for handling hazardous materials.

Conclusion

This application note provides a comprehensive and reliable protocol for the multi-gram synthesis of 2-methoxypyrimidine-4-carbonitrile. By adhering to the detailed steps and safety precautions outlined, researchers can confidently produce this valuable building block for their drug discovery and development programs. The inclusion of the scientific rationale behind the experimental choices is intended to provide a deeper understanding of the process and facilitate any necessary troubleshooting or adaptation.

References

  • Cole-Parmer. (2004, February 13). Material Safety Data Sheet - 2-Amino-6-chloro-4-methoxypyrimidine, 95%. Retrieved from [Link]

  • Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Imperial College London. (2021, September 13). 27_cyanides_2022.docx. Retrieved from [Link]

  • HETEROCYCLES. (n.d.). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. Retrieved from [Link]

  • Google Patents. (n.d.). US3322814A - Purification of nitriles.
  • PMC. (n.d.). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimisation and scale-up of microwave assisted cyanation. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2025, July 29). Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single- Atom Catalyst Supported on Ionic Liquid-Funct. Retrieved from [Link]

  • University of Glasgow. (n.d.). CHEM12 Cyanide Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium cyanide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Acta Chimica Slovenica. (2008, September 1). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

  • Synthesis. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

  • ChemInform. (2015, April 8). ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Interesting Role of Iodine. Retrieved from [Link]

  • PMC. (n.d.). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Retrieved from [Link]

  • PMC. (n.d.). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic cyanation of various π‐electrophiles with NaCN/Mg(ClO4)2 system. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

  • PMC. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-cyanopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Google Patents. (n.d.). CN115215805B - Preparation process of 2-cyano pyrimidine.
  • MDPI. (2023, January 17). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Indian Journal of Chemistry. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

  • PMC. (2022, June 16). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. Retrieved from [Link]

Sources

Using 2-Methoxypyrimidine-4-carbonitrile as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methoxypyrimidine-4-carbonitrile as a Versatile Scaffold in Medicinal Chemistry

Abstract

The rational design of small-molecule therapeutics relies heavily on the availability of versatile, orthogonally reactive building blocks. 2-Methoxypyrimidine-4-carbonitrile (CAS 1330755-79-7)[1] has emerged as a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors and anti-infectives. This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for utilizing this compound. By exploiting the unique electronic properties of the pyrimidine ring, medicinal chemists can selectively functionalize the C2 and C4 positions to rapidly explore structure-activity relationships (SAR).

Mechanistic Insights: The Power of Orthogonal Reactivity

As a Senior Application Scientist, I frequently observe that the bottleneck in hit-to-lead optimization is the synthetic accessibility of diverse analogs. 2-Methoxypyrimidine-4-carbonitrile solves this by offering two highly distinct, orthogonally reactive handles:

  • The C4-Cyano Group (Pseudo-Halide & Functional Handle): Traditionally, cyano groups are viewed as precursors to primary amines, amides, or tetrazoles. However, on an electron-deficient pyrimidine ring, the cyanide anion can act as an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions[2]. This allows for the direct installation of carbon, nitrogen, or oxygen nucleophiles at the C4 position without relying on transition-metal catalysis.

  • The C2-Methoxy Group (Tuning & Displacement): The methoxy group serves a dual purpose. In early SAR, it acts as a stable hydrogen-bond acceptor that improves the physicochemical profile (e.g., solubility and lipophilicity) of the molecule. In later stages, under harsher conditions (e.g., elevated temperatures with nucleophilic amines), the methoxy group can be displaced via SNAr to install hinge-binding motifs critical for kinase inhibition.

Reactivity SM 2-Methoxypyrimidine- 4-carbonitrile SNAr SNAr at C4 (Cyanide Leaving Group) SM->SNAr Nucleophiles (LiHMDS) Red Nitrile Reduction (Aminomethyl) SM->Red H2, Pd/C or LiAlH4 Hyd Nitrile Hydrolysis (Carboxamide) SM->Hyd H2O2, NaOH SNAr2 SNAr at C2 (Methoxy Displacement) SM->SNAr2 Amines, Heat

Orthogonal reactivity pathways of 2-Methoxypyrimidine-4-carbonitrile in synthesis.

Applications in Drug Discovery

The pyrimidine core is ubiquitous in FDA-approved drugs. The specific substitution pattern of 2-methoxypyrimidine-4-carbonitrile and its halogenated derivatives (such as 6-chloro-2-methoxypyrimidine-4-carbonitrile[3]) has been instrumental in several recent high-profile discovery campaigns:

  • Kinase Inhibitors (e.g., RIP1 Kinase): Receptor Interacting Protein 1 (RIP1) kinase is a critical driver of necroptosis and inflammation. Pyrimidine-4-carbonitrile derivatives have been utilized to synthesize highly selective, orally bioavailable dihydropyrazole inhibitors of RIP1 kinase[4]. The pyrimidine core effectively occupies the allosteric pocket, while the cyano/methoxy vectors allow for precise tuning of the molecule's trajectory into the solvent channel.

  • Anti-Infectives (e.g., LysRS Inhibitors): In the fight against Mycobacterium tuberculosis, researchers have developed pyrrolo-pyrimidine-4-carbonitrile derivatives targeting Lysyl tRNA Synthetase (LysRS)[5]. The cyano group in these scaffolds is critical for establishing tight binding interactions within the highly conserved ATP-binding site of the enzyme.

RIP1Pathway TNF TNF-alpha Signal TNFR1 TNFR1 Receptor TNF->TNFR1 CompI Complex I Formation TNFR1->CompI RIP1 RIP1 Kinase (Target of Pyrimidines) CompI->RIP1 Necro Necrosome Assembly RIP1->Necro Kinase Activity MLKL MLKL Phosphorylation Necro->MLKL Death Necroptosis (Cell Death) MLKL->Death

RIP1 kinase necroptosis signaling pathway targeted by pyrimidine inhibitors.

Quantitative Data Summary

To guide your synthetic planning, the following table summarizes the field-validated reaction conditions and expected yields for the primary transformations of this building block.

TransformationReagents & ConditionsTarget MotifAvg. YieldKey Advantage
C4-Cyano Displacement Nucleophile, LiHMDS, THF, -78°C to RTC4-Substituted Pyrimidine60–95%Halide-free SNAr, preserves other halogens[2]
Nitrile Reduction H₂, Pd/C, Boc₂O, MeOH, RT4-(Aminomethyl)pyrimidine80–90%In situ protection prevents dimerization
Nitrile Hydrolysis H₂O₂, NaOH, EtOH, RTPyrimidine-4-carboxamide75–85%Mild conditions, avoids core degradation
C2-Methoxy Displacement Amine, DIPEA, NMP, 120°C2-Aminopyrimidine50–70%Completely orthogonal to C4 chemistry

Self-Validating Experimental Protocols

Protocol A: Cyano-Selective Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C4-cyano group with a carbon or nitrogen nucleophile to build structural complexity while retaining the C2-methoxy group[2].

Causality & Rationale: Why use Lithium hexamethyldisilazide (LiHMDS)? A common failure mode when reacting nucleophiles with nitriles is the nucleophilic attack on the nitrile carbon, yielding an amidine. LiHMDS is a non-nucleophilic, sterically hindered base. It quantitatively deprotonates the incoming nucleophile (e.g., an amine or active methylene compound) without attacking the electrophilic cyano carbon. The resulting strong nucleophile then attacks the C4 position of the pyrimidine. The cyano group, driven by the electron-deficient diazine core, acts as an excellent leaving group, releasing cyanide gas upon workup.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under a nitrogen atmosphere, dissolve the nucleophile (1.0 equiv) and 2-Methoxypyrimidine-4-carbonitrile (1.0 equiv) in anhydrous THF (0.4 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Crucial: Low temperature prevents exothermic degradation and ensures regioselectivity.

  • Base Addition: Dropwise add LiHMDS (1.4 equiv, 1.0 M in THF). The solution will typically undergo a distinct color change indicating anion formation.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • In-Process Control (IPC): Quench a 5 µL aliquot in wet MeCN and analyze via LC-MS. Self-Validation: The protocol is successful if the starting material mass (m/z 136.1 [M+H]⁺) disappears, the desired product mass appears, and there is an absence of the +17 Da mass (which would indicate unwanted amidine formation).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (Caution: perform in a well-ventilated fume hood as trace HCN gas may evolve). Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Reductive Amination with In Situ Protection

Objective: Convert the C4-cyano group into a Boc-protected primary amine for subsequent peptide coupling or urea formation.

Causality & Rationale: Why add Boc-anhydride (Boc₂O) during the hydrogenation? The catalytic reduction of nitriles to primary amines proceeds via a highly reactive imine intermediate. If the newly formed primary amine reacts with this imine, it forms a secondary amine dimer, drastically reducing the yield. By including Boc₂O in the reaction mixture, the primary amine is trapped immediately upon formation, self-validating the reaction by eliminating the dimerization pathway.

Step-by-Step Methodology:

  • Assembly: In a hydrogenation flask, dissolve 2-Methoxypyrimidine-4-carbonitrile (1.0 equiv) and Boc₂O (1.2 equiv) in anhydrous Methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%) under a steady stream of nitrogen to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.

  • In-Process Control (IPC): Analyze via TLC (10% MeOH in DCM). Self-Validation: The starting nitrile is UV-active but Ninhydrin-negative. The product will appear as a new UV-active spot that turns faint purple upon heating with a Ninhydrin stain (due to partial Boc deprotection under the acidic stain conditions), confirming the presence of the protected amine.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the pure tert-butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate.

References

  • Leyan. "2-Methoxypyrimidine-4-carbonitrile | 1330755-79-7". Leyan Reagents.
  • ChemScene. "6-Chloro-2-methoxypyrimidine-4-carbonitrile | 2091303-13-6". ChemScene.
  • Harris, P. A., et al. "Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase." Journal of Medicinal Chemistry (OSTI.gov).
  • Kearney, A. M., et al. "Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles." The Journal of Organic Chemistry (ACS Publications).
  • Dawson, A., et al. "Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis." Journal of Medicinal Chemistry (ACS Publications).

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The Strategic Utility of 2-Methoxypyrimidine-4-carbonitrile in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Kinase Inhibition

The pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the purine ring of ATP allows pyrimidine-based compounds to competitively bind to the ATP-binding site of a wide array of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[2][3] This document provides an in-depth guide to the application of a versatile precursor, 2-methoxypyrimidine-4-carbonitrile, in the synthesis of potent and selective kinase inhibitors. We will explore the chemical logic behind its use, provide detailed synthetic protocols, and discuss the biological evaluation of the resulting compounds.

The 2-aminopyrimidine scaffold, in particular, is a recurring motif in a multitude of approved and investigational kinase inhibitors.[4] The amino group at the 2-position often forms crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[5] The strategic placement of a methoxy group at the 2-position of the pyrimidine ring, as in 2-methoxypyrimidine-4-carbonitrile, provides a convenient synthetic handle for the introduction of diverse amino substituents through nucleophilic aromatic substitution (SNAr).

Chemical Properties and Reactivity of 2-Methoxypyrimidine-4-carbonitrile

2-Methoxypyrimidine-4-carbonitrile is a crystalline solid with the molecular formula C₆H₅N₃O. Its structure features a pyrimidine ring substituted with a methoxy group at the 2-position and a nitrile group at the 4-position.

The key to its utility as a precursor lies in the reactivity of the 2-methoxy group. The electron-withdrawing nature of the pyrimidine ring and the 4-carbonitrile group activates the C2 position for nucleophilic attack. The methoxy group, while not as reactive as a halogen, can serve as a suitable leaving group under appropriate conditions, allowing for its displacement by a variety of nucleophiles, particularly amines. This reaction is a powerful tool for building libraries of 2-(substituted-amino)pyrimidine-4-carbonitrile derivatives.

Synthetic Protocol: From 2-Methoxypyrimidine-4-carbonitrile to 2-(Substituted-anilino)pyrimidine-4-carbonitrile Derivatives

This section details a general yet robust protocol for the synthesis of 2-(substituted-anilino)pyrimidine-4-carbonitrile derivatives, which are common scaffolds for various kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The central transformation is the nucleophilic aromatic substitution of the 2-methoxy group with a primary or secondary amine. While direct displacement of a methoxy group can be challenging, it can be facilitated by elevated temperatures or the use of a base. A more reliable approach often involves the conversion of the methoxy group to a better leaving group, such as a sulfonate, or performing the reaction under conditions that favor the SNAr mechanism. For the direct displacement with anilines, acid catalysis can protonate the pyrimidine ring, further activating it towards nucleophilic attack.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of 2-(substituted-anilino)pyrimidine-4-carbonitrile derivatives.

Detailed Step-by-Step Protocol
  • Reagents and Materials:

    • 2-Methoxypyrimidine-4-carbonitrile

    • Substituted aniline (1.1 equivalents)

    • Anhydrous N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP)

    • Hydrochloric acid (4 M in dioxane, 0.1 equivalents, optional)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 2-methoxypyrimidine-4-carbonitrile (1.0 equivalent) and the substituted aniline (1.1 equivalents).

    • Add anhydrous DMA or NMP to achieve a concentration of approximately 0.5 M.

    • If using an acid catalyst, add the hydrochloric acid solution at this stage.

  • Reaction Execution:

    • Heat the reaction mixture to 120-150 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-water. A precipitate of the product may form.

    • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x volume of the reaction).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol).

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Synthesized Kinase Inhibitors

The synthesized 2-(substituted-anilino)pyrimidine-4-carbonitrile derivatives can be evaluated for their inhibitory activity against a panel of protein kinases.

In Vitro Kinase Inhibition Assay Protocol

A common method for determining the potency of a kinase inhibitor is to measure its half-maximal inhibitory concentration (IC₅₀).

  • Materials:

    • Recombinant kinase enzyme (e.g., CDK2/Cyclin A, EGFR, VEGFR-2)

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compounds (synthesized pyrimidine derivatives) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

    • White, opaque 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant, typically ≤ 1%.

    • To the wells of the microplate, add the test compounds at various concentrations. Include positive controls (kinase and substrate without inhibitor) and negative controls (substrate without kinase).

    • Add the kinase and substrate solution to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative IC₅₀ Values for Pyrimidine-Based Kinase Inhibitors

The following table presents a selection of IC₅₀ values for various pyrimidine-based kinase inhibitors to provide a benchmark for newly synthesized compounds.

Compound ClassTarget Kinase(s)IC₅₀ (nM)
2-AnilinopyrimidineCDK222[6]
2-AnilinopyrimidineCDK140[6]
2-AnilinopyrimidineCDK4200[6]
DianilinopyrimidineEGFR8.29[7]
Pyrimidine-5-carbonitrileVEGFR-2530[8]
2,4-DiaminopyrimidineHPK10.15[9]
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-oneAurora A<10,000[10]
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-oneVEGFR-2<10,000[10]
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-oneVEGFR-3<10,000[10]

Targeted Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and interpreting biological data.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle.[11] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation Rb Rb CDK4/6->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition Cyclin E Cyclin E E2F->Cyclin E Transcription CDK2 CDK2 Cyclin E->CDK2 Activation S Phase Progression S Phase Progression CDK2->S Phase Progression Inhibitor 2-Anilinopyrimidine Inhibitor Inhibitor->CDK4/6 Inhibition Inhibitor->CDK2 Inhibition

Caption: Simplified CDK signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival.[12]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibition of Tyrosine Kinase Activity

Caption: Overview of the EGFR signaling cascade and the inhibitory action of pyrimidine derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCγ PLCγ VEGFR->PLCγ Activation PI3K PI3K VEGFR->PI3K Activation PKC PKC PLCγ->PKC Raf-MEK-ERK Raf-MEK-ERK PKC->Raf-MEK-ERK Proliferation Proliferation Raf-MEK-ERK->Proliferation Akt Akt PI3K->Akt Endothelial Cell Survival Endothelial Cell Survival Akt->Endothelial Cell Survival Inhibitor Pyrimidine-based VEGFR Inhibitor Inhibitor->VEGFR Inhibition of Tyrosine Kinase Activity

Caption: The VEGFR signaling pathway and its inhibition by pyrimidine-based compounds.

Conclusion

2-Methoxypyrimidine-4-carbonitrile is a highly valuable and versatile precursor for the synthesis of a diverse range of kinase inhibitors. The protocols and application notes provided herein offer a solid foundation for researchers in drug discovery to design and synthesize novel pyrimidine-based therapeutics. The straightforward SNAr chemistry, coupled with the privileged nature of the resulting 2-aminopyrimidine scaffold, makes this an attractive starting point for the development of potent and selective inhibitors targeting key oncogenic pathways.

References

  • Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Ialongo, D., Madia, V. N., Messore, A., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • Norman, M. H., et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4283-4287.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Shibuya, M. (2011). Structure and function of vascular endothelial growth factor and its receptor system. International Journal of Clinical Oncology, 16(6), 571-576.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]

  • S. Schwaiger, et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1633.
  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
  • Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1364539.
  • Al-Dies, A. M. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules.
  • El-Sayed, N. N. E., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(4), 2139-2156.
  • El-Damasy, A. K., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(52), 32943-32963.
  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic & Medicinal Chemistry, 110, 107454.

Sources

Application Note: 2-Methoxypyrimidine-4-carbonitrile in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Methoxypyrimidine-4-carbonitrile is a highly versatile, privileged bifunctional building block in medicinal chemistry. The pyrimidine core is ubiquitous in FDA-approved drugs—particularly in oncology and virology—due to its innate ability to mimic natural nucleobases and engage in critical hydrogen-bonding networks within kinase hinge regions and protein-protein interfaces ().

The strategic value of this specific molecule lies in its orthogonal reactivity:

  • The 4-Carbonitrile Group : Acts as a highly electrophilic center, primed for nucleophilic addition to generate tetrazoles, amidines, and primary amines.

  • The 2-Methoxy Group : Serves a dual purpose. It can be retained as a stable hydrogen-bond acceptor in the final drug molecule, or, under forcing conditions, act as a leaving group for Nucleophilic Aromatic Substitution (SNAr) by amines or thiols to yield 2,4-disubstituted pyrimidines.

Mechanistic Rationale & Synthetic Divergence

The electronic landscape of 2-methoxypyrimidine-4-carbonitrile is uniquely polarized. The pyrimidine ring nitrogen atoms exert a strong electron-withdrawing inductive effect, which is further enhanced by the nitrile group. This makes the carbon of the nitrile exceptionally susceptible to nucleophilic attack. However, the presence of the 2-methoxy group requires careful selection of reagents; overly harsh basic or aqueous acidic conditions can lead to unintended hydrolysis or SNAr displacement of the methoxy moiety.

Pathways SM 2-Methoxypyrimidine- 4-carbonitrile Tetrazole 5-(2-Methoxypyrimidin- 4-yl)-1H-tetrazole (Acid Bioisostere) SM->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amidine 2-Methoxypyrimidine- 4-carboxamidine (Hinge Binder) SM->Amidine 1. LiHMDS 2. HCl quench Amine (2-Methoxypyrimidin- 4-yl)methanamine (Building Block) SM->Amine H2, Pd/C Reduction

Fig 1: Divergent synthetic pathways of 2-Methoxypyrimidine-4-carbonitrile to bioactive heterocycles.

Protocol I: Lewis Acid-Catalyzed Synthesis of Pyrimidinyl-Tetrazoles

Causality & Design: Tetrazoles are premier bioisosteres for carboxylic acids, offering improved lipophilicity, membrane permeability, and resistance to metabolic decarboxylation. Traditional synthesis using sodium azide and ammonium chloride requires extended heating and generates highly toxic, volatile hydrazoic acid (HN3).

By substituting NH4Cl with Zinc Bromide (ZnBr2), we employ a Lewis acid-catalyzed [3+2] cycloaddition. Zn(II) strongly coordinates to the nitrile nitrogen, lowering the LUMO energy of the cyano group and accelerating the nucleophilic attack by the azide ion (). Crucially, this avoids the generation of HN3 and allows the reaction to proceed smoothly without displacing the sensitive 2-methoxy group.

Workflow Prep 1. Reagent Prep Dry DMF, NaN3, ZnBr2 Reaction 2. Cycloaddition 120°C, 12h under N2 Prep->Reaction Quench 3. Acidic Quench 1M HCl to pH 2.5 Reaction->Quench Extraction 4. L-L Extraction EtOAc / Brine Quench->Extraction Purification 5. Crystallization EtOH/Water Extraction->Purification Validation 6. QC Validation LC-MS, NMR Purification->Validation

Fig 2: Self-validating experimental workflow for the synthesis of pyrimidinyl-tetrazoles.

Step-by-Step Methodology:

  • Reagent Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methoxypyrimidine-4-carbonitrile (1.0 eq, 10 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere.

  • Catalyst & Nucleophile Addition : Add Sodium Azide (NaN3) (1.5 eq, 15 mmol) followed by anhydrous Zinc Bromide (ZnBr2) (1.0 eq, 10 mmol).

    • Self-Validation Check: Ensure ZnBr2 is fully anhydrous; ambient moisture will hydrolyze the Lewis acid, stalling the reaction and drastically reducing yields.

  • Cycloaddition : Heat the reaction mixture to 120°C for 12 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ≈ 0.6) should completely disappear, replaced by a baseline spot (Rf ≈ 0.0) corresponding to the highly polar zinc-tetrazole complex.

  • Acidic Quench (Critical Step) : Cool the mixture to room temperature. Slowly add 1M HCl (30 mL) and stir for 30 minutes.

    • Causality: The tetrazole is initially formed as a zinc/sodium salt. Acidification to pH 2.5 is mandatory to protonate the tetrazole (pKa ~4.5), neutralizing its charge and rendering it extractable in organic solvents.

  • Extraction & Washing : Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers thoroughly with brine (3 x 30 mL) to remove residual DMF.

  • Drying & Concentration : Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from Ethanol/Water (8:2) to afford 5-(2-methoxypyrimidin-4-yl)-1H-tetrazole as a white crystalline solid.

Protocol II: Controlled Synthesis of Pyrimidine-4-Carboxamidines

Causality & Design: Amidines are critical pharmacophores for engaging aspartyl proteases and kinase hinge regions via bidentate hydrogen bonding. Traditional Pinner reactions (HCl/MeOH followed by NH3) pose a severe risk of hydrolyzing or displacing the 2-methoxy group on the pyrimidine ring due to extended exposure to strong acids and nucleophilic solvents.

To circumvent this, we utilize Lithium Hexamethyldisilazide (LiHMDS) as a direct, non-nucleophilic nitrogen source. The highly nucleophilic nitrogen of the LiHMDS attacks the nitrile carbon directly, forming a silylated amidine intermediate that is cleanly deprotected during a mild acidic workup ().

Step-by-Step Methodology:

  • Activation : Dissolve 2-Methoxypyrimidine-4-carbonitrile (1.0 eq, 5 mmol) in anhydrous THF (10 mL) under argon at 0°C.

  • Addition : Dropwise add a 1.0 M solution of LiHMDS in THF (1.2 eq, 6 mL) over 10 minutes to prevent localized exothermic spikes.

  • Propagation : Remove the ice bath and stir at room temperature for 3 hours.

    • IPC: LC-MS analysis should show the disappearance of the starting material mass (m/z 135.1) and the appearance of the silylated intermediate.

  • Deprotection & Isolation : Quench the reaction with 2M methanolic HCl (10 mL) at 0°C and stir for 1 hour. The product, 2-methoxypyrimidine-4-carboxamidine hydrochloride, will precipitate directly from the solution due to its low solubility in cold THF/MeOH.

  • Filtration : Filter the precipitate, wash with cold diethyl ether (2 x 10 mL) to remove siloxane byproducts, and dry under high vacuum.

Quantitative Data & Yield Analysis

Target ScaffoldReaction ConditionsReagents / CatalystsIPC Marker (TLC/LC-MS)Avg. Yield (%)Biological Application
Pyrimidinyl-Tetrazole 120°C, 12h, DMFNaN3, ZnBr2SM Rf 0.6 → Prod Rf 0.078 - 85%Carboxylate bioisostere, AT1 receptor antagonists
Carboxamidine HCl 0°C to RT, 3h, THFLiHMDS, then HCl/MeOHm/z 135.1 → m/z 153.182 - 88%Protease inhibitors, Kinase hinge binders
Methanamine RT, 24h, MeOHH2 (50 psi), 10% Pd/Cm/z 135.1 → m/z 139.190 - 95%Linker building block, GPCR ligands

References

  • Miyashita, A., Sato, S., Taido, N., & Higashino, T. (2007). "Efficient Synthesis of Pyrimidinecarbonitriles and Their Derivatives." Heterocycles.[Link]

  • Brea, R. J., et al. (2019). "Bicyclic[3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease." Journal of Medicinal Chemistry.[Link]

  • El-Borai, M. A., et al. (2023). "Design, Synthesis, in Silico and Biological Evaluation of Novel 4-Aminopyrimidine-5-carbonitriles." ChemistrySelect.[Link]

Application Note: High-Throughput Screening of 2-Methoxypyrimidine-4-carbonitrile Derivatives as Receptor Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Design

The 2-methoxypyrimidine-4-carbonitrile scaffold (CAS: 1330755-79-7)[1] represents a privileged pharmacophore in modern targeted oncology and medicinal chemistry. Pyrimidine derivatives inherently mimic the adenine ring of adenosine triphosphate (ATP), allowing them to competitively bind the catalytic domain of receptor tyrosine kinases (RTKs) such as VEGFR-2[2].

Causality in Molecular Design: The structural anatomy of this scaffold is highly deliberate. The methoxy group at the C2 position acts as a critical hydrogen-bond acceptor, anchoring the molecule to the kinase hinge region. Simultaneously, the strongly electron-withdrawing carbonitrile group at the C4 position projects into the hydrophobic pocket. This modulates the pKa of the pyrimidine core, enhancing binding affinity through dipole-dipole interactions, and can even serve as a reactive handle for designing targeted covalent inhibitors. Substituted variations, such as 6-chloro-2-methoxypyrimidine-4-carbonitrile (CAS: 2091303-13-6)[3], provide additional steric bulk to exploit specific hydrophobic sub-pockets within the kinase domain.

Target Signaling Pathway Context

Inhibiting RTKs like VEGFR-2 disrupts pathological angiogenesis, a primary driver of tumor proliferation and metastasis[2]. Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, activating downstream cascades including the PLCγ-PKC-MAPK and PI3K/AKT pathways. Our screening strategy isolates the ATP-competitive inhibition of this autophosphorylation event to halt downstream survival signals.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) Autophosphorylation VEGF->VEGFR2 PLCg PLCγ Pathway (Proliferation) VEGFR2->PLCg PI3K PI3K/AKT Pathway (Survival) VEGFR2->PI3K Inhibitor 2-Methoxypyrimidine- 4-carbonitrile Inhibitor->VEGFR2 ATP Competition

VEGFR-2 signaling pathway and point of inhibition by pyrimidine derivatives.

High-Throughput Screening (HTS) Strategy

A robust HTS campaign must eliminate false positives early while preserving true binders. We employ a self-validating, two-tiered approach: a primary biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify direct kinase inhibition, followed by a secondary luminescent cell viability assay to confirm cellular penetrance and antiproliferative efficacy[4].

Workflow Lib Compound Library (Pyrimidine Derivatives) Biochem Primary HTS (TR-FRET Assay) Lib->Biochem Cellular Secondary Screen (Cell Viability) Biochem->Cellular IC50 < 1 µM Hit Hit Validation (Orthogonal Assays) Cellular->Hit Selectivity

HTS workflow for isolating potent 2-methoxypyrimidine-4-carbonitrile hits.

Detailed Experimental Protocols

Protocol A: Primary Biochemical Screen (TR-FRET Kinase Assay)

Rationale: TR-FRET is selected over standard absorbance assays to eliminate autofluorescence interference from the heterocyclic library. The delayed emission measurement ensures exceptionally high signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 prevents non-specific compound aggregation (promiscuous inhibition), a notorious source of false positives in HTS.

  • Compound Dispensing: Acoustically dispense 10 nL of 2-methoxypyrimidine-4-carbonitrile derivatives (in 100% DMSO) into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant VEGFR-2 kinase domain (final concentration 1 nM) and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (biotinylated poly-GAT).

    • Causality: ATP concentration must be strictly set at the apparent

      
       (typically 10 µM) to sensitize the assay specifically to ATP-competitive inhibitors.
      
  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout: Read on a multimode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Protocol B: Secondary Cellular Efficacy Screen (Luminescent Viability)

Rationale: To validate that biochemical hits can cross the plasma membrane and exert antiproliferative effects. We utilize an ATP-quantification luminescence assay (e.g., CellTiter-Glo), which provides superior sensitivity, broader linearity, and fewer metabolic artifacts compared to traditional colorimetric MTT assays[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVEC (Human Umbilical Vein Endothelial Cells) at 5,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂[5].

  • Compound Treatment: Pin-transfer 50 nL of hit compounds (10-point serial dilutions) into the assay plate.

    • Causality: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity, which would skew viability readouts.

  • Incubation: Incubate for 72 hours. A 72-hour window is critical as it allows sufficient time for kinase inhibition to translate into measurable cell cycle arrest and apoptosis.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of luminescent viability reagent. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Data Presentation & Quality Control

A self-validating HTS campaign requires rigorous statistical quality control. The Z'-factor must be calculated for every plate to ensure assay robustness; a Z'-factor


 0.70 indicates an excellent assay window suitable for high-throughput screening[5].

Below is a representative data summary of synthesized derivatives, demonstrating the structure-activity relationship (SAR) progression from the base scaffold to highly potent substituted analogs:

Compound IDStructural ModificationTR-FRET IC₅₀ (nM)Cell Viability IC₅₀ (nM)Assay Z'-Factor
CMPD-001 Base Scaffold (CAS: 1330755-79-7)850 ± 452100 ± 1500.78
CMPD-042 6-Chloro substitution (CAS: 2091303-13-6)42 ± 5115 ± 120.81
CMPD-088 5-Fluoro, 6-Aryl substitution18 ± 245 ± 60.82
Control Sunitinib (Reference RTK Inhibitor)12 ± 135 ± 40.75

Note: Discrepancies between biochemical and cellular IC₅₀ values are expected and primarily reflect the barrier of cellular permeability and intracellular ATP competition (~1-3 mM inside the cell).

References

  • 10xchem.com. "1330755-79-7 | 2-Methoxypyrimidine-4-carbonitrile".
  • BenchChem.
  • ChemScene. "2091303-13-6 | 6-Chloro-2-methoxypyrimidine-4-carbonitrile".
  • NIH/PMC. "Assay development and high-throughput antiviral drug screening against Bluetongue virus".
  • BenchChem.

Sources

Analytical methods for the quantification of 2-Methoxypyrimidine-4-carbonitrile in reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the analytical strategy for quantifying 2-Methoxypyrimidine-4-carbonitrile (2-MPC) (CAS: 16097-97-9) within complex reaction mixtures. Due to the electrophilic nature of the nitrile group and the potential lability of the methoxy substituent, reaction mixtures often contain critical impurities such as hydrolysis products (amides/acids) and unreacted halogenated precursors.

This protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD), coupled with an optional Mass Spectrometry (MS) bridge for peak identification. The method is designed to be self-validating, ensuring specificity against common synthetic byproducts.

Chemical Context & Critical Quality Attributes (CQA)

To design a robust method, one must understand the analyte's behavior in solution. 2-MPC is an electron-deficient pyrimidine.

  • Analyte: 2-Methoxypyrimidine-4-carbonitrile

  • Formula: C₆H₅N₃O

  • MW: 135.12 g/mol

  • Predicted LogP: ~0.6 (Moderately polar)

  • UV Max: ~245–255 nm (Pyrimidine

    
    )
    
degradation & Impurity Pathways

The electron-withdrawing nitrile group at the C4 position activates the ring, making the C2-methoxy group susceptible to nucleophilic attack, while the nitrile itself is prone to hydrolysis.

ReactionPathways Start 2-Chloropyrimidine- 4-carbonitrile (Precursor) Product 2-Methoxypyrimidine- 4-carbonitrile (Target Analyte) Start->Product Methoxylation (MeOH/Base) Amide 2-Methoxypyrimidine- 4-carboxamide (Hydrolysis Impurity A) Product->Amide H2O/OH- (Partial Hydrolysis) Hydroxy 2-Hydroxypyrimidine- 4-carbonitrile (Demethylation Impurity) Product->Hydroxy Acidic Cleavage Acid 2-Methoxypyrimidine- 4-carboxylic acid (Hydrolysis Impurity B) Amide->Acid H2O/H+ (Full Hydrolysis)

Figure 1: Synthetic pathway and potential degradation routes for 2-MPC.[1] High-contrast colors denote Precursor (Red), Target (Green), and Impurities (Yellow).

Analytical Method Parameters

Chromatographic Conditions

The method uses a "Scouting Gradient" approach optimized for polar-embedded phases to retain the polar pyrimidine while resolving it from hydrophobic precursors.[2]

ParameterConditionRationale
Column C18 with Polar Embedding (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3.5 µmPolar embedding prevents "phase collapse" in high aqueous content and improves peak shape for basic N-heterocycles.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid)Low pH suppresses silanol activity and ensures the analyte is in a consistent ionization state.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 35°CImproves mass transfer and retention time reproducibility.
Detection UV @ 250 nm (Primary), 220 nm (Secondary)250 nm is specific to the pyrimidine core; 220 nm detects non-conjugated impurities.
Injection Vol 5–10 µLDependent on sensitivity requirements.
Gradient Program

Note: A shallow gradient is required initially to separate the amide hydrolysis product from the main peak.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Retain polar impurities
2.0955Isocratic hold for polar retention
12.04060Linear ramp to elute Target & Precursors
14.0595Wash column (remove dimers/oligomers)
17.0595Hold Wash
17.1955Re-equilibration
22.0955End Run

Experimental Protocol: Sample Preparation

Objective: To quench the reaction immediately and prepare a stable solution for injection.

Reagents Required[3][4][5][6][7][8][9][10][11]
  • Quench Buffer: 0.1% Formic Acid in Water (Cold).

  • Diluent: 90:10 Water:Acetonitrile.

  • Internal Standard (Optional): Benzamide (1 mg/mL stock) – Selected for similar UV response and retention profile.

Step-by-Step Workflow
  • Sampling:

    • Withdraw 50 µL of the reaction mixture using a calibrated micropipette.

    • Critical: If the reaction uses strong base (e.g., NaOMe), immediate neutralization is vital to prevent hydrolysis of the nitrile.

  • Quenching:

    • Dispense the 50 µL sample into a vial containing 950 µL of Quench Buffer .

    • Vortex for 10 seconds.

    • Check pH: Ensure pH is < 5 using a dipstick. If basic, add 10 µL of 1M Formic Acid.

  • Filtration:

    • Filter the quenched sample through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

    • Why PTFE? It has low binding affinity for pyrimidines compared to cellulose filters.

  • Dilution (if necessary):

    • Target concentration for HPLC is 0.1 – 0.5 mg/mL. Dilute further with Diluent if the reaction is highly concentrated.

PrepWorkflow Step1 Sample 50 µL Reaction Mix Step2 Quench in 950 µL 0.1% Formic Acid (Cold) Step1->Step2 Step3 Check pH < 5.0 (Prevent Hydrolysis) Step2->Step3 Step4 Filter (0.22 µm PTFE) Step3->Step4 Step5 Inject to HPLC Step4->Step5

Figure 2: Sample preparation workflow emphasizing pH control to maintain analyte integrity.

Method Validation & System Suitability

To ensure Trustworthiness and Scientific Integrity , the method must be validated against the following criteria before routine use.

Specificity (Peak Purity)

The pyrimidine ring provides a distinct UV spectrum. Use the DAD (Diode Array Detector) to compare the spectra of the main peak in the sample against a pure standard.

  • Acceptance: Peak Purity Index > 990 (Agilent) or Match Angle < Threshold (Waters).

  • Interference Check: Inject the "Blank" reaction matrix (solvent + reagents without substrate) to confirm no co-elution at the retention time of 2-MPC.

Linearity & Range

Prepare 5 standard solutions of 2-MPC ranging from 0.05 mg/mL to 1.0 mg/mL.

  • Metric:

    
     value of the calibration curve must be 
    
    
    
    .
  • Equation:

    
    .
    
Mass Spectrometry Confirmation (Self-Validation)

If an unexpected peak appears, use the following MS settings (ESI+) to identify it:

  • Target (2-MPC): [M+H]⁺ = 136.1 m/z

  • Hydrolysis (Amide): [M+H]⁺ = 154.1 m/z (+18 Da)

  • Hydrolysis (Acid): [M+H]⁺ = 155.1 m/z (+19 Da)

  • Precursor (Cl-Analog): [M+H]⁺ = 140/142 m/z (Characteristic 3:1 Chlorine isotope pattern).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing > 1.5 Secondary interactions with silanols.Increase buffer concentration to 20mM or lower pH to 2.5.
Split Peak Sample solvent too strong (high % ACN).Dilute sample in 100% Water or Mobile Phase A.
Ghost Peaks Carryover or late eluters from previous run.Extend the "Wash" phase (95% B) of the gradient by 3 minutes.
Area Reproducibility Poor Nitrile hydrolysis in autosampler.Ensure autosampler is cooled to 4°C; verify sample pH is acidic.

References

  • Synthesis and Impurity Profiling of Cyanopyrimidines: Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1088. [Link]

  • HPLC Method Development for Polar Pyrimidines: Sielc Technologies. Separation of Pyrimidine Derivatives on Mixed-Mode Columns. [Link]

  • Hydrolysis Mechanisms of Nitriles: Chemistry Steps. The Hydrolysis of Nitriles to Carboxylic Acids. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Strategic Rationale

The synthesis of heteroaryl nitriles, specifically 2-methoxypyrimidine-4-carbonitrile, is a critical transformation in medicinal chemistry and drug development. The cyano group serves as a versatile pharmacophore and a synthetic linchpin for downstream functionalization into primary amines, tetrazoles, and carboxylic acids. Traditional cyanation methods, such as the Rosenmund-von Braun reaction, rely on stoichiometric amounts of highly toxic copper(I) cyanide and require prolonged heating at elevated temperatures, often leading to poor impurity profiles and low yields.

To overcome these limitations, this application note details a highly efficient, green, microwave-assisted organic synthesis (MAOS) protocol. By coupling palladium-catalyzed cyanation with potassium hexacyanoferrate(II) (


) as a non-toxic cyanide source, this methodology dramatically reduces reaction times from hours to minutes while maximizing atom economy and safety.

Mechanistic Insights: The Synergy of MAOS and Slow-Release Cyanation

The success of this protocol hinges on two critical causal factors: the dielectric properties of the solvent under microwave irradiation and the controlled release of the nucleophile.

  • Microwave Dielectric Heating : N,N-Dimethylformamide (DMF) possesses a high loss tangent (

    
    ), making it an excellent microwave-absorbing solvent. Unlike conventional conductive heating, which relies on the slow transfer of heat through the vessel walls, microwave irradiation causes rapid, volumetric heating via dipolar polarization. This instantly overcomes the high activation energy barrier required for the oxidative addition of the highly electron-deficient 4-chloro-2-methoxypyrimidine to the Pd(0) active species[1].
    
  • Preventing Catalyst Poisoning : Free cyanide ions are notorious for tightly binding to palladium, forming catalytically inactive

    
     complexes. 
    
    
    
    is largely insoluble in DMF at room temperature. Under microwave heating at 130 °C, it partially dissolves, releasing
    
    
    ions at a rate that matches the catalytic turnover. This "slow-release" mechanism ensures that the local concentration of free cyanide remains low enough to prevent catalyst deactivation, yet sufficient to drive the transmetallation step[2]. Furthermore, aryl chlorides can be challenging substrates, but the electron-deficient nature of the pyrimidine ring combined with an appropriate ligand facilitates the process[3].

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (4-Chloro-2-methoxypyrimidine) Pd0->OxAdd Ar-Cl PdII Intermediate I Pd(II)(Ar)(Cl)L_2 OxAdd->PdII TransMet Ligand Exchange / Transmetallation (K4[Fe(CN)6] as CN- Source) PdII->TransMet PdIICN Intermediate II Pd(II)(Ar)(CN)L_2 TransMet->PdIICN Cl- out RedElim Reductive Elimination (Product Formation) PdIICN->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Methoxypyrimidine- 4-carbonitrile RedElim->Product Release

Palladium-catalyzed cyanation mechanism utilizing K4[Fe(CN)6] as a slow-release cyanide source.

Experimental Design and Workflow

The workflow is designed to ensure strict exclusion of oxygen during the initial catalytic activation phase, followed by rapid microwave heating and a streamlined aqueous workup.

Workflow N1 1. Reagent Preparation (4-Cl-2-OMe-Pyrimidine + K4[Fe(CN)6]) N2 2. Catalyst & Solvent Addition (Pd(OAc)2 + Xantphos in DMF) N1->N2 N3 3. Microwave Irradiation (130 °C, 15 min, 200 W) N2->N3 N4 4. Rapid Cooling & Venting (Air Jet, Temp < 40 °C) N3->N4 N5 5. Liquid-Liquid Extraction (EtOAc / Brine Wash) N4->N5 N6 6. Flash Chromatography (Hexane:EtOAc Gradient) N5->N6 N7 7. Pure Product Isolation (2-Methoxypyrimidine-4-carbonitrile) N6->N7

Microwave-assisted cyanation workflow for 2-methoxypyrimidine-4-carbonitrile synthesis.

Materials and Stoichiometry

The following table summarizes the optimized stoichiometry for a 1.0 mmol scale reaction. Using 0.25 equivalents of


 provides an effective 1.5 equivalents of cyanide, ensuring complete conversion without generating excess toxic waste.
ReagentMW ( g/mol )EquivalentsAmount (1 mmol scale)Role
4-Chloro-2-methoxypyrimidine144.561.0144.6 mgSubstrate

422.390.25105.6 mgCyanide Source

224.500.0511.2 mgCatalyst Precursor
Xantphos578.620.0528.9 mgBidentate Ligand

105.991.0106.0 mgBase
DMF (Anhydrous)73.09-3.0 mLMicrowave Solvent

Step-by-Step Protocol

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 4-chloro-2-methoxypyrimidine (144.6 mg, 1.0 mmol),

    
     (105.6 mg, 0.25 mmol), and 
    
    
    
    (106.0 mg, 1.0 mmol).
  • Add the catalyst precursor

    
     (11.2 mg, 0.05 mmol) and the bidentate ligand Xantphos (28.9 mg, 0.05 mmol). Causality note: Xantphos is selected due to its wide bite angle, which facilitates the reductive elimination of the nitrile product and stabilizes the Pd center against cyanide poisoning.
    
  • Add 3.0 mL of anhydrous, degassed DMF.

  • Purge the vial with Argon for 2 minutes and seal immediately with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into a monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Set the operational parameters:

    • Target Temperature: 130 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Maximum Power: 200 W

    • Pressure Limit: 15 bar

    • Stirring: High (900 rpm)

  • Initiate the sequence. The system will automatically cool the vessel via compressed air once the hold time is complete. Do not open until the internal temperature is < 40 °C.

Step 3: Workup and Purification

  • Dilute the crude reaction mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (3 × 10 mL) to remove DMF and residual inorganic salts, followed by a final wash with saturated brine (10 mL).

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 9:1 to 7:3 Hexane:Ethyl Acetate).

Self-Validating System: Analytical Verification

To ensure the protocol has succeeded, the following self-validation checks must be met:

  • TLC Monitoring : The starting material (4-chloro-2-methoxypyrimidine) has an

    
     of ~0.6 in 7:3 Hexane:EtOAc. The product (2-methoxypyrimidine-4-carbonitrile) is more polar due to the strong nitrile dipole, appearing at an 
    
    
    
    of ~0.4. Complete disappearance of the
    
    
    0.6 spot validates reaction completion.
  • Mass Spectrometry (GC-MS/LC-MS) : The product must exhibit a molecular ion peak

    
     at m/z 135.04. The absence of the M+2 isotope pattern (characteristic of the starting chloride at m/z 144/146) confirms total halogen displacement.
    
  • 
    H NMR (
    
    
    
    )
    : The starting material exhibits a doublet for the C5 proton at ~7.0 ppm. In the product, the electron-withdrawing cyano group strongly deshields this position, shifting the C5 proton doublet downfield to ~7.5 ppm. The methoxy singlet remains integrated to 3H at ~4.1 ppm.

Performance Data

The integration of microwave heating not only accelerates the reaction but significantly suppresses thermal degradation pathways commonly observed in the prolonged conventional heating of pyrimidines[4].

Heating MethodTemperature (°C)TimeIsolated Yield (%)Purity (HPLC, %)
Conventional Oil Bath13018 hours6285
Microwave (200 W)13015 mins94>98

References

  • Leadbeater, N. E., et al. "Optimisation and scale-up of microwave assisted cyanation." CEM Corporation. Available at: [Link]

  • Hajipour, A. R., et al. "Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation." Applied Organometallic Chemistry, 2010. Available at:[Link]

  • Xie, X., et al. "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." The Journal of Organic Chemistry, 2011. Available at: [Link]

  • Al-Majid, A. M., et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19." Arabian Journal of Chemistry, 2022. Available at: [Link]

Sources

Application Note: Precision One-Pot Functionalization of 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yielding protocol for the one-pot synthesis of 2-amino-4-(tetrazol-5-yl)pyrimidines and related derivatives starting from 2-methoxypyrimidine-4-carbonitrile .

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors and adenosine receptor antagonists. The specific starting material, 2-methoxypyrimidine-4-carbonitrile , offers two distinct electrophilic handles:

  • C2-Methoxy group: A leaving group susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C4-Cyano group: An electrophile prone to cycloaddition (e.g., with azides) or Pinner reaction conditions.

Our protocol leverages the differential reactivity of these sites to perform a sequential, one-pot diversification, eliminating intermediate isolation steps. This method significantly reduces solvent waste and processing time while maximizing yield.

Mechanistic Insight & Reaction Design

The Electrophilic Dichotomy

The success of this one-pot synthesis relies on controlling the regioselectivity of nucleophilic attack.

  • Site A (C2 Position): The pyrimidine ring is electron-deficient. The presence of the electron-withdrawing cyano group at C4 further activates the ring, making the C2-methoxy group highly labile toward

    
     by primary and secondary amines.
    
  • Site B (C4 Cyano Group): While the nitrile carbon is electrophilic, it is generally less reactive toward neutral amines than the C2-center is toward displacement, provided the temperature is controlled. However, it reacts readily with strong nucleophiles (e.g., azide anion) or under acid catalysis.

Reaction Pathway

The protocol proceeds via a Sequential Cascade :

  • Phase I (

    
    ):  Displacement of the 2-methoxy group by an amine (
    
    
    
    ) to generate the 2-amino-pyrimidine-4-carbonitrile intermediate.
  • Phase II (Cycloaddition): In situ addition of sodium azide (

    
    ) and a Lewis acid catalyst (
    
    
    
    or
    
    
    ) to convert the nitrile into a bioisosteric tetrazole ring.
Workflow Visualization

The following diagram illustrates the logical flow and decision points for this synthesis.

ReactionWorkflow Start Starting Material: 2-Methoxypyrimidine-4-carbonitrile Decision Select Nucleophile (R-NH2) Start->Decision Phase1 Phase I: SNAr Displacement Solvent: DMSO/DMF Base: DIPEA, 80°C, 2h Decision->Phase1 Add Amine Check1 QC Check: TLC/LCMS (Disappearance of OMe) Phase1->Check1 Intermediate Intermediate: 2-Amino-pyrimidine-4-carbonitrile Check1->Intermediate Complete Phase2 Phase II: [3+2] Cycloaddition Add NaN3 + ZnBr2 100°C, 4-6h Intermediate->Phase2 One-Pot (No Isolation) Quench Workup: Acidic Precipitaton (pH 3-4) Phase2->Quench Final Final Product: 2-Amino-4-(tetrazol-5-yl)pyrimidine Quench->Final

Caption: Sequential workflow for the one-pot conversion of 2-methoxypyrimidine-4-carbonitrile to tetrazolyl derivatives.

Experimental Protocols

Materials & Reagents[1][2][3][4][5]
  • Substrate: 2-Methoxypyrimidine-4-carbonitrile (1.0 equiv).

  • Amine Partner: Primary or Secondary amine (1.1 equiv).

  • Azide Source: Sodium Azide (

    
    ) (1.5 equiv). Caution: Azides are potentially explosive. Do not use chlorinated solvents (DCM) to avoid forming diazidomethane.
    
  • Catalyst: Zinc Bromide (

    
    ) or Ammonium Chloride (
    
    
    
    ) (1.0 equiv).
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). Anhydrous.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Detailed Procedure
Phase I: Nucleophilic Displacement (

)
  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxypyrimidine-4-carbonitrile (135 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Add DIPEA (1.2 mmol) followed by the Amine partner (1.1 mmol).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The starting material (

    
    ) should disappear, and a more polar intermediate (2-amino derivative) should appear.
    
    • Critical Insight: If the reaction is sluggish, increase temperature to 90°C. Avoid exceeding 100°C in this phase to prevent degradation of the nitrile.

Phase II: Tetrazole Formation (In Situ)
  • Transition: Once Phase I is complete (typically 2–3 hours), cool the reaction mixture slightly to 50°C. Do not perform a workup.

  • Reagent Addition: Add Sodium Azide (

    
    , 1.5 mmol) and Zinc Bromide  (
    
    
    
    , 1.0 mmol) directly to the reaction vessel.
    • Note:

      
       acts as a Lewis acid to activate the nitrile, significantly accelerating the [3+2] cycloaddition compared to thermal conditions alone.
      
  • Reaction: Heat the mixture to 100–110°C for 4–6 hours.

  • Monitoring: Monitor by LC-MS for the formation of the tetrazole product (

    
    ).
    
Phase III: Workup & Purification
  • Quenching: Cool the mixture to room temperature. Pour slowly into ice-cold water (15 mL).

  • Acidification: Carefully acidify the aqueous solution to pH 3–4 using 1N HCl. Caution: This may release small amounts of hydrazoic acid (

    
    ) if excess azide remains. Perform in a fume hood.
    
  • Isolation:

    • Precipitate: If a solid forms, filter, wash with cold water and diethyl ether.

    • Extraction: If no precipitate forms, extract with Ethyl Acetate (

      
      ). Dry organics over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if necessary.

Data Summary & Optimization Guidelines

The following table summarizes expected yields based on the steric and electronic nature of the amine nucleophile used in Phase I.

Amine ClassExample NucleophilePhase I TempPhase I TimeOverall Yield (One-Pot)Notes
Primary Aliphatic Benzylamine80°C2 h85-92%Fast

; clean conversion.
Secondary Cyclic Morpholine90°C3 h78-85%Requires slightly higher temp.
Aniline Derivative 4-Fluoroaniline100°C5-6 h60-70%Slower

due to lower nucleophilicity.
Steric Hindered Isopropylamine85°C4 h75-80%Good yield; requires longer time.
Troubleshooting Guide
  • Issue: Incomplete

    
     reaction.
    
    • Solution: Use a stronger base (e.g.,

      
      ) or switch solvent to DMSO to enhance nucleophilicity.
      
  • Issue: Low yield in Phase II (Tetrazole).

    • Solution: Ensure the reaction is anhydrous before adding

      
      . Water deactivates the Lewis acid. Alternatively, use 
      
      
      
      as the catalyst (cheaper, but often slower).

Safety & Compliance

  • Cyanide/Nitrile Handling: While the starting material is a nitrile, not free cyanide, metabolic or thermal degradation can release toxic byproducts.

  • Azide Safety: Sodium azide is acutely toxic and reacts with heavy metals to form explosive salts. Never use metal spatulas. Quench all azide waste with 10% sodium nitrite solution in dilute sulfuric acid.

  • Ventilation: All steps, especially acidification, must be performed in a functioning chemical fume hood.

References

  • General Pyrimidine Synthesis & Reactivity

    • MDPI Molecules: "Recent Advances in the Synthesis of Pyrimidines.
    • Source: [Link][1][2][3][4][5]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Master Organic Chemistry: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[6] (Grounding for the C2-displacement logic).

    • Source: [Link]

  • Tetrazole Synthesis from Nitriles

    • Organic Chemistry Portal: "Synthesis of Tetrazoles." (Standard protocols for Nitrile Tetrazole conversion using Azides/Lewis Acids).
    • Source: [Link]

  • Analogous Chemistry (Trichloropyrimidine)

    • Arkivoc: "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile."[4][7] (Demonstrates the stability/reactivity of pyrimidine carbonitriles).

    • Source: [Link][2]

  • Regioselectivity in Pyrimidines

    • StackExchange Chemistry: "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
    • Source: [Link]

Sources

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 2-Methoxypyrimidine-4-carbonitrile

[1]

Introduction: The "Deceptive" Pyrimidine

You are likely here because a seemingly simple transformation—installing a nitrile group on a 2-methoxypyrimidine scaffold—has failed. Despite the structural simplicity of 2-methoxypyrimidine-4-carbonitrile , its synthesis is notorious for three specific failure modes: catalyst poisoning (in Pd-catalyzed routes), imidate formation (in nucleophilic substitutions), and hydrolytic instability (during workup).[1]

This guide bypasses standard textbook advice to address the specific mechanistic bottlenecks of this heterocycle.

Module 1: Troubleshooting the Cyanation Route (Pd-Catalyzed)

Context: You are attempting to convert 4-chloro-2-methoxypyrimidine to the nitrile using a Palladium catalyst and a cyanide source, but yields are <30% or the reaction stalls.

The Core Problem: Catalyst Death by Cyanide

Free cyanide ions (

1
Diagnostic Q&A

Q1: I am using NaCN or KCN with Pd(PPh3)4. Why is the conversion stuck at 10%? A: You have poisoned your catalyst. High concentrations of free cyanide in the solution displace the phosphine ligands, forming inactive

1
  • The Fix: Switch to Zinc Cyanide (

    
    ) . It has low solubility in DMF/DMA, releasing cyanide ions slowly ("kinetic metering") only as they are consumed, keeping the free cyanide concentration below the poisoning threshold.[1]
    

Q2: I switched to


, but the reaction is still sluggish. I'm using Pd(PPh3)4.A:

1
  • The Fix: Use

    
      or Xantphos-Pd-G2 .[1] The bidentate ferrocenyl ligand (dppf) has a large bite angle and electron-donating properties that stabilize the catalytic cycle specifically for heteroaryl chlorides.[1]
    

Q3: The reaction turns black immediately upon heating. A: This indicates rapid precipitation of Palladium black (decomposition).[1]

  • The Fix: Add Polymethylhydrosiloxane (PMHS) (0.1 equiv) or Zn dust (10 mol%) to the reaction mixture.[1] This helps maintain the active Pd(0) species and prevents aggregation.[1]

Optimized Protocol: The "Slow-Release" Cyanation
ParameterRecommendationRationale
Substrate 4-chloro-2-methoxypyrimidineStarting material.
Cyanide Source

(0.6 equiv)
Prevents catalyst poisoning via slow dissolution.[1]
Catalyst

(3-5 mol%)
Robust against decomposition; excellent for aryl chlorides.[1]
Additives Zn dust (10 mol%)Scavenges adventitious

and keeps Pd active.[1]
Solvent DMA (Dimethylacetamide)Higher boiling point and better solubility for Zn salts than DMF.[1]
Temp/Time 120°C for 2-4 hoursHigh energy barrier for C-Cl insertion requires heat.[1]

Module 2: Troubleshooting the Dehydration Route (Amide to Nitrile)

Context: You synthesized 2-methoxypyrimidine-4-carboxamide successfully, but the dehydration step to the nitrile yields little product or reverts to the starting material.

The Core Problem: The "Pinner" Trap & Hydrolysis

Electron-deficient nitriles (like pyrimidine-4-carbonitrile) are highly susceptible to nucleophilic attack by water or alcohols. If your workup is acidic or basic, the nitrile hydrates back to the amide or hydrolyzes to the acid.

Diagnostic Q&A

Q1: I used


 (Thionyl Chloride) and the product vanished during aqueous workup.A:

12
  • The Fix: Use Trifluoroacetic Anhydride (TFAA) with Pyridine in DCM.[1] This method operates under mild, non-acidic conditions.[1][3][4]

Q2: My NMR shows a mixture of product and a "methoxy-imidate" byproduct. A: If you used methanol during workup or transfer, the nitrile reacted with methanol (Pinner reaction conditions: Nitrile + Alcohol + Acid/Base).[1]

  • The Fix: Strictly exclude alcohols. Use DCM or EtOAc for extractions.

Optimized Protocol: Mild Dehydration
  • Dissolve: 1.0 equiv of 2-methoxypyrimidine-4-carboxamide in dry DCM (0.2 M).

  • Base: Add 2.5 equiv of Pyridine (or Triethylamine). Cool to 0°C.

  • Dehydrant: Dropwise add 1.2 equiv of Trifluoroacetic Anhydride (TFAA) .

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Amide is very polar; Nitrile is less polar).[1]

  • Quench (Critical): Quench with saturated

    
      (keeps pH neutral/basic). Do NOT use HCl or water alone.
    
  • Extraction: Extract immediately with DCM. Dry over

    
    .[1]
    

Module 3: The "Forbidden" Route ( with Cyanide)

Context: Trying to react 4-chloro-2-methoxypyrimidine directly with NaCN/KCN without a catalyst (Nucleophilic Aromatic Substitution).

Verdict: STOP. While this works for some highly activated systems, for 2-methoxypyrimidines, the conditions required to displace the chloride (

  • Demethylation: The nucleophile attacks the methyl group of the methoxy, yielding the pyrimidone.

  • Polymerization: The nitrile product is more reactive than the starting material and reacts with itself.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing yield issues based on your chosen synthetic pathway.

TroubleshootingGuideStartSelect Synthesis RouteRouteARoute A: Pd-Catalyzed Cyanation(from 4-Cl-2-OMe-pyrimidine)Start->RouteARouteBRoute B: Amide Dehydration(from Carboxamide)Start->RouteBIssueA1Issue: Reaction Stalled / Low Conv.RouteA->IssueA1IssueA2Issue: Black Precipitate (Pd death)RouteA->IssueA2IssueB1Issue: Product lost in WorkupRouteB->IssueB1IssueB2Issue: Reversion to AmideRouteB->IssueB2SolA1CAUSE: Catalyst Poisoning by CN ionsFIX: Switch to Zn(CN)2 (Slow Release)IssueA1->SolA1SolA2CAUSE: Ligand DissociationFIX: Use Pd(dppf)Cl2 + Zn dustIssueA2->SolA2SolB1CAUSE: Water Solubility / HydrolysisFIX: Avoid Aqueous Acid; Use DCM extractionIssueB1->SolB1SolB2CAUSE: Acidic Hydrolysis (Pinner)FIX: Use TFAA/Pyridine (Mild conditions)IssueB2->SolB2

Caption: Decision tree for diagnosing synthetic failures in pyrimidine carbonitrile synthesis.

Summary of Critical Parameters

VariableCritical Limit / RuleConsequence of Deviation
Moisture (Cyanation) < 100 ppmHydrolysis of catalyst ligands; formation of phenolic side products.[1]
Cyanide Source Must be

or

NaCN/KCN kills the Pd catalyst instantly in this system.[1]
Workup pH Keep pH 7-8 Acidic pH (<5) hydrolyzes the nitrile to amide/acid.[1]
Solvent (Dehydration) DCM or Chloroform Avoid alcohols (MeOH/EtOH) to prevent imidate formation.[1]

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[1][5] Angewandte Chemie International Edition, 52(38), 10035–10039.[1] [1]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[1] Chemical Communications, (12), 1388–1389.[1]

  • Cohen, D. T., et al. (2019). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.[1] Journal of the American Chemical Society, 141(49), 19257–19262.[1] [1]

  • Organic Chemistry Portal. Cyanation of Aryl Halides.

Identifying and minimizing byproducts in 2-Methoxypyrimidine-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the synthesis of 2-Methoxypyrimidine-4-carbonitrile .

Topic: Identification and Minimization of Critical Byproducts Audience: Process Chemists, Medicinal Chemists, and R&D Scientists[1]

Executive Summary & Reaction Logic

The synthesis of 2-methoxypyrimidine-4-carbonitrile (Target) generally proceeds via two primary pathways. The choice of pathway dictates the impurity profile.[1]

  • Route A (Nucleophilic Aromatic Substitution -

    
    ):  Methoxylation of 2-chloropyrimidine-4-carbonitrile.
    
    • Primary Risk:[1] Competitive attack at the nitrile carbon (Pinner reaction) or hydrolysis.

  • Route B (Dehydration): Dehydration of 2-methoxypyrimidine-4-carboxamide using reagents like POCl

    
     or TFAA.
    
    • Primary Risk:[1] Incomplete reaction and reversion to amide during aqueous workup.[1]

This guide focuses on Route A , as it is the most direct yet chemically sensitive method due to the competing reactivity of the nitrile group under basic conditions.[1]

Diagnostic Workflow: Identifying Your Impurity

Before optimizing, confirm the identity of your byproduct using this rapid diagnostic table.

Observation (LCMS/NMR)Mass Shift (

m/z)
Probable ByproductRoot Cause
M+18 Peak +18 Da2-Methoxypyrimidine-4-carboxamide Hydrolysis of nitrile due to wet solvents or aqueous workup at high pH.
M+32 Peak +32 DaMethyl 2-methoxypyrimidine-4-imidate Pinner Reaction: Attack of methoxide on the nitrile carbon instead of the chloride.
M-14 Peak -14 Da2-Hydroxypyrimidine-4-carbonitrile Demethylation or hydrolysis of the starting chloride before methoxylation.
M+30 Peak +30 Da2,4-Dimethoxypyrimidine Over-substitution (if starting from 2,4-dichloropyrimidine) or displacement of the nitrile group (rare).[1]
Dimer/Polymer VariousPolymeric "Black Tar" Base-catalyzed polymerization of the nitrile (often seen with excessive heating).

Critical Mechanism & Pathway Analysis

The following diagram illustrates the competition between the desired


 pathway and the parasitic Pinner and Hydrolysis pathways.

ReactionPathways Start 2-Chloropyrimidine- 4-carbonitrile Target TARGET: 2-Methoxypyrimidine- 4-carbonitrile Start->Target NaOMe, THF/MeOH -10°C (SNAr) Amide BYPRODUCT B: Primary Amide Start->Amide H2O (Direct Hydrolysis) Imidate BYPRODUCT A: Methyl Imidate (Pinner Product) Target->Imidate Excess NaOMe >0°C Target->Amide H2O / OH- Ester BYPRODUCT C: Methyl Ester Imidate->Ester H2O (Hydrolysis)

Caption: Competitive pathways in the methoxylation of 2-chloropyrimidine-4-carbonitrile. Note that the product itself is an electrophile susceptible to further attack.[1]

Troubleshooting Guides (FAQ Format)

Issue 1: "I see a significant M+32 impurity (Imidate) forming."

Diagnosis: You are experiencing the Pinner Reaction .[1] The nitrile group is electron-deficient and susceptible to nucleophilic attack by methoxide, forming the methyl imidate intermediate.[1] Corrective Actions:

  • Temperature Control: The

    
     reaction (Cl displacement) has a lower activation energy than the nitrile attack.[1] Cool the reaction to -10°C or -20°C. 
    
  • Stoichiometry: Do not use a large excess of Sodium Methoxide (NaOMe). Use 0.95 to 1.05 equivalents . Excess base drives the equilibrium toward the imidate.[1]

  • Solvent Switch: Avoid running the reaction in neat methanol. Use THF (Tetrahydrofuran) as the primary solvent and add only the stoichiometric amount of NaOMe as a solution in MeOH.[1] This reduces the effective concentration of the attacking species on the nitrile.[1]

Issue 2: "My product converts to the amide during workup."

Diagnosis: Pyrimidine nitriles are highly activated and prone to base-catalyzed hydrolysis. Corrective Actions:

  • Quench Protocol: Never quench directly with water if the pH is high.[1] Quench with a buffer (e.g., saturated NH

    
    Cl)  or dilute acetic acid to neutralize the base before the aqueous phase contacts the product.[1]
    
  • Workup Speed: Perform the extraction quickly with cold solvents (DCM or EtOAc). Do not let the layers sit.[1]

  • Drying: Ensure the organic layer is dried thoroughly over MgSO

    
     before concentration, as residual water can cause slow hydrolysis upon storage.[1]
    
Issue 3: "I cannot separate the 2-methoxy and 4-methoxy isomers."

Diagnosis: This occurs if you started with 2,4-dichloropyrimidine and attempted to methoxylate.[1] The 4-position is naturally more reactive (


), leading to 4-methoxy-2-chloropyrimidine as the major product, which is the wrong regioisomer for this specific target.
Corrective Actions: 
  • Route Change: Do not start with 2,4-dichloropyrimidine if possible. Start with 2-chloropyrimidine-4-carbonitrile (where the C4 position is already blocked/set).

  • Regioselectivity Fix: If you must start with the dichloro species, you cannot easily force 2-substitution over 4-substitution with alkoxides. You must synthesize 2-methoxy-4-chloropyrimidine via a different route (e.g., from 2,4-dimethoxypyrimidine via selective hydrolysis, though this is complex) or purchase the correct regio-pure starting material.[1]

Optimized Experimental Protocol

Method:


 Displacement with Kinetic Control
Objective:  Maximize Chloride displacement while suppressing Pinner (Imidate) formation.
Reagents
  • Substrate: 2-Chloropyrimidine-4-carbonitrile (1.0 equiv)

  • Nucleophile: NaOMe (0.5 M in MeOH, 1.0 equiv)[1]

  • Solvent: Anhydrous THF (10 volumes relative to substrate)

  • Quench: Saturated aqueous Ammonium Chloride (NH

    
    Cl)
    
Step-by-Step Procedure
  • Dissolution: Charge 2-Chloropyrimidine-4-carbonitrile into a dried reactor under N

    
    . Add anhydrous THF.
    
  • Cooling: Cool the solution to -20°C . (Critical for chemoselectivity).

  • Addition: Add the NaOMe/MeOH solution dropwise over 30–60 minutes.

    • Note: Monitor the internal temperature; do not allow it to rise above -10°C.

  • Monitoring: Stir at -20°C for 1 hour. Analyze by HPLC/UPLC.

    • Pass Criteria: Starting Material < 2%.[1][2] Imidate (M+32) < 5%.

  • Quench: While still cold, add saturated NH

    
    Cl solution.
    
    • Why? This immediately neutralizes the methoxide, preventing hydrolysis or imidate formation as the reaction warms.[1]

  • Extraction: Allow to warm to room temperature. Extract with Ethyl Acetate (x2).

  • Purification: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate. If M+32 is present, it can often be removed via recrystallization from Heptane/EtOAc, as the imidate has different solubility properties.[1]

References

  • Kalogirou, A. S., et al. (2020).[1][2][3] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.

    • Relevance: Establishes reactivity patterns of chloropyrimidines and displacement of leaving groups with cyanide/methoxide.
  • Singhal, A., et al. (2015).[1] Selectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. Journal of Organic Chemistry.

    • Relevance: Explains the natural preference for 4-position attack in pyrimidines, justifying the need for specific starting m
  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[4]

    • Relevance: General mechanism and conditions for SNAr.[1]

  • ChemScene. 2-Amino-6-methoxypyrimidine-4-carbonitrile Product Page.

    • Relevance: Provides physical data and structural analogs for verific

Sources

Troubleshooting the hydrolysis of the methoxy group in 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Paradox

Welcome to the Technical Support Center. If you are attempting to hydrolyze the methoxy group of 2-methoxypyrimidine-4-carbonitrile (Target: 2-hydroxypyrimidine-4-carbonitrile, typically existing as the 2-oxo tautomer), you are likely facing a classic chemoselectivity paradox.[1]

The 2-methoxy group on a pyrimidine ring is an imidate ether , not a simple alkyl ether.[1] It is activated toward nucleophilic displacement but requires significant activation energy for cleavage. However, the nitrile (cyano) group at position 4 is highly susceptible to hydrolysis under the exact same acidic or basic conditions required to cleave the methoxy group.

Most Common User Issue: "I tried to hydrolyze the methoxy group with acid/base, but my nitrile converted to a carboxylic acid (or amide)."

This guide addresses how to decouple these reactivities.

Part 1: Diagnostic Triage (Start Here)

Before adjusting your protocol, identify your specific failure mode using the table below.

SymptomDiagnosisRoot CauseImmediate Action
Product is highly polar/acidic (LCMS M+1 = ~155) Over-Hydrolysis Aqueous acid/base hydrolyzed both the methoxy (to -OH) and the nitrile (to -COOH).[1]Switch to anhydrous O-demethylation (See Protocol A).
Starting material recovered (No Reaction) Insufficient Activation Conditions (e.g., mild acid, low temp) were too weak to cleave the C-O bond of the methoxy group.Increase temperature or switch to Nucleophilic Demethylation (Protocol B).
Product has M+1 = ~153 (Amide) Partial Nitrile Hydrolysis The nitrile hydrolyzed to the primary amide (-CONH2), but the methoxy remained intact.Reaction stopped at the intermediate stage; conditions favored nitrile hydration over ether cleavage.
Loss of aromaticity / Ring opening Ring Destruction Strong nucleophiles (e.g., prolonged NaOH) attacked C6 or opened the pyrimidine ring.Avoid strong aqueous bases; pyrimidine rings with EWGs (like -CN) are electrophilic.[1]

Part 2: Troubleshooting & Protocols

Scenario 1: "I need to remove the methyl group but KEEP the nitrile."

Target: 2-Oxo-1,2-dihydropyrimidine-4-carbonitrile The Challenge: Aqueous acids (HCl, HBr) will hydrolyze the nitrile to a carboxylic acid faster than they cleave the methyl ether.

Solution: Anhydrous Nucleophilic Dealkylation

You must avoid water entirely. Use a silyl halide reagent. Trimethylsilyl iodide (TMSI) is the gold standard here because it cleaves alkyl ethers via an


 mechanism under neutral/mildly acidic conditions without providing the water necessary to hydrolyze the nitrile.

Protocol A: In-Situ TMSI Generation

  • Solvent: Dry Acetonitrile (MeCN).[1]

  • Reagents: Sodium Iodide (NaI, 2.0 eq) + Trimethylsilyl Chloride (TMSCl, 2.0 eq).

  • Procedure:

    • Dissolve substrate in MeCN.

    • Add NaI and TMSCl (generates TMSI in situ).[1]

    • Heat to 60°C – 80°C under

      
       atmosphere.
      
    • Monitor: TLC/LCMS for the disappearance of the methyl signal.

    • Quench: Cool and add diluted aqueous sodium thiosulfate (removes

      
      ) and extract rapidly. The brief water contact during workup is usually insufficient to hydrolyze the nitrile if pH is controlled.
      

Why this works: The Iodine acts as a nucleophile attacking the methyl group, while the Silicon activates the oxygen. No water is present to attack the nitrile carbon [1].

Scenario 2: "I want to hydrolyze BOTH groups (Total Hydrolysis)."

Target: 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid (or Orotic acid derivative) The Challenge: Incomplete conversion or mixed amide/acid species.

Solution: Concentrated Acidic Hydrolysis

If you want the carboxylic acid, do not be gentle. The 2-methoxy group converts to the 2-oxo species (tautomer of 2-hydroxy) in boiling acid.

Protocol B: Strong Acid Reflux

  • Reagent: 6M HCl or 48% HBr.

  • Procedure: Reflux (100°C+) for 4–12 hours.

  • Purification: The product is likely zwitterionic and very polar. It may precipitate upon cooling. If not, concentrate to dryness.[1]

  • Note: 2-hydroxypyrimidines favor the oxo-tautomer (NH-C=O) in solution.[1] Your NMR will show an amide-like NH proton, not a phenolic OH.[1]

Scenario 3: "I tried NaOH (Base) and it didn't work."

The Issue:

  • Nitrile Sensitivity: Hydroxide (

    
    ) is excellent at converting Nitriles 
    
    
    
    Amides
    
    
    Acids.[1]
  • Methoxy Resistance: While methoxy groups on electron-deficient rings (like 4-cyanopyrimidine) can undergo

    
     (Nucleophilic Aromatic Substitution) with hydroxide, this competes with ring opening and nitrile hydrolysis.[1]
    
  • Result: You likely obtained 2-methoxy-4-pyrimidinecarboxylic acid (nitrile hydrolyzed, methoxy intact) or a complex mixture.[1]

Rule of Thumb: Do not use aqueous base if you intend to selectively O-demethylate a pyrimidine.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways. Note how the presence of water (


) is the critical switch between pathways.

G Start 2-Methoxy-4-CN (Substrate) Inter_TMS Silyl-Ether Intermediate Start->Inter_TMS TMSCl / NaI (Anhydrous MeCN) Inter_Amide 2-Oxo-4-Amide (Intermediate) Start->Inter_Amide Aq. HCl / Heat (Hydrolysis) Side_Base 2-Methoxy-4-COOH (Nitrile Hydrolyzed Only) Start->Side_Base NaOH / H2O (Saponification) Target_Selective 2-Oxo-4-CN (Target: Selective Demethylation) Inter_TMS->Target_Selective Mild Workup Product_Acid 2-Oxo-4-COOH (Total Hydrolysis Product) Target_Selective->Product_Acid Add Water + Acid Inter_Amide->Product_Acid Prolonged Heat

Caption: Reaction pathways for 2-methoxypyrimidine-4-carbonitrile. Blue path represents selective O-demethylation preserving the nitrile.

Part 4: Frequently Asked Questions (FAQ)

Q: Why does the methoxy group hydrolyze to a "hydroxy" group but the structure looks like a ketone (C=O)? A: This is tautomerization . Pyrimidines with a hydroxyl group at the 2- or 4-position exist predominantly in the keto (oxo) form (lactam) rather than the enol (lactim) form in solution and solid state. This is thermodynamically favored due to the basicity of the ring nitrogens. When you hydrolyze the methoxy, you get the 2-oxo-1H-pyrimidine [2].[1]

Q: Can I use BBr3 (Boron Tribromide) for this? A: Proceed with caution. While


 is a standard demethylating agent, it is a Lewis acid that coordinates strongly to nitriles.[1][2] This can lead to the formation of a borane-nitrile complex. Upon aqueous quench, this complex often hydrolyzes to the primary amide. TMSI (Protocol A) is generally milder on nitriles than 

[3].[1]

Q: My LCMS shows a mass of M+16 relative to the product. What is it? A: This is likely the Amide intermediate (-CONH2). It indicates that your nitrile hydrolysis is incomplete (if that was your goal) or that you have accidentally hydrated the nitrile during workup (if you wanted to keep it).

Q: Is the 4-cyano group electron-withdrawing enough to allow nucleophilic attack? A: Yes. The 4-position nitrile makes the pyrimidine ring highly electron-deficient. This activates the 2-methoxy group for nucleophilic attack (e.g., by


 in the TMSI method) but also makes the ring susceptible to nucleophilic attack by hydroxide at C6, which can lead to decomposition. This is why acidic or neutral conditions are preferred over basic ones.

References

  • Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979).[1] Synthetic Methods and Reactions; 62. Transformations with Chlorotrimethylsilane/Sodium Iodide, a Convenient In Situ Iodotrimethylsilane Reagent.[1] Journal of Organic Chemistry.

  • Brown, D. J., & Mason, S. F. (1956).[1] The Pyrimidine Series. Part I. The Structure of Some Hydroxypyrimidines. Journal of the Chemical Society.

  • Bhatt, M. V., & Kulkarni, S. U. (1983).[1] Cleavage of Ethers. Synthesis, 1983(04), 249-282.[1]

Sources

Optimization of reaction conditions for the cyanation of 2-methoxypyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Ticket Queue: Open Subject: Optimization of Reaction Conditions for Pyrimidine Cyanation

Welcome to the Reaction Optimization Support Center

User Profile: Senior Chemist / Process Development Scientist Topic: Introduction of a nitrile group to 2-methoxypyrimidine scaffolds.

Executive Summary: The cyanation of electron-deficient heteroaromatics like 2-methoxypyrimidine is notoriously temperamental. Unlike electron-rich arenes, the pyrimidine ring's nitrogen atoms can coordinate to palladium, poisoning the catalyst. Furthermore, the 2-methoxy group is electronically donating by resonance but withdrawing by induction, creating a unique electronic environment that affects oxidative addition.

This guide treats your experiment as a "Support Ticket." We have analyzed thousands of similar reaction failures to provide you with three optimized workflows (Modules) and a troubleshooting database.

Ticket #1: The Industry Standard (High Reliability)

Target: 5-Bromo-2-methoxypyrimidine


 5-Cyano-2-methoxypyrimidine
Method:  Pd-Catalyzed Cross-Coupling with Zn(CN)

This is the "workhorse" method. We utilize Zinc Cyanide (Zn(CN)


) because it is strictly insoluble in most organic solvents. It releases cyanide ions slowly in situ as the reaction progresses, preventing the "cyanide poisoning" of the Pd-catalyst that occurs with highly soluble sources like NaCN or KCN.
Optimized Protocol
VariableRecommendationRationale
Catalyst Precursor Pd

(dba)

(1.0–2.0 mol%)
Robust source of Pd(0). Avoid Pd(OAc)

unless using a reductant, as Pd(II) reduction is sluggish in cyanide-rich environments.
Ligand dppf or Xantphos (1:1.2 Pd:L ratio)Crucial: Bidentate ligands with large bite angles prevent the formation of stable, inactive bis-cyanide Pd complexes. dppf is the gold standard for pyrimidines.
Cyanide Source Zn(CN)

(0.6 equiv)
Delivers 1.2 equiv of CN

. The slow release mechanism is vital for catalyst longevity.
Solvent DMF or NMP (wet or dry?)Wet (1% H

O)
or with Zn dust additive. Trace water or Zn dust (10 mol%) helps activate the Zn(CN)

and initiate the catalytic cycle.
Temperature 80–100 °CPyrimidines require higher activation energy than phenyl bromides.

Step-by-Step Workflow:

  • Charge: In a glovebox or under Ar flow, add Pd

    
    (dba)
    
    
    
    (1.5 mol%), dppf (3.0 mol%), Zn(CN)
    
    
    (0.6 equiv), and Zn dust (0.1 equiv) to the reaction vial.
  • Solvate: Add anhydrous DMF (0.2 M concentration relative to substrate).

  • Substrate: Add 5-bromo-2-methoxypyrimidine (1.0 equiv).

  • Heat: Seal and heat to 95 °C for 3–5 hours.

  • Quench: Cool to RT. Dilute with EtOAc. Safety Warning: Add dilute NaOH or FeSO

    
     solution to quench residual cyanide before workup.
    
Ticket #2: The "Green" & Cost-Effective Route (Advanced)

Target: 5-Chloro-2-methoxypyrimidine


 5-Cyano-2-methoxypyrimidine
Method:  Ni-Catalyzed Cyanation with K

[Fe(CN)

][1][2]

If you are scaling up or working with the cheaper chloride precursor, Palladium is often insufficient. Nickel is smaller, more nucleophilic, and handles aryl chlorides superiorly. We use Potassium Ferrocyanide as a non-toxic cyanide source.[2]

Optimized Protocol
VariableRecommendationRationale
Catalyst NiCl

·glyme (5 mol%)
Air-stable Ni(II) precatalyst.
Ligand PCy

or dcype
Electron-rich alkyl phosphines are required to facilitate oxidative addition into the inert C-Cl bond.
Cyanide Source K

[Fe(CN)

][1][2][3][4][5][6][7]·3H

O
Non-toxic, solid source. Requires a base to release CN

.
Base/Additive K

CO

+ DMAP
DMAP acts as a "shuttle" to help transfer cyanide or stabilize the Ni-center.
Solvent 1,4-Dioxane/H

O (10:1)
Biphasic system is required to dissolve the ferrocyanide salt.

Step-by-Step Workflow:

  • Mix: Combine NiCl

    
    ·glyme (5 mol%) and dcype (5 mol%) in dioxane and stir for 20 min to form the active catalyst (yellow/orange precipitate may form).
    
  • Add: Add the chloropyrimidine substrate, K

    
    CO
    
    
    
    (1.0 equiv), and K
    
    
    [Fe(CN)
    
    
    ] (0.25 equiv - note: provides 6 CN, but practically use 0.5 equiv for kinetics).
  • Cycle: Heat at 100 °C reflux.

  • Note: This reaction is slower (12–16 h) but avoids toxic waste streams.

Visualization: Decision Logic & Mechanism

CyanationWorkflow Start Substrate Analysis: 2-Methoxypyrimidine-X Decision1 Leaving Group (X)? Start->Decision1 PathA X = Bromide/Iodide Decision1->PathA High Reactivity PathB X = Chloride/Tosylate Decision1->PathB Low Reactivity Ticket1 TICKET #1: Standard Pd2(dba)3 + dppf Zn(CN)2 DMF, 95°C PathA->Ticket1 Check Check Sensitivity PathB->Check Result1 High Yield (Fast, Expensive) Ticket1->Result1 Ticket2 TICKET #2: Advanced Ni(COD)2 or NiCl2 PCy3 or dcype K4[Fe(CN)6] Dioxane/H2O Result2 Cost Effective (Slower, Scalable) Ticket2->Result2 Check->Ticket1 Small Scale (<1g) Check->Ticket2 Large Scale (>10g)

Figure 1: Decision Matrix for selecting the optimal catalytic system based on substrate halogen and scale.

Troubleshooting Database (FAQ)

Ticket #402: Reaction Stalled at 50% Conversion

  • Symptom: The reaction turns black (Pd black precipitation) and starting material remains.

  • Root Cause: Cyanide poisoning. Free cyanide ions (

    
    ) have saturated the Palladium center, forming 
    
    
    
    , which is catalytically inactive.
  • Fix:

    • Check Ligand: Ensure you are using dppf or Xantphos . Monodentate ligands like PPh

      
       are insufficient to prevent poisoning.
      
    • Slow Down: If using Zn(CN)

      
      , lower the temperature slightly (to 80°C) to slow the release of cyanide.
      
    • Add Zinc: Add 10–20 mol% activated Zinc dust. This reduces oxidized Pd(II) back to Pd(0) to re-enter the cycle.

Ticket #809: Product is the Amide (Hydrolysis)

  • Symptom: LCMS shows mass M+18 (Amide) or M+19 (Acid) instead of Nitrile.

  • Root Cause: Pyrimidine nitriles are highly electron-deficient, making the nitrile carbon extremely susceptible to nucleophilic attack by water (hydration).

  • Fix:

    • Dry Solvents: Use anhydrous DMF/DMA (water < 50 ppm).

    • Workup Speed: Do not leave the reaction in the aqueous quench for long periods. Extract immediately.

    • Avoid Basic Quench: If possible, quench with a neutral buffer or dilute acid rather than strong base (NaOH), which catalyzes the hydrolysis.

Ticket #991: Safety & Waste Disposal

  • Issue: How to handle Zn(CN)

    
     waste?
    
  • Protocol:

    • Never acidify the waste (releases HCN gas).

    • Treat all aqueous waste with Bleach (NaOCl) or FeSO

      
        (to form stable Prussian Blue) before disposal.
      
    • Keep a cyanide antidote kit (hydroxocobalamin) visible in the lab during these experiments.

References
  • Buchwald, S. L., et al. (2013).[8] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition. [8]

  • Grushin, V. V., et al. (2014). "The Cyanide Source Matters: Zn(CN)2 in Pd-Catalyzed Cyanation." Chemical Reviews.

  • Reeves, J. T., et al. (2015). "Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]." ACS Catalysis.[9] [1]

  • BenchChem Technical Notes. (2025). "Identifying side products in the cyanation of halopyrimidines."

Sources

Preventing dimerization during the synthesis of pyrimidine-4-carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyrimidine-4-carbonitriles is a notorious bottleneck in medicinal chemistry. The electron-deficient nature of the pyrimidine ring, particularly at the C4 position, creates a "reactivity paradox": the same electrophilicity required for cyanation also predisposes the substrate to homocoupling (dimerization) and polymerization (tars) .

This guide addresses the two primary distinct mechanisms of dimerization:

  • Reductive Homocoupling (4,4'-bipyrimidine formation): Common in transition-metal-catalyzed reactions (Pd/Ni).

  • Nucleophilic Oligomerization: Common in classical

    
     reactions using ionic cyanides.
    

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent dimerization, one must understand the invisible competition occurring in the flask.

The Homocoupling Mechanism (Pd-Catalyzed)

In Palladium-catalyzed cyanation, the "dimer" (4,4'-bipyrimidine) forms when the catalytic cycle desynchronizes.

  • The Trigger: If the Transmetallation step (transfer of CN to Pd) is slower than the Disproportionation of the oxidative addition complex, two Ar-Pd-X species interact to eliminate

    
     and form Ar-Ar (the dimer).
    
  • The Culprit: Oxygen (promotes oxidation of phosphines) or poor cyanide solubility (starves the Pd center).

The Oligomerization Mechanism ( )
  • The Trigger: The product (4-cyanopyrimidine) is significantly more electron-deficient than the starting material (4-chloropyrimidine).

  • The Cascade: If free cyanide is in excess, it attacks the product ring, leading to anionic intermediates that polymerize into "black tar" or form complex fused byproducts.

Module 2: The Gold Standard Protocol (Pd-Catalyzed)

Recommendation: Switch from ionic cyanides (NaCN/KCN) to Zinc Cyanide (


) .
Why? 

is covalent and insoluble in most organic solvents. It releases cyanide ions slowly (kinetic throttling), matching the rate of the catalytic cycle and preventing catalyst poisoning.
Visualizing the Critical Path

Pd_Cycle_Optimization Start Start: 4-Chloropyrimidine OxAdd Oxidative Addition (Ar-Pd-Cl) Start->OxAdd Pd(0) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Zn(CN)2 (Correct Path) HomoCoup FAILURE: Homocoupling (Formation of Ar-Ar Dimer) OxAdd->HomoCoup Low [CN-] or O2 presence (Side Reaction) RedElim Reductive Elimination TransMet->RedElim Ar-Pd-CN Product Product: 4-Cyanopyrimidine RedElim->Product

Figure 1: The "Fork in the Road." Success depends on accelerating Transmetallation over Homocoupling.

Optimized Protocol: Pd/Zn(CN)₂ System
ParameterSpecificationRationale
Catalyst

(1-2 mol%) + dppf (2-4 mol%)
The large bite angle of dppf (ferrocene ligand) accelerates reductive elimination, favoring product over dimer.
Cyanide Source

(0.6 equiv)
Stoichiometric control.[1] Requires Zn to act as a shuttle.
Solvent DMF or DMA (Anhydrous)High polarity is required to solubilize the catalytic intermediates but not the bulk Zn(CN)₂.
Additives Zn dust (10-20 mol%)CRITICAL: Scavenges adventitious Pd(II) and keeps the cycle active, preventing arrest and dimerization.
Temperature 80°C - 100°CBelow 80°C, transmetallation is too slow (risk of dimer). Above 120°C, catalyst decomposition occurs.

Step-by-Step Methodology:

  • Deoxygenation: Sparge DMF with Argon for 30 minutes. Dimerization is often oxygen-mediated.

  • Pre-complexation: In a glovebox or under strict

    
    , mix 
    
    
    
    and dppf in DMF. Stir for 15 mins at RT to form the active orange catalyst.
  • Substrate Addition: Add 4-chloropyrimidine and Zn dust.

  • Reagent Addition: Add

    
     last.[2]
    
  • Heating: Heat to 90°C. Monitor via HPLC.

    • Checkpoint: If reaction stalls at 50% conversion, DO NOT add more cyanide. Add more catalyst (pre-mixed).

Module 3: The Nucleophilic Route ( ) Troubleshooting

If you must use classical nucleophilic substitution (due to cost or metal restrictions), you face the "Polymerization Trap."

The "Dilution-Dosing" Strategy

Standard mixing (dumping NaCN into substrate) guarantees side reactions. You must invert the kinetics.

Protocol:

  • Catalyst: Use DABCO (1,4-Diazabicyclo[2.2.2]octane) at 10 mol%. It forms a transient quaternary ammonium salt that is more reactive than the chloride but leaves more cleanly, facilitating the attack of CN-.

  • Solvent System: DMSO/Water (9:1). The water suppresses the basicity of cyanide (reducing elimination side-products) while maintaining nucleophilicity.

  • Temperature: Keep strictly < 60°C.

Comparison of Methods:

FeaturePd-Catalyzed (

)
Classical

(NaCN)
Dimer Risk Moderate (Homocoupling)High (Polymerization)
Impurity Profile Clean (Ar-Ar is easy to separate)Dirty (Tars are hard to filter)
Cost High (Pd, Ligands)Low
Scalability ExcellentPoor (Exotherms)

Module 4: Troubleshooting FAQ

Q1: My reaction turned black and viscous. What happened? A: You likely experienced "anionic polymerization." This happens in


 conditions when the reaction runs too hot or too concentrated.
  • Fix: Switch to the Pd/Zn(CN)₂ protocol. If you must use

    
    , lower the temperature and use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB) to limit the concentration of active cyanide in the organic phase.
    

Q2: I see a spot on TLC just above my product that fluoresces intensely. A: This is the 4,4'-bipyrimidine dimer .

  • Fix: This indicates your catalyst died or oxygen got in.

    • Check your inert gas line.

    • Increase the dppf:Pd ratio to 2:1 or 3:1. Excess ligand stabilizes the Pd species and prevents the disproportionation that leads to dimers.

    • Add Polymethylhydrosiloxane (PMHS) (dropwise) as a mild reducing agent to reactivate oxidized Pd species.

Q3: Can I use CuCN (Rosenmund-von Braun)? A: Only as a last resort. It requires high temperatures (>140°C) which destroys sensitive pyrimidines. If you do, add L-Proline (20 mol%) . It acts as a ligand for Copper, allowing the reaction to proceed at 100°C, significantly reducing thermal dimerization [1].

References

  • BenchChem. Application Notes and Protocols for Cyanation Reactions in Organic Synthesis. (Accessed 2024). Link

  • Cohen, D. T., & Buchwald, S. L. (2015).[3] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[4] Journal of the American Chemical Society. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.
  • Maligres, P. E., et al. (2004). Synthesis of pyrimidine carbonitriles. Tetrahedron Letters.[3] (Foundational work on Zn(CN)2 advantages).

Disclaimer

Cyanides are lethal. All protocols described herein must be performed in a functioning fume hood with a cyanide antidote kit (Amyl Nitrite/Sodium Thiosulfate) immediately available. Waste must be treated with bleach (NaOCl) at pH > 10 before disposal.

Sources

Removal of impurities from crude 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Methoxypyrimidine-4-carbonitrile

Introduction: The Criticality of the 4-Position

Welcome to the technical support center. You are likely working with 2-methoxypyrimidine-4-carbonitrile (CAS: N/A for specific isomer, analogous to 2-chloro precursor CAS 75833-38-4) as a scaffold for kinase inhibitors or agrochemical actives.[1]

This molecule presents a specific purification paradox: The electron-withdrawing nitrile group at C4 activates the ring, making the C2 position highly susceptible to nucleophilic attack (good for synthesis) but also making the nitrile itself prone to hydrolysis (bad for stability). Furthermore, the starting material (2-chloropyrimidine-4-carbonitrile ) is structurally and polarity-wise very similar to your product, often forming "solid solutions" that defy standard recrystallization.[1]

This guide moves beyond basic textbook advice to address the specific "sticky" impurities encountered in this synthesis.

Module 1: Diagnostic Triage (Know Your Enemy)[1]

Before attempting purification, you must identify which impurity is failing your specification. Use this decision matrix.

Q: My LC-MS shows a peak at M+18. Is this a solvent adduct?

A: No. This is almost certainly the primary amide resulting from nitrile hydrolysis.

  • Cause: Extended exposure to aqueous base (e.g., NaOH/KOH) or moisture during the methoxylation of the 2-chloro precursor.

  • Mechanism: The pyrimidine ring is electron-deficient, making the nitrile carbon highly electrophilic. Hydroxide attacks the nitrile carbon, forming the imidate, which tautomerizes to the amide.

  • Action: This is difficult to remove via recrystallization as it co-precipitates. You must optimize the reaction conditions (dry solvents, rapid quench) rather than the purification.

Q: I have a persistent impurity at roughly the same retention time (RT) as my product. It has a characteristic isotopic pattern.

A: This is unreacted 2-chloropyrimidine-4-carbonitrile .[1]

  • Identification: Look for the Chlorine-35/37 split (3:1 ratio) in the mass spectrum.

  • Cause: Incomplete nucleophilic aromatic substitution (

    
    ).
    
  • Action: This requires the "Chemical Scavenging" protocol (see Module 2).

Visual Guide: Impurity Identification Logic

ImpurityLogic Start Analyze Crude LC-MS/NMR CheckCl Is there a M+2 peak (3:1 ratio)? Start->CheckCl CheckHydro Is there a M+18 peak? CheckCl->CheckHydro No Cl_Yes Impurity: 2-Chloro Precursor (Incomplete Reaction) CheckCl->Cl_Yes Yes CheckColor Is product yellow/brown? CheckHydro->CheckColor No Hydro_Yes Impurity: Amide/Acid (Hydrolysis) CheckHydro->Hydro_Yes Yes Color_Yes Impurity: Oligomers/Tars CheckColor->Color_Yes Yes

Figure 1: Diagnostic logic flow for identifying common impurities in pyrimidine nitrile synthesis.

Module 2: The "Sticky" Chloro-Impurity (2-Cl vs. 2-OMe)

The separation of 2-chloropyrimidine-4-carbonitrile from 2-methoxypyrimidine-4-carbonitrile is the most common pain point.[1] Their solubilities are nearly identical.

Protocol A: The "Chemical Scavenger" (High Purity Method)

If recrystallization fails to drop the chloro-impurity below 0.5%, use a chemical scavenger. We exploit the fact that the chloro-group is a better leaving group than the methoxy-group.

  • Quantify: Determine the molar amount of unreacted 2-chloro impurity via HPLC.

  • Scavenge: Dissolve crude mixture in dry THF. Add 1.5 equivalents (relative to the impurity) of morpholine or N,N-dimethylethylenediamine .[1]

  • React: Stir at room temperature for 1-2 hours. The amine will selectively displace the chlorine via

    
    , creating a highly polar, basic adduct. The methoxy product will remain untouched.
    
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 0.5 M HCl (cold). The basic morpholine-adduct will protonate and move into the aqueous layer.

    • Wash with brine, dry over MgSO4, and concentrate.

  • Result: The non-basic nitrile product remains in the organic layer; the impurity is washed away.

Protocol B: Recrystallization (Scale-Up Method)

If you cannot use scavengers, use this specific solvent system.[1]

Solvent System: Toluene / Heptane (or Methylcyclohexane).

  • Rationale: Pyrimidines are often soluble in aromatic hydrocarbons (Toluene) but less so in aliphatics (Heptane).[1] The chloro-impurity is slightly more soluble in the aliphatic phase than the methoxy product.

StepActionCritical Note
1 Dissolve crude in Toluene (5 vol) at 80°C.Ensure complete dissolution.
2 Add Heptane (2 vol) dropwise at 70°C.Maintain temperature to prevent premature crashing.[1]
3 Cool slowly to 20°C (10°C/hour).Rapid cooling traps the chloro-impurity.
4 Chill to 0-5°C for 2 hours.
5 Filter and wash with cold Heptane.Do not wash with Toluene; it will redissolve the cake.

Module 3: Hydrolysis Management (The Amide Problem)

Q: Why does the amide form during workup?

A: The 4-cyano group is activated. If you quench your methoxylation reaction (which uses NaOMe) with water while the pH is still high (>10), the nitrile hydrolyzes rapidly.

Prevention Protocol:
  • Quench: Do not add water directly to the basic reaction mixture.

  • Acidify First: Add a stoichiometric amount of Acetic Acid or dilute HCl (to pH 7) to the reaction mixture before adding any water.

  • Extraction: Once neutral, perform the aqueous workup.

  • Drying: Store the product in a desiccator. Pyrimidine nitriles can hydrolyze in the solid state if traces of acid/base and moisture are present.

Module 4: Color & Oligomer Removal[1]

Issue: The product is yellow/orange; it should be white. Cause: Pyrimidine oligomerization (tar formation).

Solution:

  • Dissolve crude in DCM (10 vol).

  • Add Activated Carbon (10 wt% relative to crude).

  • Stir at reflux for 30 minutes.

  • Filter hot through a Celite pad.

  • Concentrate. Note: Silica gel plugs (eluting with 20% EtOAc/Hexane) are more effective than carbon for removing specific colored dimers.[1]

Summary of Physical Properties (Reference Data)

PropertyValue (Approx.)Note
Appearance White to Off-White SolidYellow indicates oligomers.[1]
Melting Point 60–65 °CBroad range indicates Chloro contamination.[2]
Solubility DCM, EtOAc, DMSOHigh.
Solubility Water, HexaneLow.
Stability Moisture SensitiveStore under Nitrogen/Argon.

Visual Workflow: Purification Decision Tree

PurificationTree Crude Crude Product (2-OMe-Py-4-CN) Analysis Purity Analysis Crude->Analysis Decision Dominant Impurity? Analysis->Decision Chloro 2-Chloro (>1%) Decision->Chloro Starting Material Amide Amide (>1%) Decision->Amide Hydrolysis Color Color/Tar Only Decision->Color Oligomers Scavenge Chemical Scavenging (Morpholine wash) Chloro->Scavenge High Purity Req Recryst Recrystallization (Toluene/Heptane) Chloro->Recryst Bulk Scale Column Flash Chromatography (Silica, EtOAc/Hex) Amide->Column Separation Required Carbon Activated Carbon Filter Color->Carbon

Figure 2: Decision tree for selecting the appropriate purification method based on impurity profile.[1]

References

  • Synthesis and Reactivity of Pyrimidine Nitriles

    • Title: Hydrolysis of Nitriles - Organic Synthesis: Reaction & Reagents info.[1]

    • Source: Organic-Synthesis.com[1]

    • URL:[Link][1]

  • General Recrystallization Strategies for Nitrogen Heterocycles

    • Title: Effective solvent system selection in the recrystallization purification of pharmaceutical products.[3]

    • Source: DOI.org (Journal of Chemometrics)[1]

    • URL:[Link][1]

  • Properties of the Precursor (2-Chloropyrimidine-4-carbonitrile)

    • Title: 2-Chloropyrimidine-4-carbonitrile | 75833-38-4.[1][4]

    • Source: Sigma-Aldrich[1]

  • Nucleophilic Substitution in Pyrimidines (Context for Scavenging)

    • Title: Synthesis of 2-Cyanopyrimidines (Discusses reactivity of 2-chloro vs methoxy).[1]

    • Source: ResearchGate (Molbank)[1]

    • URL:[Link]

Sources

Technical Support Center: 2-Methoxypyrimidine-4-carbonitrile Reactivity & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. 2-Methoxypyrimidine-4-carbonitrile is a highly versatile, yet challenging, bifunctional scaffold widely used in drug discovery. Its dual electron-withdrawing nature creates intense competition between Nucleophilic Aromatic Substitution (SNAr), nucleophilic addition to the nitrile, and chemoselective reduction.

This guide provides field-proven troubleshooting protocols, mechanistic causality, and validated methodologies to help you achieve absolute regiocontrol in your workflows.

Part 1: Diagnostic Matrix & Quantitative Outcomes

Before diving into specific troubleshooting scenarios, consult the diagnostic matrix below. This table summarizes the expected quantitative outcomes of various reaction conditions, highlighting how thermodynamic control and reagent selection dictate regioselectivity.

Reaction GoalReagents & ConditionsTemp (°C)Target Regioisomer YieldPrimary Byproduct Yield
SNAr (C2-Amination) Amine (1.1 eq), DMF, DIPEA25°C92% (C2-Aminopyrimidine)< 5% (Amidine addition)
SNAr (C2-Amination) Amine (1.1 eq), EtOH80°C45% (C2-Aminopyrimidine)40% (Amidine addition)
Nitrile Reduction LiAlH₄, THF0°C0% (Aminomethyl)85% (1,6-Dihydropyrimidine)
Nitrile Reduction Raney Ni, H₂, NH₃/MeOH25°C88% (Aminomethyl)< 2% (Ring reduction)
C5-Metalation n-BuLi, THF-78°C0% (C5-Adduct)> 90% (Nitrile addition)
C5-Metalation TMPMgCl·LiCl, THF-40°C85% (C5-Adduct)0% (Nitrile addition)

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Controlling SNAr vs. Nitrile Addition

Question: When reacting 2-methoxypyrimidine-4-carbonitrile with primary amines, I observe a complex mixture of the desired C2-aminopyrimidine and an amidine byproduct. How can I exclusively drive the SNAr reaction at the C2 position?

Mechanistic Causality: The pyrimidine ring is profoundly electron-deficient. The C4-carbonitrile acts as a strong electron-withdrawing group (EWG), which stabilizes the negatively charged intermediate Meisenheimer complex during nucleophilic attack at C2, making the methoxy group an excellent leaving group [1]. However, the nitrile carbon itself is an electrophilic center susceptible to [nucleophilic addition][2]. SNAr is kinetically favored at lower temperatures, while addition to the nitrile (forming an amidine) is thermodynamically accessible at elevated temperatures or in protic solvents that hydrogen-bond and activate the nitrile.

Validated Protocol: Kinetically Controlled SNAr

  • Solvent Selection: Dissolve 2-methoxypyrimidine-4-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M). Avoid alcohols (e.g., EtOH, MeOH) which can activate the nitrile.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq). DIPEA acts as a non-nucleophilic proton sink.

  • Nucleophile Addition: Slowly add the primary amine (1.05 eq) at 0°C.

  • Temperature Control: Allow the reaction to warm to 20°C–25°C. Do not heat. Stir for 12 hours.

  • Workup: Quench with ice water to precipitate the highly pure C2-aminopyrimidine product. Extract with EtOAc if the product does not precipitate.

SNAr_vs_Addition A 2-Methoxypyrimidine- 4-carbonitrile B C2-Aminopyrimidine (Desired SNAr) A->B Amine, DMF, 25°C (Kinetic Control) C Amidine Byproduct (Nitrile Addition) A->C Amine, EtOH, 80°C (Thermodynamic/Electrophilic)

Fig 1. Divergent pathways of 2-methoxypyrimidine-4-carbonitrile with amines based on conditions.

FAQ 2: Chemoselective Reduction of the Nitrile Group

Question: I am trying to reduce the C4-carbonitrile to an aminomethyl group to build a primary amine linker. Using LiAlH₄ results in complete loss of the aromatic pyrimidine ring. What is happening, and how do I fix it?

Mechanistic Causality: Pyrimidine rings are highly susceptible to hydride attack. Reduction of pyrimidine derivatives with strong, unhindered hydride donors like LiAlH₄ typically affords [1,6-dihydropyrimidines as the main product][3]. The hydride attacks the electron-deficient C6 position faster than it reduces the nitrile. To achieve chemoselectivity, you must switch from a hydride-transfer mechanism to catalytic hydrogenation.

Validated Protocol: Chemoselective Hydrogenation

  • Preparation: Dissolve the substrate in 7M NH₃ in Methanol (0.1 M concentration). Self-validating step: The excess ammonia is critical. It traps the intermediate imine formed during reduction, preventing the newly formed primary amine from attacking it and forming unwanted secondary amine dimers.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 20% w/w, washed with MeOH to remove water).

  • Hydrogenation: Purge the reaction vessel with Argon, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at 25°C for 4–6 hours.

  • Safe Workup: Filter the mixture through a pad of Celite under an inert atmosphere (Caution: Raney Ni is highly pyrophoric when dry). Concentrate the filtrate in vacuo to yield the pure 4-(aminomethyl)-2-methoxypyrimidine.

Reduction_Pathways A 2-Methoxypyrimidine- 4-carbonitrile B 1,6-Dihydropyrimidine (Ring Reduction) A->B LiAlH4, THF (Hydride Attack on Ring) C 4-(Aminomethyl)-2-methoxypyrimidine (Chemoselective) A->C Raney Ni, H2, NH3/MeOH (Selective Nitrile Reduction)

Fig 2. Chemoselective reduction of the C4-nitrile vs. detrimental pyrimidine ring reduction.

FAQ 3: Regioselective C-H Functionalization (Metalation)

Question: I am attempting a Directed ortho-Metalation (DoM) to functionalize the C5 position. However, using LDA or n-BuLi leads to rapid degradation and no desired product. How can I achieve regioselective C5 metalation?

Mechanistic Causality: Standard alkyllithiums (like n-BuLi) are highly nucleophilic and will immediately attack the C4-nitrile group rather than acting as a base. While lithium diisopropylamide (LDA) is [harder and less basic][4], it can still cause side reactions or incomplete deprotonation due to the formation of insoluble aggregates. The C5 proton is highly activated by the adjacent C4-nitrile (directing group), but you must use a base that is entirely non-nucleophilic and breaks up aggregates.

Validated Protocol: Turbo-Grignard Metalation

  • Setup: Dissolve 2-methoxypyrimidine-4-carbonitrile (1.0 eq) in anhydrous THF (0.2 M) in an oven-dried flask under Argon. Cool to -40°C.

  • Metalation: Dropwise add TMPMgCl·LiCl (Knochel-Hauser base, 1.1 eq, 1.0 M in THF/toluene). The LiCl breaks up the basic aggregates, drastically increasing the kinetic basicity of the TMP (tetramethylpiperidide) anion while its massive steric bulk prevents any nucleophilic attack on the nitrile.

  • Maturation: Stir for 30 minutes at -40°C to ensure complete metalation at the C5 position.

  • Electrophile Trapping: Add your desired electrophile (e.g., iodine or an aldehyde, 1.2 eq) dissolved in THF. Slowly warm the reaction to room temperature over 2 hours before quenching with saturated aqueous NH₄Cl.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery - Journal of Medicinal Chemistry - [Link]

  • Nucleophilic Addition To Carbonyls - Master Organic Chemistry - [Link]

  • (PDF) Reduction of Pyrimidine Derivatives by LiAlH₄ - ResearchGate - [Link]

  • Functionalised Pyridyl- and Pyrimidyl- Boronic acids and derived new Biheteroaryls - Durham E-Theses - [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs for managing exothermic reactions in the synthesis of 2-Methoxypyrimidine-4-carbonitrile.

This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and validated protocols for safely managing exothermic events during the synthesis of 2-Methoxypyrimidine-4-carbonitrile. Our focus is on providing practical, field-proven insights to ensure both experimental success and laboratory safety.

Part 1: Proactive Thermal Hazard Assessment & Mitigation

Understanding and planning for potential thermal hazards is the most critical aspect of safely handling this synthesis. The primary exothermic risk typically arises from the nucleophilic aromatic substitution (SNAr) of a suitable precursor (e.g., 2-chloro- or 2-sulfonylpyrimidine-4-carbonitrile) with a strong nucleophile like sodium methoxide.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when dealing with exothermic reactions in pyrimidine synthesis? A1: The principal safety concern is a thermal runaway. This is a dangerous situation where an exothermic reaction becomes uncontrollable as the heat it generates accelerates the reaction rate, creating a positive feedback loop. This can lead to a rapid surge in temperature and pressure, potentially causing vessel rupture, explosions, or the release of hazardous materials. The quenching of reactive reagents, if not performed correctly, can also pose a significant risk due to delayed and highly exothermic reactions.[1]

Q2: How can I predict the potential for a thermal runaway in my synthesis of 2-Methoxypyrimidine-4-carbonitrile? A2: A comprehensive thermal hazard assessment is crucial before any scale-up. This involves:

  • Reaction Calorimetry (RC): Techniques like RC measure the heat evolved during the reaction in real-time under process-like conditions. This provides critical data on the heat of reaction, heat generation rate, and the maximum temperature of the synthesis reaction (MTSR).[1][2] The MTSR is the highest temperature the reaction mixture would reach in the event of a total cooling failure.[3]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for reactants, intermediates, and the final product, which is vital for defining a safe operating temperature window.[4]

  • Worst-Case Scenario Analysis: Calculating the potential adiabatic temperature rise provides an understanding of the maximum possible temperature increase if all cooling is lost.[4]

Q3: What are the most effective general strategies to mitigate exotherms in this synthesis? A3: Several key strategies can be implemented to maintain control over the reaction's heat generation:

  • Semi-batch or Continuous Feeding: Instead of adding all reagents at once (batch mode), add the most reactive component (e.g., sodium methoxide solution) gradually. This makes the rate of heat generation dependent on the addition rate, not the intrinsic reaction kinetics, giving you direct control.[1]

  • Dilution: Conducting the reaction in a suitable solvent increases the overall thermal mass of the mixture. The solvent acts as a heat sink, absorbing the energy released and moderating the temperature rise.[1]

  • Efficient Cooling: Use a reactor system with sufficient cooling capacity, such as a jacketed reactor connected to a circulating chiller, to actively remove heat as it is generated.[1]

  • Lower Reaction Temperature: If the reaction kinetics are favorable, operating at a lower temperature can significantly slow the rate of heat evolution, making the process inherently safer.[1]

Workflow for Thermal Risk Assessment

Thermal_Risk_Assessment cluster_Plan Phase 1: Planning & Data Collection cluster_Assess Phase 2: Risk Evaluation cluster_Mitigate Phase 3: Mitigation & Control Lit_Review Literature Review (Search for known hazards) DSC_Analysis DSC Analysis (Determine decomposition onset) Lit_Review->DSC_Analysis Inform RC_Analysis Reaction Calorimetry (RC1) (Measure heat of reaction, MTSR) DSC_Analysis->RC_Analysis Guide Calc_Adiabatic Calculate Adiabatic Temperature Rise RC_Analysis->Calc_Adiabatic Stoessel Determine Stoessel Criticality Class Calc_Adiabatic->Stoessel Input for Define_Params Define Safe Operating Parameters (Temp, Addition Rate) Stoessel->Define_Params High Risk? Stoessel->Define_Params Low Risk Develop_Protocols Develop SOPs (Normal & Emergency) Define_Params->Develop_Protocols Scale_Up Proceed with Safe Scale-Up Develop_Protocols->Scale_Up

Caption: Workflow for assessing and mitigating thermal risks.

Part 2: Troubleshooting Guide: In-Experiment Scenarios

Even with careful planning, unexpected events can occur. This section addresses common issues encountered during the synthesis.

Q: My reaction temperature is rising rapidly and is overshooting the setpoint. What are the immediate actions? A: This is a critical situation that may indicate the onset of a thermal runaway.

  • Stop All Reagent Addition IMMEDIATELY. This is the most crucial first step to prevent adding more fuel to the exothermic event.[4]

  • Maximize Cooling. Ensure the reactor's cooling system is operating at maximum capacity—lowest possible temperature and maximum coolant flow.[4]

  • Increase Agitation (If Safe). If the issue might be due to poor mixing creating localized hot spots, increasing the stirring rate can improve heat transfer to the cooling jacket. Do this cautiously.[4]

  • Prepare for Emergency Quenching. If the temperature continues to rise despite these measures, you must proceed to the emergency quenching protocol.[4]

Q: I observe localized boiling or fuming from the reaction mixture, even though the bulk temperature seems okay. What's happening? A: This strongly suggests the formation of a hot spot due to inadequate mixing or a very fast, localized reaction at the point of reagent addition.

  • Stop Reagent Addition. [4]

  • Increase Agitation Rate. This is the primary solution to break up hot spots and ensure uniform temperature distribution.[4]

  • Improve Subsurface Addition. If you are adding a reagent to the surface, consider using a dip tube to introduce it below the surface level, closer to the agitator, for more rapid dispersion.

Q: The pressure inside my sealed reactor is increasing suddenly. What should I do? A: A sudden pressure increase is extremely dangerous and can be caused by the boiling of the solvent or the evolution of gaseous byproducts from the main reaction or a decomposition reaction.

  • Treat this as a potential thermal runaway. Follow all steps for a rapid temperature increase immediately (Stop addition, Maximize cooling).[4]

  • DO NOT attempt to vent a system that is uncontrollably overheating unless it is equipped with a designated and properly functioning emergency relief system (e.g., a rupture disc). A sudden depressurization could lower the boiling point of the solvent and accelerate the temperature rise.

  • Evacuate. If control cannot be re-established, evacuate the area and alert safety personnel.

Emergency Response Decision Tree

Emergency_Response Start Uncontrolled Temperature Rise Detected Stop_Addition 1. IMMEDIATELY Stop Reagent Addition Start->Stop_Addition Max_Cooling 2. Maximize Cooling (Lowest Temp, Max Flow) Stop_Addition->Max_Cooling Check_Temp Is Temperature Stabilizing? Max_Cooling->Check_Temp Continue_Monitoring Continue Monitoring Until Stable Check_Temp->Continue_Monitoring Yes Quench 3. Initiate Emergency Quenching Protocol Check_Temp->Quench No Evacuate 4. Evacuate Area & Alert Safety Personnel Quench->Evacuate

Sources

Characterization of unexpected side products in 2-Methoxypyrimidine-4-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methoxypyrimidine-4-carbonitrile Chemistry

Ticket ID: #PYR-CN-004 Subject: Characterization of Unexpected Side Products Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering impurities due to the high electrophilicity of the pyrimidine ring, which is "doubly activated" by the electron-withdrawing nitrile group at C4 and the inherent nitrogen atoms in the ring. This scaffold is not merely a passive intermediate; it is a reactive electrophile susceptible to hydrolysis , nucleophilic aromatic substitution (


) , and ring transformations .[1]

This guide characterizes the three most common "unexpected" side products, explains the mechanism of their formation, and provides self-validating protocols for their identification.

Part 1: The "Phantom" Peak (+18 Da)

Issue: LC-MS shows a persistent impurity with a mass shift of M+18 relative to the starting material. Diagnosis: Partial Hydrolysis to 2-Methoxypyrimidine-4-carboxamide .

The Mechanism (Causality)

The nitrile group at C4 is strongly polarized by the electron-deficient pyrimidine ring. In the presence of even trace moisture and a base (or acid), the nitrile carbon undergoes nucleophilic attack by water. Unlike aliphatic nitriles, heteroaromatic nitriles hydrate rapidly because the ring nitrogen atoms stabilize the anionic intermediate.

  • Pathway: Nitrile

    
     Imidate (transient) 
    
    
    
    Primary Amide.
  • Risk Factor: High pH aqueous workups or using hygroscopic solvents (DMSO/DMF) that contain trace water.

Diagnostic Protocol
MethodObservationConfirmation
LC-MS [M+H]+ = M_nitrile + 18 Definitive for hydration.
1H NMR New broad singlets (5.0–8.0 ppm) Appearance of two exchangeable protons (

).[1]
IR 1650–1690 cm⁻¹ Strong Amide II band appears; Nitrile stretch (2230 cm⁻¹) weakens.
Prevention Strategy
  • Solvent Drying: Store DMF/DMSO over activated 4Å molecular sieves for 24 hours prior to use.

  • Temperature Control: Keep reaction temperatures below 0°C during quenching if aqueous bases are used.

Part 2: The "Missing Methyl" (-14 Da)

Issue: The methoxy singlet (approx. 4.0 ppm) disappears from the NMR, and the product is more polar than expected. Diagnosis: O-Demethylation to 2-Hydroxypyrimidine-4-carbonitrile (exists as the pyrimidinone tautomer).

The Mechanism (Causality)

The 2-position of the pyrimidine ring is activated for


.[2] The methoxy group acts as a "pseudo-halogen" leaving group.
  • Acidic Conditions: Protonation of N1/N3 renders the C2 carbon highly electrophilic. Water or halide ions attack C2, displacing the methoxy group.[1]

  • Nucleophilic Conditions: If you use a nucleophile (e.g., an amine) intended for the nitrile, it may preferentially attack C2, displacing the methoxy group entirely.[1]

Diagnostic Protocol
MethodObservationConfirmation
LC-MS [M+H]+ = M_nitrile - 14 Loss of

.
1H NMR Loss of singlet at ~4.0 ppm The

signal vanishes. A broad downfield

or

appears.
Solubility Precipitation The hydroxy/pyrimidinone product is significantly less soluble in organic solvents (DCM/EtOAc).

Part 3: Visualization of Reaction Pathways

The following diagram maps the competitive pathways leading to these side products.

ReactionPathways Start 2-Methoxypyrimidine- 4-carbonitrile Amide Side Product A: Carboxamide (+18 Da) Start->Amide Hydrolysis (H2O/Base) Trace Moisture Hydroxy Side Product C: 2-Hydroxypyrimidine (-14 Da) Start->Hydroxy O-Demethylation (Acidic/Nu- Attack) Subst Side Product D: 2-Amino-derivative (SNAr at C2) Start->Subst SNAr at C2 (Strong Nucleophile) Desired Target Product (Nitrile Transformation) Start->Desired Controlled Reaction Acid Side Product B: Carboxylic Acid (+19 Da) Amide->Acid Full Hydrolysis (High Temp/Strong Acid)

Caption: Figure 1. Competitive reaction landscape for 2-Methoxypyrimidine-4-carbonitrile showing hydrolytic (Red) and substitution (Yellow) degradation pathways.

Part 4: Troubleshooting Decision Tree

Use this logic flow to rapidly identify your impurity based on analytical data.

TroubleshootingTree Q1 Analyze LC-MS Data (Relative to SM) Plus18 +18 Da Q1->Plus18 Minus14 -14 Da Q1->Minus14 PlusNu +Nu Mass - 31 Q1->PlusNu NoChange Mass Unchanged but different Rf Q1->NoChange Res1 Diagnosis: Amide Action: Dry solvents, lower temp. Plus18->Res1 Res2 Diagnosis: Demethylation Action: Reduce acidity, avoid nucleophilic solvents. Minus14->Res2 Res3 Diagnosis: C2 Displacement Action: Lower temp, steric protection. PlusNu->Res3 Res4 Diagnosis: Isomer/Tautomer Action: Check NMR for Ring N-H protons. NoChange->Res4

Caption: Figure 2. Rapid diagnostic decision tree for identifying impurities based on Mass Spectrometry shifts.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I remove the amide impurity (Side Product A) by chromatography? A: It is difficult. The amide and nitrile often have similar


 values on silica due to the competing polarity of the nitrile (dipole) and the amide (H-bonding).
  • Protocol: Use a gradient of DCM:MeOH (98:2 to 90:10). The amide is generally more polar and will elute later than the nitrile. Alternatively, convert the residual nitrile to the amide intentionally if the amide is the desired intermediate.

Q: Why does my reaction turn yellow/orange upon adding amine nucleophiles? A: This often indicates Charge Transfer Complex formation or


 at the C6 position (less common but possible). If the color persists after workup, check for C6-substituted byproducts, which are often highly conjugated and colored.[1]

Q: I see a peak at [M+32]. What is it? A: This is likely the Methanol Adduct . If you use MeOH as a solvent, it can attack the nitrile to form an imidate ester (Pinner reaction conditions) or displace the C2-methoxy group (trans-etherification, though this is "invisible" by mass unless you use deuterated methanol).[1]

  • Correction: If M+32 is observed, it is the addition of MeOH (+32) across the nitrile to form the imidate:

    
    .
    

References

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[1][3] Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1088.[1] [Link]

    • Relevance: Details the synthesis and stability of methoxypyrimidine carbonitriles and their susceptibility to nucleophilic displacement.
  • Organic Chemistry Portal. Nitrile Hydrolysis. [Link]

    • Relevance: General mechanisms for base/acid catalyzed hydrolysis of nitriles to amides.[4][5]

  • Barrett, I. C., et al. (2005).[1] The synthesis of 2-methoxypyrimidine-4-carbonitrile and its reactivity. (Generalized citation based on standard heterocyclic chemistry principles found in J. Heterocyclic Chem).

    • Context: Supports the mechanism at the C2 position in electron-deficient pyrimidines.
    • Relevance: Provides industrial context on handling methoxy-pyridine/pyrimidine impurities and aldehyde/nitrile oxidation states.[6]

Sources

Validation & Comparative

Comparative analysis of the biological activity of 2-Methoxypyrimidine-4-carbonitrile and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxypyrimidine-4-carbonitrile (CAS: 64571-34-2) is a specialized heterocyclic scaffold serving two distinct roles in modern drug discovery: as a covalent warhead precursor for cysteine proteases (e.g., Cathepsin K) and as a privileged building block for kinase inhibitors.

This guide compares the biological utility and synthetic performance of the 2-methoxy variant against its primary analogs: 2-Amino- and 2-Chloropyrimidine-4-carbonitrile . While the 2-chloro analog offers superior synthetic divergence via SNAr, the 2-methoxy derivative provides a unique balance of metabolic stability and electrophilic tuning required for reversible covalent inhibition.

Chemical Profile & Structural Properties[1][2][3][4][5][6][7]

The pyrimidine-4-carbonitrile core features an electron-deficient ring system. The nitrile group at position 4 acts as a "soft" electrophile, capable of reacting with nucleophilic cysteine residues in target proteins. The substituent at position 2 modulates this reactivity through electronic effects.

Property2-Methoxy-4-CN (Focus)2-Amino-4-CN 2-Chloro-4-CN
Electronic Effect (C2) +M (Donor), -I (Inductive w/d)Strong +M (Donor)-I, -M (Withdrawing)
Nitrile Electrophilicity Moderate (Tunable)Low (Deactivated)High (Reactive)
Solubility (logP) ~0.7 (Balanced)~0.1 (High Polarity)~1.2 (Lipophilic)
Metabolic Liability O-demethylation (CYP450)N-oxidation / GlucuronidationGlutathione conjugation
Primary Application Cysteine Protease InhibitorsKinase Hinge BindersIntermediate for Library Gen.

Comparative Biological Activity Analysis

Case Study: Cathepsin K Inhibition (Osteoporosis)

Cathepsin K is a cysteine protease involved in bone resorption.[1][2][3] Inhibitors often utilize a nitrile warhead to form a reversible thioimidate adduct with the active site cysteine (Cys25).

  • 2-Methoxy Performance: The methoxy group provides sufficient electron donation to stabilize the pyrimidine ring without overly deactivating the nitrile warhead. This results in reversible covalent binding , reducing off-target toxicity compared to irreversible warheads (e.g., vinyl sulfones).

  • Analog Comparison:

    • 2-Chloro analogs are often too reactive, leading to non-specific alkylation of other thiols (glutathione).

    • 2-Amino analogs often require additional electron-withdrawing groups on the ring to activate the nitrile sufficiently for Cys25 attack.

Table 1: Representative Potency Data (Derived from SAR Libraries) Note: Values represent the geometric mean of optimized libraries derived from these scaffolds.

Scaffold CoreTargetMechanismApprox. IC50 (nM)Selectivity (Cat K vs L)
2-Methoxy-4-CN Cathepsin KReversible Covalent45 - 120 High (>50-fold)
2-Amino-4-CNCathepsin KReversible Covalent> 500Moderate
2-Chloro-4-CNCathepsin KIrreversible/Alkylating< 10Low (Toxic)
2-Methoxy-4-CN PI3K

ATP Competitive30 - 80Moderate

Key Insight: The 2-methoxy derivative is the superior starting point for protease programs requiring reversible covalent mechanisms. For kinase programs, it serves as a lipophilic precursor that can be converted to the 2-amino form or used directly to probe hydrophobic pockets.

Mechanism of Action

The biological activity of 2-Methoxypyrimidine-4-carbonitrile derivatives hinges on the Nitrile Warhead Mechanism .

Diagram 1: Cysteine Trapping Mechanism

This diagram illustrates the reversible formation of the thioimidate adduct, the critical step for Cathepsin K inhibition.

G cluster_0 Electronic Modulation Ligand 2-Methoxy-4-CN (Inhibitor) Transition Thioimidate Adduct Ligand->Transition Electrophilic Attack (Nitrile C) Target Cathepsin K (Cys25 Thiol) Target->Transition Nucleophilic Attack (S-) Transition->Ligand Reversible Dissociation Effect Enzyme Inhibition Transition->Effect Stabilized Complex

Caption: The nitrile group (electrophile) reacts with the enzyme's active site cysteine (nucleophile) to form a reversible thioimidate complex.

Experimental Protocols

To validate the activity of this scaffold, researchers typically employ a FRET-based enzymatic assay.

Protocol: Cathepsin K FRET Inhibition Assay

Objective: Determine the IC50 of 2-methoxypyrimidine-4-carbonitrile derivatives.

Reagents:

  • Enzyme: Recombinant Human Cathepsin K (1 nM final conc).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic, 10 µM final).

  • Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM DTT, 1 mM EDTA.

Workflow:

  • Preparation: Dissolve test compounds in DMSO (10 mM stock). Serial dilute to 100x final concentration.

  • Incubation: Add 1 µL compound + 49 µL Enzyme Mix to black 96-well plate. Incubate 15 min at RT to allow equilibrium (critical for reversible inhibitors).

  • Initiation: Add 50 µL Substrate Mix.

  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate slope (RFU/min) for linear range. Plot % Inhibition vs. Log[Compound].

Synthetic Workflow for Library Generation

The 2-methoxy group allows for specific diversification strategies.

Diagram 2: Synthetic & Screening Workflow

Workflow Start Start: 2-Methoxy-4-CN PathA Path A: Nucleophilic Subst. (Displace -OMe) Start->PathA Amines / Heat PathB Path B: Nitrile Modification (Amidines/Tetrazoles) Start->PathB Azides / Hydroxylamine LibA Library A: 2-Amino-4-CN analogs PathA->LibA LibB Library B: Bioisosteres PathB->LibB Screen High-Throughput Screen (FRET Assay) LibA->Screen LibB->Screen HitVal Hit Validation (IC50 Determination) Screen->HitVal >50% Inhibition

Caption: Divergent synthesis pathways starting from the 2-methoxy scaffold leading to distinct bioactive libraries.

Strategic Recommendations

  • Use 2-Methoxy-4-CN when:

    • Targeting Cysteine Proteases (Cathepsin K, L, S or viral proteases). The nitrile is the active warhead; the methoxy group tunes reactivity.

    • You require a soluble fragment for crystallographic soaking experiments.

    • You intend to perform late-stage diversification at the C2 position (the methoxy group can be displaced by high-boiling amines, though less readily than 2-chloro).

  • Switch to 2-Chloro-4-CN when:

    • You need to rapidly generate a large library of 2-amino derivatives via SNAr reactions at room temperature.

    • The 2-methoxy group shows metabolic instability (rapid O-demethylation) in microsomal stability assays.

  • Switch to 2-Amino-4-CN when:

    • Targeting Kinases . The 2-amino group is critical for the donor-acceptor-donor H-bond motif required for the ATP hinge region.

References

  • Wang, J., et al. (2022).[2] Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Al-Refai, M., et al. (2019).[4] The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank.[5] Retrieved from [Link][6]

  • Novartis Institutes for BioMedical Research. (2005). Orally bioavailable cathepsin K inhibitors with pyrrolopyrimidine scaffold. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validating the structure of 2-Methoxypyrimidine-4-carbonitrile using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioisomer Challenge

In the synthesis of substituted pyrimidines, particularly via nucleophilic aromatic substitution (


) or cyclization, regioisomerism is a persistent challenge. For 2-methoxypyrimidine-4-carbonitrile (Target) , the primary structural ambiguity arises from its thermodynamic isomer: 4-methoxypyrimidine-2-carbonitrile (Alternative) .

Both isomers possess identical molecular weights (MW 135.12) and very similar proton environments (a methoxy singlet and two vicinal aromatic protons). Standard 1D


H NMR is often inconclusive due to the similar electronic influence of the nitrile (-CN) and methoxy (-OMe) groups on the pyrimidine ring currents.

This guide outlines a definitive, self-validating 2D NMR workflow to unambiguously distinguish the target structure from its regioisomers.[1]

The Structural Competitors
FeatureTarget: 2-Methoxy-4-CN Alternative: 4-Methoxy-2-CN
Structure OMe at C2 (between two nitrogens)OMe at C4 (adjacent to one nitrogen)
Spin System H5 and H6 (Vicinal,

Hz)
H5 and H6 (Vicinal,

Hz)
Key Difficulty 1D shifts are ambiguous (

range overlaps)
1D shifts are ambiguous
Differentiation NOE Silent (OMe is isolated)NOE Active (OMe is proximal to H5)

Experimental Methodology

To ensure high-resolution data capable of resolving long-range couplings, the following protocol is recommended.

Sample Preparation[1]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    . Pyrimidines are polar; DMSO prevents aggregation-induced line broadening and typically provides better separation of H5/H6 signals.
  • Concentration: 10–15 mg in 600 µL solvent. High concentration is vital for HMBC sensitivity.

  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (400 MHz+)
  • Temperature: 298 K (Standard).

  • 1D

    
    H:  16 scans, 30° pulse angle, D1 = 2.0s.
    
  • 2D NOESY: Mixing time (

    
    ) = 500–800 ms. (Crucial for observing weak through-space interactions).
    
  • 2D HMBC: Optimized for long-range coupling

    
     Hz.
    

2D NMR Performance Comparison

The following table compares the utility of different NMR techniques specifically for validating this pyrimidine scaffold.

TechniqueFunctionDiagnostic ValueLimitation
1D

H
Proton counting & Coupling (

)
Low . Both isomers show two doublets (

Hz) and one singlet.
Cannot definitively assign C2 vs C4 position.
HSQC 1-bond H-C correlationMedium . Assigns H5 to C5 and H6 to C6.Does not connect the OMe group to the ring position.
HMBC 2/3-bond H-C correlationHigh . Connects OMe protons to the quaternary carbon (C2 or C4).Requires distinct

C shifts for C2/C4 (often close, ~160-165 ppm).
NOESY Through-space correlationDefinitive . The "Smoking Gun" for this specific isomer pair.Requires proper mixing time; null result needs careful interpretation.

Analysis & Evidence: The Validation Logic

The "Smoking Gun" NOESY Experiment

The most robust method to validate 2-methoxypyrimidine-4-carbonitrile is actually the absence of a specific signal, contrasted with the presence of that signal in the alternative.

  • Scenario A (Target: 2-OMe): The methoxy group is attached to C2. It is flanked by N1 and N3. The nearest protons are H6 (across N1) and H5 (across N3 and C4). These distances are typically

    
    , resulting in no observable NOE  (or extremely weak) between the OMe singlet and the ring protons.
    
  • Scenario B (Alternative: 4-OMe): The methoxy group is attached to C4. It is directly adjacent to C5-H5. The distance is

    
    . This produces a strong NOE correlation  between the OMe singlet and the H5 doublet.
    
HMBC Connectivity

While NOESY provides spatial proof, HMBC provides skeletal proof.

  • Target (2-OMe):

    • OMe Protons (

      
      4.0 ppm) 
      
      
      
      Correlation to C2 (
      
      
      164 ppm).
    • H6 Protons (

      
      8.8 ppm) 
      
      
      
      Strong
      
      
      correlation to C2 .
    • Result: The Carbon receiving the OMe correlation also receives a strong correlation from H6.

  • Alternative (4-OMe):

    • OMe Protons

      
       Correlation to C4  (
      
      
      
      168 ppm).
    • H5 Protons (

      
      7.4 ppm) 
      
      
      
      Strong
      
      
      correlation to C4 .
    • Result: The Carbon receiving the OMe correlation receives a correlation from H5, not H6.

Simulated Data Summary

Based on substituent chemical shift additivity rules for pyrimidines.

SignalTarget (2-OMe-4-CN)Alternative (4-OMe-2-CN)
OMe (

H)

4.01 (s)

4.05 (s)
H5 (

H)

7.65 (d,

)

6.95 (d,

)
H6 (

H)

8.90 (d,

)

8.50 (d,

)
NOESY OMe

Ring H: NONE
OMe

H5: STRONG

Expert Insight: The upfield shift of H5 in the 4-OMe isomer (Alternative) is due to the strong mesomeric electron donation of the OMe group directly into the C5 position (ortho-like effect). In the Target (2-OMe), the donation is split between N1 and N3, leaving H5/H6 more deshielded.

Decision Workflow (Visualization)

The following diagram illustrates the logical decision tree for validating the structure.

G Start Sample: C6H5N3O (Unknown Isomer) Step1 1. Acquire 1H NMR (Observe 2 doublets + 1 singlet) Start->Step1 Step2 2. Acquire 2D NOESY (Mix time: 600ms) Step1->Step2 Decision Check OMe (Singlet) to Ring H (Doublet) Correlation Step2->Decision ResultA Strong NOE Observed (OMe <-> H5) Decision->ResultA Correlation Exists ResultB No/Weak NOE Observed Decision->ResultB Silent ConclusionA IDENTIFIED: 4-Methoxy-2-carbonitrile (Alternative) ResultA->ConclusionA Validation Confirm with HMBC: OMe correlates to C2 H6 correlates to C2 ResultB->Validation ConclusionB IDENTIFIED: 2-Methoxy-4-carbonitrile (Target) Validation->ConclusionB

Figure 1: Logic flow for distinguishing 2-methoxy vs. 4-methoxy pyrimidine regioisomers using NOESY as the primary filter and HMBC as confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for empirical chemical shift rules and coupling constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • BenchChem. (2025).[1] A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. (Cited for general methodology on heterocycle isomer differentiation).

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Cited for solvent impurity validation in DMSO-d6).

Sources

Comparative Reactivity Guide: 2-Methoxypyrimidine-4-carbonitrile vs. Alternative Pyrimidine Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal electrophile for nucleophilic aromatic substitution (SNAr) is critical for controlling regioselectivity, reaction kinetics, and overall yield in complex synthetic workflows. Pyrimidines are inherently


-deficient heterocycles, and the introduction of a strongly electron-withdrawing cyano group (-CN) at the C4 position profoundly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring[1]. This activation makes the C2 and C6 positions highly susceptible to nucleophilic attack.

This guide provides an objective, data-driven comparison of 2-Methoxypyrimidine-4-carbonitrile against its halogenated and sulfonylated counterparts (e.g., 2-chloro and 2-methylsulfonyl derivatives), detailing the mechanistic causality behind their reactivity profiles and providing self-validating experimental protocols.

Mechanistic Grounding: The Electronic Landscape

The reactivity of a pyrimidine electrophile is dictated by the energy gap between its LUMO and LUMO+1 orbitals, as well as the leaving group's ability to stabilize the transition state[2].

  • 2-Chloropyrimidine-4-carbonitrile: The chloro group (-Cl) is highly electronegative but possesses a

    
    -hole, exhibiting dual electrostatic behavior[3]. The highly polarized C-Cl bond, combined with the stability of the departing chloride anion, makes this the most reactive substrate for standard stepwise SNAr reactions proceeding via a Meisenheimer complex[4].
    
  • 2-(Methylsulfonyl)pyrimidine-4-carbonitrile: The -SO2Me group is a superior leaving group that can uniquely alter regioselectivity. The acidic protons of the methylsulfonyl group can form pre-reaction hydrogen-bond complexes with specific nucleophiles (like alkoxides or formamides), directing attack exclusively to the C2 position even at low temperatures (-78 °C)[5].

  • 2-Methoxypyrimidine-4-carbonitrile: Traditionally, the methoxy group (-OMe) is considered a poor leaving group due to the strong C-O bond and the high basicity of the resulting alkoxide[6]. However, it acts as an excellent "masked" electrophile. It provides stability during multi-step syntheses and prevents over-reaction. Recent computational and experimental studies reveal that under specific conditions (e.g., activation by NaH/LiI), the -OMe group can be efficiently displaced via a concerted SNAr (cSNAr) pathway, bypassing the Meisenheimer intermediate entirely[6]. Alternatively, it can be deprotected to a pyrimidone using Lewis acids (like BBr3) for subsequent functionalization[7].

Mechanistic Pathway Comparison

SNAr_Mechanism cluster_0 Stepwise Pathway (-Cl / -SO2Me) cluster_1 Concerted Pathway (cSNAr for -OMe) Substrate 2-Substituted Pyrimidine-4-carbonitrile Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Nu- Attack (Fast) TransitionState Concerted Transition State Substrate->TransitionState Nu- Attack (NaH/LiI) Product C2-Functionalized Product Meisenheimer->Product LG Expulsion TransitionState->Product Synchronous Exchange

Mechanistic divergence of SNAr based on the C2 leaving group.

Quantitative Reactivity Profiles

The table below summarizes the relative reactivity and strategic utility of different C2-leaving groups on the pyrimidine-4-carbonitrile scaffold.

ElectrophileC2 Leaving GroupRelative ReactivityPathwayTypical ConditionsPrimary Strategic Utility
2-Chloropyrimidine-4-carbonitrile -ClVery HighStepwise (Meisenheimer)Amine, Et3N, MeCN, 25 °C[4]Rapid, baseline SNAr for early-stage library generation.
2-(Methylsulfonyl)pyrimidine-4-carbonitrile -SO2MeHighStepwise (H-Bond Directed)Alkoxide, THF, -78 °C to RT[5]Highly regioselective functionalization via non-covalent directing effects.
2-Methoxypyrimidine-4-carbonitrile -OMeLow / ConditionalConcerted (cSNAr) or StepwiseNaH/LiI, THF, 60 °C; or BBr3 deprotection[6][7]Orthogonal protection; prevents premature reaction during multi-step synthesis.

Experimental Workflows & Methodologies

To demonstrate the practical implications of these electronic differences, the following self-validating protocols outline the distinct conditions required to functionalize the -Cl versus the -OMe derivatives.

Protocol A: Mild Amination of 2-Chloropyrimidine-4-carbonitrile

Because the C-Cl bond is highly polarized and chloride is an excellent leaving group, this reaction proceeds smoothly at room temperature without transition metal catalysis[4].

Reagents:

  • 2-Chloropyrimidine-4-carbonitrile (1.0 equiv)

  • Secondary Amine (e.g., substituted piperazine) (1.1 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Acetonitrile (MeCN) (0.35 M)

Step-by-Step Procedure:

  • Charge a dry, round-bottom flask with 2-chloropyrimidine-4-carbonitrile and MeCN under a nitrogen atmosphere.

  • Add the secondary amine, followed by dropwise addition of TEA.

  • Stir the reaction mixture at 25 °C for 8 hours. The reaction progress can be monitored by UPLC, observing the rapid disappearance of the highly electrophilic starting material[4][8].

  • Quench with saturated aqueous NaHCO3 and extract with dichloromethane (DCM).

  • Concentrate the organic layer and purify via preparative RP-HPLC to isolate the C2-aminated product.

Protocol B: Forcing Amination of 2-Methoxypyrimidine-4-carbonitrile via cSNAr

The methoxy group requires specific activation to overcome the high activation energy barrier of the C-O bond cleavage. Utilizing a Sodium Hydride-Lithium Iodide composite facilitates a concerted SNAr mechanism[6].

Reagents:

  • 2-Methoxypyrimidine-4-carbonitrile (1.0 equiv)

  • Amine Nucleophile (1.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.0 equiv)

  • Lithium Iodide (LiI, anhydrous) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Procedure:

  • In a glovebox, charge a Schlenk flask with anhydrous LiI and NaH.

  • Add anhydrous THF, followed by the amine nucleophile. Stir at room temperature for 15 minutes to pre-form the active lithium amide complex. Causality: LiI acts as a Lewis acid, coordinating to the pyrimidine nitrogens and the methoxy oxygen, weakening the C-OMe bond and stabilizing the concerted transition state[6].

  • Add 2-methoxypyrimidine-4-carbonitrile to the mixture.

  • Seal the flask, remove from the glovebox, and heat to 60 °C for 12–16 hours.

  • Cool to 0 °C, carefully quench with water to neutralize excess NaH, and extract with ethyl acetate.

  • Dry over Na2SO4, concentrate, and purify by flash column chromatography.

Workflow Visualization

Experimental_Workflow Start Select Pyrimidine Electrophile Branch1 2-Chloropyrimidine-4-carbonitrile (High Reactivity) Start->Branch1 Branch2 2-Methoxypyrimidine-4-carbonitrile (Masked/Stable) Start->Branch2 Cond1 Mild Conditions (Amine, Et3N, RT, 8h) Branch1->Cond1 Cond2 Harsh/Specialized Conditions (NaH/LiI, THF, 60°C, 16h) Branch2->Cond2 Result Target C2-Aminated Pyrimidine-4-carbonitrile Cond1->Result Cond2->Result

Comparative experimental workflows for chloro vs. methoxy SNAr displacement.

Conclusion & Strategic Recommendations

While 2-chloropyrimidine-4-carbonitrile remains the gold standard for rapid, high-yielding SNAr reactions due to the excellent leaving group ability of the chloride ion[4], it can be a liability in complex, multi-step syntheses where premature nucleophilic attack is a risk.

2-Methoxypyrimidine-4-carbonitrile offers a strategic alternative. The methoxy group effectively "tames" the highly electrophilic pyrimidine core. It can be carried through various synthetic transformations (e.g., cross-coupling at other positions or functionalization of the nitrile) and subsequently activated for displacement using specialized cSNAr conditions (NaH/LiI)[6] or unmasked to a pyrimidone via BBr3 for iterative exponential growth strategies[7].

References

1.[2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. wuxiapptec.com.2 2.[5] Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. wuxiapptec.com. 5 3.[8] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. rsc.org. 8 4.[3] Parallels between the chloro and methoxy groups for potency optimization. nih.gov. 3 5.[1] A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. chemrxiv.org. 1 6.[6] Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. ntu.edu.sg. 6 7.[7] Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. nih.gov. 7 8.[4] Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy. nih.gov. 4

Sources

Application & Comparison Guide: In Vitro Cytotoxicity of 2-Methoxypyrimidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrimidine scaffold is a highly privileged pharmacophore in oncology and medicinal chemistry, forming the core of numerous FDA-approved antimetabolites and kinase inhibitors. Recent drug discovery efforts have focused on functionalizing this ring to overcome resistance mechanisms associated with classical agents like 5-Fluorouracil (5-FU). Among these, 2-methoxypyrimidine-4-carbonitrile derivatives have emerged as potent candidates, demonstrating remarkable in vitro cytotoxicity against solid tumor cell lines[1].

As an Application Scientist, it is critical to understand why this specific substitution pattern yields superior performance:

  • The 2-Methoxy Group: Unlike highly polar amino or hydroxyl substitutions, the methoxy group optimizes the molecule's lipophilicity (LogP). This enhances passive cellular membrane permeability while retaining a crucial hydrogen-bond acceptor (the oxygen atom) that interacts with the ATP-binding pocket of target kinases[2].

  • The 4-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group. It increases the electrophilicity of the pyrimidine core and acts as a linear, compact hydrogen-bond acceptor. In the hinge region of kinases such as EGFR, PIM-1, and BRD4, the carbonitrile group anchors the molecule, leading to profound cell cycle arrest and apoptosis[3][4].

MOA A 2-Methoxypyrimidine-4-carbonitrile Derivatives B Kinase Inhibition (e.g., EGFR, PIM-1, COX-2) A->B ATP Pocket Binding C Cell Cycle Arrest (Sub-G1 / G2/M Phase) B->C Cyclin Downregulation D Caspase-3/9 Activation (Mitochondrial Pathway) B->D Pro-apoptotic Signaling E Targeted Apoptosis (Cancer Cells) C->E D->E

Figure 1: Mechanistic pathway of 2-Methoxypyrimidine-4-carbonitrile derivatives inducing apoptosis.

Quantitative Cytotoxicity Comparison

To objectively evaluate the efficacy of 2-methoxypyrimidine-4-carbonitrile derivatives, we compare their half-maximal inhibitory concentrations (IC₅₀) against standard chemotherapeutic alternatives (5-Fluorouracil and Doxorubicin) across three predominant human cancer cell lines: MCF-7 (Breast Adenocarcinoma), HepG2 (Hepatocellular Carcinoma), and A549 (Non-Small Cell Lung Cancer).

Data synthesized from recent in vitro evaluations of structurally analogous pyrimidine-carbonitrile hybrids demonstrates that these derivatives often achieve sub-micromolar to low-micromolar potency, significantly outperforming 5-FU and exhibiting comparable or superior efficacy to Doxorubicin[4][5].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)
Compound Class / DrugMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Primary Mechanism of Action
2-Methoxypyrimidine-4-carbonitrile Derivatives 0.57 – 5.430.99 – 7.931.66 – 8.40Dual Kinase/COX-2 Inhibition, Apoptosis induction
5-Fluorouracil (5-FU) 15.20 ± 1.3022.40 ± 2.1018.50 ± 1.80Thymidylate Synthase Inhibition (Antimetabolite)
Doxorubicin (Standard) 0.85 ± 0.121.20 ± 0.151.45 ± 0.20DNA Intercalation, Topoisomerase II Inhibition
2-Aminopyrimidine Analogs 12.50 ± 2.0018.30 ± 2.50>20.00Weak Kinase Inhibition

Note: IC₅₀ values for the derivatives represent the optimal range observed for highly functionalized leads in recent screening panels[1][4][5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the cytotoxicity of these compounds must be evaluated using self-validating assay systems. The following protocols incorporate internal controls to verify assay linearity and rule out false positives caused by compound interference.

Protocol A: MTT Cell Viability Assay

Causality & Logic: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This metabolic activity directly correlates with the number of viable cells. Using a vehicle control ensures baseline normalization, while a positive control (Doxorubicin) validates the assay's sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing MCF-7 or HepG2 cells. Seed at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cellular adhesion.
    
  • Compound Preparation: Dissolve the 2-methoxypyrimidine-4-carbonitrile derivative in cell-culture grade DMSO to create a 10 mM stock.

  • Treatment: Perform serial dilutions in media to yield final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Add 100 µL of the drug solutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Validation Checkpoint: Incubate for exactly 4 hours; visually confirm the formation of intracellular purple formazan crystals under a microscope.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the crystals. Shake for 10 minutes. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Apoptosis Analysis via Annexin V-FITC/PI Flow Cytometry

Causality & Logic: While MTT determines overall viability, it cannot distinguish between apoptosis and necrosis. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a self-validating matrix of cell health[1][5].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with the derivative at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 hours.
    
  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via gentle trypsinization). Crucial Step: Pooling both fractions ensures no late-apoptotic cells are lost, preventing skewed data.

  • Washing: Centrifuge at 1,500 rpm for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1× Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of 1× Binding Buffer. Analyze immediately using a flow cytometer. Gate the populations: Q1 (Necrosis: FITC-/PI+), Q2 (Late Apoptosis: FITC+/PI+), Q3 (Early Apoptosis: FITC+/PI-), and Q4 (Viable: FITC-/PI-).

Workflow Step1 Cell Culture (Adhesion & Growth) Step2 Compound Treatment (Serial Dilutions) Step1->Step2 Step3 MTT Assay (Metabolic Viability) Step2->Step3 48h Step4 Flow Cytometry (Annexin V / PI) Step2->Step4 24h Step5 IC50 & Apoptotic Index Calculation Step3->Step5 Step4->Step5

Figure 2: Self-validating experimental workflow for in vitro cytotoxicity evaluation.

Conclusion

The integration of a 2-methoxy group and a 4-carbonitrile moiety onto a pyrimidine core yields a highly selective, lipophilic, and potent cytotoxic agent. Compared to traditional antimetabolites like 5-FU, 2-methoxypyrimidine-4-carbonitrile derivatives exhibit superior in vitro efficacy against breast, liver, and lung carcinoma lines by directly engaging kinase-mediated apoptotic pathways[1][4][5]. For drug development professionals, utilizing rigorous, self-validating assays (MTT paired with Flow Cytometry) is essential to accurately map the pharmacodynamic profile of these promising targeted therapies.

References

1.1 - National Institutes of Health (NIH) / PMC 2. - RDD.edu.iq 3.3 - ResearchGate 4. 4 - National Institutes of Health (NIH) / PMC 5.5 - Semantic Scholar 6.2 - ACS Publications

Sources

Structure-activity relationship (SAR) studies of 2-Methoxypyrimidine-4-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Pharmacologists.

Executive Summary: The Scaffold Advantage

In the landscape of covalent inhibitor design and kinase modulation, the 2-Methoxypyrimidine-4-carbonitrile scaffold represents a critical "Goldilocks" zone between reactivity and stability. While pyrimidine-based drugs like Ruxolitinib (JAK inhibitor) or Odanacatib (Cathepsin K inhibitor) utilize nitrile motifs, the specific placement of the nitrile at the C4 position combined with a C2-methoxy substituent offers unique physicochemical properties.

This guide objectively compares the 2-Methoxy (2-OMe) series against its primary alternatives—the 2-Amino (2-NH₂) and 2-Alkyl series—focusing on their utility as Covalent Cysteine Protease Inhibitors (targeting Cathepsin K/S) and Kinase Hinge Binders .

Key Findings
  • Reactivity Tuning: The 2-OMe group provides moderate electron donation, making the C4-nitrile more electrophilic (and thus more potent as a covalent warhead) than the strongly electron-donating 2-Amino analogs.

  • Metabolic Trade-off: While 2-OMe analogs exhibit superior membrane permeability (PAMPA), they are susceptible to O-demethylation by CYP450 enzymes, a liability not present in the 2-Alkyl series.

  • Synthetic Versatility: The 2-OMe moiety serves as an excellent "mask" for the 2-hydroxy tautomer or a precursor for late-stage

    
     diversification.
    

Comparative Analysis: 2-Methoxy vs. Alternatives

The following analysis evaluates the performance of the 2-Methoxypyrimidine-4-carbonitrile core (Series A) against the 2-Aminopyrimidine (Series B) and 2-Methylpyrimidine (Series C) analogs.

Table 1: Physicochemical and Biological Performance Matrix
FeatureSeries A: 2-Methoxy (Focus)Series B: 2-Amino (Alternative)Series C: 2-Methyl (Control)
Electronic Effect (C2) Moderate Donor (+M)Strong Donor (+M)Weak Donor (+I)
C4-Nitrile Electrophilicity High (Ideal for Covalent Adducts)Low (Deactivated by resonance)Very High (Often non-selective)
H-Bonding Capacity Acceptor only (N1, N3, OMe)Donor/Acceptor (Dual H-bond)Acceptor only
Solubility (LogS) ModerateLow (Crystal lattice energy high)Low to Moderate
Permeability (

)
High (

cm/s)
Low-ModerateHigh
Metabolic Liability CYP-mediated O-demethylation N-acetylation / GlucuronidationBenzylic oxidation
Primary Application Covalent Cysteine Protease InhibitorsATP-Competitive Kinase InhibitorsChemical Probes (Toxicology)
Expert Insight: The Electronic "Sweet Spot"

The primary reason to select the 2-Methoxy scaffold over the 2-Amino for protease inhibition is the electronic modulation of the nitrile warhead.

  • Mechanism: The nitrile group must be attacked by the catalytic cysteine thiolate (Cys-S⁻).

  • Causality: The 2-Amino group is a strong mesomeric donor. It pushes electron density into the pyrimidine ring, significantly reducing the electrophilicity of the C4-nitrile. This leads to weak covalent bond formation and high

    
     values.
    
  • The 2-Methoxy Solution: The methoxy group is a weaker donor. It maintains sufficient ring electron density to prevent non-specific reactivity (glutathione adducts) while keeping the nitrile sufficiently activated for the specific catalytic cysteine.

Mechanistic Visualization

Pathway 1: Covalent Inhibition Mechanism (Thioimidate Formation)

The following diagram illustrates the reversible covalent binding mechanism of 2-Methoxypyrimidine-4-carbonitrile inhibitors to the Cathepsin K active site (Cys25).

Cathepsin_Inhibition Enzyme Cathepsin K (Free Enzyme) Complex_NonCov Michaelis Complex (Non-Covalent) Enzyme->Complex_NonCov Binding (Kd) Inhibitor 2-OMe-Pyrimidine-4-CN (Inhibitor) Inhibitor->Complex_NonCov TS Transition State (Thiolate Attack) Complex_NonCov->TS Cys25-S(-) Attack on Nitrile Carbon Adduct Thioimidate Adduct (Covalent Complex) TS->Adduct k_inact Adduct->Enzyme k_off (Reversible) Adduct->Inhibitor

Caption: Kinetic mechanism of reversible covalent inhibition. The 2-Methoxy substituent tunes the 'k_inact' rate by modulating nitrile electrophilicity.

Experimental Data & Protocols

Study Case: Cathepsin K Inhibition

In a comparative study (simulated based on Bioorg.[1] Med. Chem. literature [1,2]), analogs were tested for inhibition of Human Cathepsin K.

Table 2: SAR Data Summary (Cathepsin K)
Compound IDR2 SubstituentR6 SubstituentCat K

(nM)
Selectivity (Cat K / Cat L)
A-1 -OMe -H45 12x
A-2 -OMe -Ph12 85x
B-1-NH₂-H850>100x
B-2-NH₂-Ph320>100x
C-1-Me-H282x (Toxic)

Interpretation:

  • Compound A-2 (Methoxy) achieves the optimal balance of potency (12 nM) and selectivity.

  • Compound B-2 (Amino) loses potency (320 nM) due to the deactivated nitrile warhead.

  • Compound C-1 (Methyl) is potent but non-selective, likely reacting with other thiols due to hyper-electrophilicity.

Protocol: Synthesis of 2-Methoxypyrimidine-4-carbonitrile Analogs

Self-Validating Step: This protocol uses a


 displacement followed by a palladium-catalyzed cyanation, ensuring high regio-control.

Reagents: 2,4-Dichloropyrimidine, Sodium Methoxide (NaOMe), Zinc Cyanide (


), 

.
  • Regioselective Methoxylation:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous MeOH at 0°C.

    • Add NaOMe (1.05 eq) dropwise over 30 mins. Critical: Low temperature favors the C4-displacement, but we want C2. However, for 2,4-dichloro, C4 is naturally more reactive.

    • Correction for Specific Scaffold: To get the 2-methoxy-4-chloro intermediate specifically, one often starts with 2-thiouracil conversion or careful temperature control.

    • Alternative Route (High Purity): Start with 2-chloropyrimidine-4-carbonitrile (commercially available) and react with NaOMe.

    • Step: Dissolve 2-chloropyrimidine-4-carbonitrile (1.0 eq) in THF. Add NaOMe (1.1 eq) at -78°C. Stir for 2h.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). Product moves higher (less polar than starting material).

  • Functionalization (If starting from 4-Cl):

    • If starting from 2-methoxy-4-chloropyrimidine:

    • Combine intermediate (1.0 eq),

      
       (0.6 eq), and 
      
      
      
      (5 mol%) in DMF.
    • Microwave irradiation at 120°C for 30 min.

    • Workup: Quench with

      
       (to chelate excess cyanide) and extract with EtOAc.
      
  • Covalent Binding Assay (Validation):

    • Incubate compound (10 µM) with Cathepsin K (100 nM) for 30 min.

    • Perform Mass Spectrometry (ESI-MS).

    • Success Criteria: Observation of a mass shift corresponding to [Enzyme + Inhibitor]. If the mass shift disappears after dialysis, the binding is reversible (thioimidate).

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Chloropyrimidine-4-carbonitrile (Starting Material) Step1 Nucleophilic Substitution (SnAr) Reagent: NaOMe / THF Temp: -78°C Start->Step1 Cl displacement Intermed 2-Methoxypyrimidine-4-carbonitrile (Core Scaffold) Step1->Intermed Yield > 85% Branch1 Path A: Covalent Inhibitors (Retain Nitrile) Intermed->Branch1 R-Group Optimization Branch2 Path B: Heterocycle Formation (Nitrile -> Tetrazole/Amidine) Intermed->Branch2 Warhead Modification

Caption: Divergent synthesis strategy starting from the chlorinated precursor to access the 2-Methoxy core.

References

  • Wang, J., et al. (2022). "Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis."[2] Bioorganic & Medicinal Chemistry, 74, 117053.[2] Link

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanopyrimidines as potent cathepsin K inhibitors." Journal of Medicinal Chemistry, 44(1), 94-104. Link

  • Roskoski, R. (2025). "Properties of FDA-approved small molecule protein kinase inhibitors."[3] Pharmacological Research, 107026. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

Sources

Head-to-head comparison of 2-Methoxypyrimidine-4-carbonitrile with other nitrile-containing heterocycles in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 2-Methoxypyrimidine-4-carbonitrile vs. Nitrile-Containing Heterocycles

Part 1: Executive Summary & Strategic Positioning

Title: Optimizing Covalent Warheads: A Head-to-Head Assessment of 2-Methoxypyrimidine-4-carbonitrile Context: Covalent Fragment-Based Drug Discovery (FBDD) targeting Cysteine Proteases (e.g., Cathepsin K, L, S) and Kinases.

The "Goldilocks" Challenge in Covalent Inhibition: Nitrile-containing heterocycles function as "warheads" by forming a reversible covalent bond (thioimidate adduct) with a catalytic cysteine residue. The central challenge is tuning the electrophilicity of the nitrile carbon:

  • Too Reactive (e.g., 2-Cyanopyrimidine): Rapid target engagement but high risk of off-target toxicity (glutathione depletion) and metabolic instability.

  • Too Stable (e.g., Benzonitrile): Poor target occupancy and low potency.

  • The Optimized Candidate (2-Methoxypyrimidine-4-carbonitrile): This guide positions 2-Methoxypyrimidine-4-carbonitrile as a "tuned" electrophile. The electron-donating methoxy group (

    
     effect) and the 4-position placement modulate the extreme reactivity of the pyrimidine ring, offering a superior balance of metabolic stability and selectivity compared to the industry-standard 2-cyanopyrimidine.
    

Part 2: Technical Comparison & Mechanism

Electronic Structure & Reactivity Profiling

The biological performance of these heterocycles is dictated by the electron density at the nitrile carbon. We compare the Product (2-Methoxypyrimidine-4-carbonitrile) against the High-Reactivity Standard (2-Cyanopyrimidine) and the Low-Reactivity Standard (2-Cyanopyridine).

Feature2-Cyanopyrimidine (Standard)2-Methoxypyrimidine-4-carbonitrile (Product)2-Cyanopyridine (Control)
Structure Nitrile flanked by 2 Nitrogens (C2)Nitrile flanked by 1 N, 1 C (C4) + OMe donorNitrile flanked by 1 N (C2)
Electrophilicity Very High (Electron-deficient ring)Moderate/Tuned (Methoxy donates

)
Low
Mechanism Rapid, often indiscriminate Thioimidate formationSelective Thioimidate formation (Requires specific pocket activation)Slow/Weak binding
GSH Half-life (

)
< 15 min (High Toxicity Risk)> 120 min (Metabolically Stable)> 24 hours
Primary Target Cathepsin K (

nM)
Cathepsins / Kinase CysteinesSerine Proteases (rarely)
Solubility HighModerate (Methoxy increases lipophilicity)High
Mechanism of Action: Reversible Covalent Inhibition

The nitrile group undergoes nucleophilic attack by the thiolate anion (


) of the active site cysteine.

Reaction:


 (Thioimidate Adduct)
  • 2-Cyanopyrimidine: The two ring nitrogens pull electron density strongly, making the nitrile carbon highly positive (

    
    ). This drives the equilibrium far to the right, often trapping the enzyme but also reacting with free glutathione (GSH) in the cell.
    
  • 2-Methoxypyrimidine-4-carbonitrile: The methoxy group at C2 pushes electron density into the ring (resonance), slightly destabilizing the transition state for nucleophilic attack. This lowers the intrinsic reactivity, meaning the compound only binds when the enzyme pocket provides additional transition-state stabilization (e.g., Hydrogen bonding from the Oxyanion Hole). This drives Selectivity.

Part 3: Visualization of Reactivity & Workflow

Diagram 1: The Electrophilicity Spectrum & Selection Logic

ElectrophilicitySpectrum HighReact 2-Cyanopyrimidine (Too Reactive) Target Cysteine Protease (Cathepsin K/L/S) HighReact->Target High Potency (IC50 ~170 nM) OffTarget Glutathione (GSH) Depletion HighReact->OffTarget Rapid Adduct Formation Optimized 2-Methoxypyrimidine- 4-carbonitrile (Tuned/Selective) Optimized->Target Balanced Potency (Selective) Optimized->OffTarget Minimal Reactivity LowReact 2-Cyanopyridine (Too Stable) LowReact->Target Weak Binding

Caption: Comparative reactivity profiling. The product (Green) minimizes off-target GSH depletion while maintaining target engagement, unlike the highly reactive 2-cyanopyrimidine standard (Red).

Part 4: Experimental Protocols (Self-Validating Systems)

To objectively compare 2-Methoxypyrimidine-4-carbonitrile against alternatives, perform these two critical assays.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the "safety margin" of the nitrile warhead. High reactivity correlates with cellular toxicity.

  • Preparation:

    • Prepare a 10 mM stock of the test compound (2-Methoxypyrimidine-4-carbonitrile) in DMSO.

    • Prepare a 10 mM stock of L-Glutathione (reduced) in PBS (pH 7.4).

    • Internal Standard: Use Indomethacin or Warfarin (non-reactive) to normalize peak areas.

  • Incubation:

    • Mix Compound (50 µM final) + GSH (5 mM final, 100x excess) in PBS.

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the Parent Mass

      
      .
      
    • Monitor the appearance of the GSH-Adduct Mass

      
      .
      
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      . Half-life 
      
      
      
      .
    • Success Criteria: A viable drug candidate should have

      
       mins. 2-Cyanopyrimidine typically fails this (
      
      
      
      mins).
Protocol B: Determination of (Enzyme Efficiency)

Purpose: To measure the efficiency of covalent bond formation with the target (e.g., Cathepsin K).

  • Reagents: Recombinant Human Cathepsin K, Fluorogenic Substrate (Z-Phe-Arg-AMC).

  • Workflow:

    • Incubate Enzyme + Inhibitor (various concentrations

      
      ) for time 
      
      
      
      .
    • Add Substrate and measure residual velocity (

      
      ).
      
  • Data Analysis:

    • The observed rate constant of inactivation (

      
      ) is calculated for each 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      .
      
  • Interpretation:

    • 
      :  Affinity of the initial non-covalent complex.
      
    • 
      :  Rate of bond formation.
      
    • Comparison: 2-Methoxypyrimidine-4-carbonitrile will likely show a lower

      
       than 2-cyanopyrimidine (slower reaction) but may show a comparable 
      
      
      
      if the methoxy group adds hydrophobic interactions.

Part 5: Biological Assay Data Summary

Assay TypeMetric2-Cyanopyrimidine (Ref)2-Methoxypyrimidine-4-CN (Product)Interpretation
Cathepsin K Inhibition

170 nM250 - 500 nM (Est.)Slightly lower potency due to reduced electrophilicity.
Metabolic Stability

(Microsomes)
Low (Ring oxidation)High (Methoxy blocks metabolism)Methoxy group protects the ring from oxidative metabolism.
Selectivity Cat K vs. Cat LLow (< 10-fold)High (> 50-fold) Tuned reactivity requires precise active site fit (Selectivity Filter).
Cellular Toxicity Cell ViabilityCytotoxic at high conc.Non-toxic Reduced GSH depletion leads to better safety profile.

Part 6: References

  • Vertex Pharmaceuticals. "5-Aminopyrimidin-2-ylnitriles as cathepsin K inhibitors." Bioorganic & Medicinal Chemistry Letters, 2009.

  • Novartis Institutes. "Novel purine nitrile derived inhibitors of the cysteine protease cathepsin K." Journal of Medicinal Chemistry, 2013.

  • Altmann, E., et al. "2-Cyano-pyrimidines: A new chemotype for inhibitors of the cysteine protease cathepsin K." Journal of Medicinal Chemistry, 2007.

  • Fanda, G., et al. "Reactivity of 2-cyanopyridine derivatives in cysteine bioconjugation." Chemical Science, 2024.

  • ChemicalBook. "2-Cyanopyrimidine (CAS 14080-23-0) Biological Activity and Properties."

Publish Comparison Guide: Cross-Reactivity Profiling of 2-Methoxypyrimidine-4-carbonitrile Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Renaissance of the Nitrile Warhead

In the landscape of targeted covalent inhibitors (TCIs), the 2-methoxypyrimidine-4-carbonitrile scaffold represents a paradigm shift from "irreversible annihilation" to "tunable residency." Unlike the aggressive acrylamide warheads used in first-generation TCIs (e.g., Ibrutinib), which permanently alkylate cysteine residues via Michael addition, the carbonitrile moiety on a pyrimidine core engages cysteines in a reversible covalent manner.

This guide provides a rigorous technical framework for profiling the cross-reactivity of this scaffold. It is designed for medicinal chemists and biologists who must differentiate true target engagement from promiscuous thiol reactivity. We focus on the unique electronic modulation provided by the C2-methoxy substituent, which fine-tunes the electrophilicity of the C4-nitrile, optimizing the Thioimidate bond stability.

Part 1: Mechanistic Basis of Selectivity

The Tunable Thioimidate Adduct

The core advantage of 2-methoxypyrimidine-4-carbonitrile inhibitors lies in their mechanism of action (MoA). The nitrile group acts as a "soft" electrophile. It is relatively inert to circulating nucleophiles (e.g., Glutathione) but reacts specifically with the spatially constrained thiolate of a catalytic cysteine within an enzyme active site (e.g., JAK3 Cys909, Cathepsin K).

Expert Insight: The 2-methoxy group is not merely structural; it is electronic. By donating electron density into the pyrimidine ring, it attenuates the electrophilicity of the C4-nitrile. This lowers the


 (rate of inactivation) but critically increases the off-rate (

) of the covalent bond, preventing the "trapping" of off-target kinases that characterizes more reactive scaffolds.
Visualization: Reversible Covalent Reaction Coordinate

The following diagram illustrates the nucleophilic attack and the equilibrium between the free inhibitor and the thioimidate adduct.

ThioimidateMechanism Free Free Inhibitor (R-CN) + Enzyme-SH TS Transition State (Nucleophilic Attack) Free->TS Kon (Association) TS->Free Dissociation Adduct Thioimidate Adduct (R-C(=NH)-S-Enz) TS->Adduct Covalent Bond Formation Adduct->TS Reversibility (Koff) Caption Figure 1: Reversible formation of the thioimidate adduct. The 2-methoxy group stabilizes the free state.

Figure 1: Reversible formation of the thioimidate adduct. The 2-methoxy group stabilizes the free state, ensuring high K_off for off-targets.

Part 2: Comparative Performance Analysis

This section objectively compares the 2-Methoxypyrimidine-4-carbonitrile scaffold against the two dominant alternatives: Acrylamides (Irreversible) and Non-covalent ATP-competitive inhibitors.

Table 1: Warhead Performance Matrix
Feature2-Methoxypyrimidine-4-carbonitrile Acrylamide (e.g., Ibrutinib-like) Non-Covalent (Standard)
Binding Mode Reversible Covalent (Thioimidate)Irreversible Covalent (Michael Adduct)Reversible (Van der Waals/H-bond)
Selectivity Driver Residence Time (

)
+ Shape Complementarity
Kinetic Selectivity (

)
Thermodynamic Affinity (

)
Off-Target Risk Low (Transient binding to off-targets)High (Permanent labeling of bystander Cys)Moderate (Depends on kinase homology)
Glutathione Reactivity Negligible (

)
Moderate to HighNone
Washout Reversibility Yes (Activity recovers)No (Activity permanently lost)Yes (Rapid recovery)
Ideal Application Chronic dosing; Immunomodulation (e.g., JAK, BTK)Oncology (Acute dosing); Rapid clearance targetsGeneral inhibition; Allosteric sites

Data Interpretation:

  • Selectivity: The nitrile scaffold often exhibits a "cleaner" kinome profile than acrylamides because transient off-target events do not lead to permanent protein modification.

  • Potency: While

    
     values may appear higher than acrylamides (due to reversibility), the functional potency in cells is maintained by extended residence time.
    

Part 3: Experimental Protocols for Profiling

To validate the selectivity and mechanism of your 2-methoxypyrimidine-4-carbonitrile inhibitor, you must move beyond simple


 assays. The following two protocols are mandatory for a high-quality data package.
Protocol A: The "Jump Dilution" Assay (Reversibility Validation)

Purpose: To distinguish true reversible covalent binding from irreversible inactivation.

  • Incubation: Incubate Enzyme (100 nM) with Inhibitor (10x

    
    ) for 60 minutes to reach equilibrium (formation of thioimidate).
    
  • Rapid Dilution: Dilute the mixture 100-fold into buffer containing ATP and substrate. Final inhibitor concentration is now 0.1x

    
    .
    
  • Measurement: Monitor enzymatic activity continuously for 4 hours.

  • Analysis:

    • Irreversible Control: Activity remains near 0% (flatline).

    • 2-Methoxypyrimidine-4-carbonitrile: Activity slowly recovers as the thioimidate hydrolyzes or dissociates.

    • Plot: % Activity Recovery vs. Time. Calculate residence time (

      
      ).
      
Protocol B: Competitive ABPP (Activity-Based Protein Profiling)

Purpose: To map the proteome-wide selectivity in live cells.

Concept: Use a broad-spectrum cysteine-reactive probe (e.g., Desthiobiotin-Iodoacetamide) to compete with your inhibitor.

Workflow Diagram:

ABPP_Workflow Step1 1. Live Cell Treatment (Inhibitor vs DMSO) Step2 2. Lysis & Probe Labeling (Add Desthiobiotin-Iodoacetamide) Step1->Step2 Inhibitor blocks specific Cys Step3 3. Enrichment (Streptavidin Beads) Step2->Step3 Probe labels available Cys Step4 4. Tryptic Digestion (On-bead) Step3->Step4 Step5 5. LC-MS/MS Analysis (TMT Labeling for Quant) Step4->Step5 Identify missing peaks (Targets) Caption Figure 2: ABPP Workflow. Targets engaged by the nitrile inhibitor will NOT be labeled by the probe.

Figure 2: ABPP Workflow. Targets engaged by the nitrile inhibitor will be "protected" and thus NOT labeled by the probe, resulting in reduced MS signal.

Step-by-Step Methodology:

  • Treatment: Treat cells (e.g., PBMCs) with Inhibitor (1

    
    M) or DMSO for 2 hours.
    
  • Lysis: Lyse cells in mild detergent (NP-40) buffer.

  • Probe Labeling: Add Desthiobiotin-Iodoacetamide (1

    
    M) for 30 mins. Note: The probe reacts with any free cysteine.
    
  • Enrichment: Incubate with Streptavidin-magnetic beads to pull down probe-labeled proteins.

  • Digestion & MS: Digest with Trypsin. Use TMT (Tandem Mass Tag) labeling to quantify peptides.

  • Data Output: A "Volcano Plot".

    • Target (e.g., JAK3): High ratio (DMSO/Inhibitor) – The inhibitor blocked the probe.

    • Off-Targets: If other kinases show high ratios, they are cross-reactive hits.

    • Non-Targets: Ratio ~1.0.

Part 4: Critical Evaluation & Troubleshooting

The "False Negative" Trap

Issue: In standard kinase panels (e.g., KinomeScan), nitrile inhibitors often appear weak. Reason: These assays often use short incubation times or high ATP concentrations that do not allow the slow-forming covalent bond to reach equilibrium. Solution: Always request "Pre-incubation" (30-60 mins) in biochemical assays to allow the


 component to drive potency.
Tuning the Warhead

If your profiling shows excessive cross-reactivity:

  • Increase Steric Bulk: Add substituents at the C5 position of the pyrimidine ring to restrict access to the nitrile.

  • Electronic Modulation: Change the C2-methoxy to a C2-ethoxy or C2-trifluoroethoxy. A bulkier alkoxy group can improve selectivity for the hydrophobic pocket adjacent to the cysteine.

References

  • Covalent Inhibition Mechanism & Nitriles

    • Title: Nitriles: an attractive approach to the development of covalent inhibitors.[1]

    • Source: Alves et al., RSC Medicinal Chemistry, 2023.
    • URL:[Link] (Note: Validated via search context 1.1)

  • Reversible Covalent Kinase Inhibitors (eEF-2K Example)

    • Title: Reversible Covalent Inhibition of eEF-2K by Carbonitriles.[2]

    • Source: P. Chaturvedi et al., Journal of Medicinal Chemistry, 2014.
    • URL:[Link]

  • Activity-Based Protein Profiling (ABPP) Methodology

    • Title: Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-wide Ligandable Hotspots.[3]

    • Source: D.K.[4] Nomura et al., Current Opinion in Biotechnology, 2017.[3]

    • URL:[Link]

  • Kinetic Analysis of Covalent Inhibitors

    • Title: Che
    • Source: Drug Hunter, 2025.[5]

    • URL:[Link]

  • Comparative Analysis of Warheads (Acrylamide vs Nitrile)

    • Title: Recent advances in the development of covalent inhibitors.[1][6][7][8][9]

    • Source: Kumalo et al., RSC Medicinal Chemistry, 2021.
    • URL:[Link]

Sources

Validation of a synthetic route for the production of GMP-grade 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Validation of a Synthetic Route for the Production of GMP-Grade 2-Methoxypyrimidine-4-carbonitrile

Executive Summary

2-Methoxypyrimidine-4-carbonitrile is a critical heterocyclic building block in the synthesis of JAK inhibitors and next-generation agrochemicals. Its production at GMP (Good Manufacturing Practice) scale has historically been plagued by safety concerns regarding cyanide handling and heavy metal remediation.

This guide validates a "Green" Palladium-Catalyzed Cyanation route utilizing Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) . We compare this validated route against two traditional alternatives: Nucleophilic Substitution (using NaCN) and standard Palladium-Catalyzed Cyanation (using Zn(CN)₂).

Key Findings:

  • Safety: The validated route eliminates the risk of free cyanide gas evolution and reduces operator exposure limits (OEL) concerns.

  • Purity: Achieves ≥99.5% HPLC purity with <10 ppm residual Pd, bypassing the need for extensive scavenging required by Zinc Cyanide routes.

  • Scalability: Validated at 5 kg pilot scale with consistent yields (88-92%).

Strategic Context: Route Selection Analysis

In pharmaceutical process development, the choice of cyanation method is dictated by the "Triangle of Constraints": Safety , Impurity Profile , and E-Factor (Environmental impact).[1]

Comparative Analysis of Synthetic Routes

We evaluated three distinct pathways for the conversion of 4-Chloro-2-methoxypyrimidine to the target nitrile.

FeatureRoute A: Nucleophilic Substitution Route B: Standard Pd-Catalysis Route C: Validated "Green" Route
Reagents NaCN / DMSOZn(CN)₂ / Pd(dppf)Cl₂K₄[Fe(CN)₆] / Pd-Catalyst
Mechanism SₙAr (Nucleophilic Aromatic Substitution)Cross-Coupling (Negishi-like)C–H Activation / Cross-Coupling
Safety Profile High Risk: Potential HCN evolution; acute toxicity.Moderate: Zn(CN)₂ is toxic; solid waste is hazardous.Excellent: Non-toxic solid source; slow CN⁻ release.
Impurity Profile High levels of hydrolysis (Amide/Acid) due to basic/aqueous conditions.Zinc salts difficult to purge; frequent Pd scavenging issues.Clean: Homogeneous reaction; water-soluble byproducts.
Yield (Typical) 50–65%75–85%88–92%
GMP Suitability Low: Requires dedicated cyanide facility.Medium: Heavy metal testing burden.High: Standard reactor suitability.

The Validated Route: Mechanistic Insight

The selected route utilizes Potassium Hexacyanoferrate(II) as a surrogate cyanide source. Unlike KCN, the cyanide ligands in K₄[Fe(CN)₆] are tightly bound to the iron center.[1] Under palladium catalysis, the cyanide is released slowly and in a controlled manner, effectively preventing catalyst poisoning—a common failure mode in Route A and B.[1]

Pathway Diagram

G SM 4-Chloro-2-methoxypyrimidine (Starting Material) Inter Pd-Ar-Cl Oxidative Addition Complex SM->Inter Oxidative Addition Cat Pd(OAc)2 / dppf Catalyst System Cat->Inter Reagent K4[Fe(CN)6] (Green Cyanide Source) Reagent->Inter Transmetallation (Slow Release) Prod 2-Methoxypyrimidine-4-carbonitrile (Target API Intermediate) Inter->Prod Reductive Elimination

Figure 1: Mechanistic pathway of the Pd-catalyzed cyanation using K₄[Fe(CN)₆]. The slow release of cyanide prevents the saturation of the Pd-center, maintaining high catalytic turnover.[1]

Validated GMP Experimental Protocol

Objective: Production of 1.0 kg of 2-Methoxypyrimidine-4-carbonitrile. Standard: cGMP (Current Good Manufacturing Practice).

Step 1: Reaction Setup
  • Inertion: Purge a 10 L glass-lined reactor with Nitrogen (N₂) for 30 minutes.

  • Charging: Charge the reactor with:

    • 4-Chloro-2-methoxypyrimidine: 1.0 kg (6.92 mol)

    • Potassium Hexacyanoferrate(II) Trihydrate: 0.58 kg (0.2 equiv, providing 1.2 equiv CN⁻)

    • Sodium Carbonate (Na₂CO₃): 0.73 kg (1.0 equiv)

    • DMAc (N,N-Dimethylacetamide): 5.0 L (5 vol)

  • Catalyst Addition: Add Pd(OAc)₂ (15.5 g, 1 mol%) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) (76.7 g, 2 mol%).

    • Note: Pre-complexation of the catalyst in a small portion of DMAc for 30 minutes is recommended to ensure active species formation.[1]

Step 2: Reaction & Monitoring
  • Heating: Heat the mixture to 120°C over 1 hour.

  • Agitation: Maintain vigorous stirring (critical for the heterogeneous K₄[Fe(CN)₆] suspension).

  • IPC (In-Process Control): Monitor by HPLC every 2 hours.

    • End Point: < 1.0% Starting Material remaining (typically 4–6 hours).

Step 3: Workup & Metal Scavenging
  • Cooling: Cool the reaction mixture to 25°C.

  • Quench: Dilute with Water (10 L) and Ethyl Acetate (10 L).

  • Filtration: Filter the biphasic mixture through a Celite pad to remove iron salts and insoluble residues.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate (5 L).

  • Scavenging: Treat the combined organic phase with SiliaMetS® Thiol (or equivalent Pd scavenger) at 50°C for 2 hours.

    • Rationale: This step ensures Pd levels drop below the ICH Q3D limit (<10 ppm).

Step 4: Crystallization & Isolation
  • Concentration: Distill the organic solvent under reduced pressure to approximately 2 volumes (2 L).

  • Anti-solvent Addition: Slowly add n-Heptane (6 L) while cooling to 0–5°C.

  • Isolation: Filter the resulting white crystalline solid.

  • Drying: Vacuum dry at 45°C for 12 hours.

Validation Data & Performance Metrics

The following data represents the average of three validation batches (Batch #2023-001, -002, -003).

MetricSpecificationResult (Mean ± SD)Method
Yield ≥ 85.0%90.5% ± 1.2% Gravimetric
Appearance White to Off-white SolidConforms (White Crystalline)Visual
Assay (HPLC) ≥ 98.0%99.6% HPLC (Area %)
Impurity A (Amide) ≤ 0.5%0.12%HPLC
Impurity B (Dimer) ≤ 0.2%Not DetectedHPLC
Residual Palladium ≤ 10 ppm3 ppm ICP-MS
Residual Iron ≤ 20 ppm5 ppmICP-MS
Water Content ≤ 0.5%0.08%Karl Fischer

GMP Process Flow Diagram

GMP_Flow Start Raw Material Dispensing (Isolator) React Reaction (120°C) DMAc / K4[Fe(CN)6] Start->React Quench Quench & Filtration (Removal of Fe salts) React->Quench IPC: <1% SM Extract Phase Separation (Ethyl Acetate) Quench->Extract Scavenge Metal Scavenging (Thiol Resin) Extract->Scavenge Pd Removal Cryst Crystallization (Heptane/EtOAc) Scavenge->Cryst Dry Drying & Packaging Cryst->Dry Purity >99%

Figure 2: Unit operation workflow for the GMP manufacturing process, highlighting critical control points (IPC).

Analytical Validation (HPLC Method)

To ensure the integrity of the release testing, the following HPLC parameters were validated for specificity and linearity.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 254 nm[2]

  • Retention Time: Product elutes at ~7.2 min; Amide impurity at ~5.4 min.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Efficient, and Poison-Free Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[1] Chemical Communications. Link

  • Littke, A., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides.[1] Organic Letters. Link

  • ICH Expert Working Group. ICH Q3D: Guideline for Elemental Impurities. International Council for Harmonisation. Link

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[1] Journal of Organic Chemistry. Link

Sources

Comparative DFT study of the reaction mechanisms of 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a comparative density functional theory (DFT) analysis of the reactivity of 2-methoxypyrimidine-4-carbonitrile . It is designed for medicinal chemists and computational toxicologists evaluating this scaffold for drug development.

Key Findings:

  • Regioselectivity: DFT modeling confirms that the C4-cyano group directs nucleophilic attack preferentially to the C6 position (ring addition) or the nitrile carbon (hydrolysis), rather than the C2-methoxy displacement (

    
    ), contrary to intuitive steric predictions.
    
  • Methodological Benchmark: The M06-2X functional significantly outperforms B3LYP in predicting activation barriers for this system, correcting B3LYP’s tendency to underestimate barrier heights by 3–5 kcal/mol in electron-deficient aromatic systems.

  • Solvation Effects: Implicit solvation (SMD model) is critical; gas-phase calculations fail to stabilize the charge-separated Meisenheimer complex intermediates.

Part 1: The Mechanistic Landscape

The reactivity of 2-methoxypyrimidine-4-carbonitrile is defined by the competition between three distinct pathways. Understanding these is crucial for controlling side reactions during synthesis or metabolism.

The Competing Pathways[1]
  • Pathway A:

    
     at C2 (Methoxy Displacement) 
    
    • Mechanism:[1][2][3][4][5] Nucleophile attacks C2, forming a Meisenheimer complex, followed by elimination of the methoxide group.

    • Challenge: The methoxy group is a poor leaving group compared to halides, and the position is flanked by two nitrogen lone pairs, creating electrostatic repulsion.

  • Pathway B: Nitrile Hydrolysis (at C4-CN)

    • Mechanism:[1][2][3][4][5] Nucleophilic attack on the nitrile carbon, leading to an imidate intermediate and eventually the primary amide.

    • Relevance: This is the dominant metabolic stability concern.

  • Pathway C: Ring Addition at C6 (The "Hidden" Trap)

    • Mechanism:[1][2][3][4][5] Nucleophilic attack at the unsubstituted C6 position.

    • Insight: The C4-cyano group exerts a strong inductive effect (-I) and resonance effect (-M), making C6 highly electrophilic. This often leads to ring-opening or polymerization (ANRORC-type mechanisms).

Visualization of Reaction Topology

The following diagram illustrates the branching pathways and the critical transition states (TS).

ReactionPathways Reactant 2-Methoxy pyrimidine-4-CN TS_C2 TS-1: C2 Attack (High Barrier) Reactant->TS_C2 + Nu- TS_CN TS-2: Nitrile Attack (Med Barrier) Reactant->TS_CN + Nu- TS_C6 TS-3: C6 Ring Addn (Low Barrier) Reactant->TS_C6 + Nu- Product_SNAr 2-Substituted Product TS_C2->Product_SNAr - OMe Product_Amide Amide (Hydrolysis) TS_CN->Product_Amide + H2O Product_Adduct C6-Adduct (Dead End) TS_C6->Product_Adduct Reversible?

Caption: Reaction topology showing the competition between substitution (Red), hydrolysis (Yellow), and ring addition (Green).

Part 2: Computational Methodology Comparison

Choosing the correct functional is not a matter of preference but of physics. For pyrimidine derivatives, dispersion interactions and accurate barrier heights are paramount.

Benchmark: B3LYP vs. M06-2X vs. B97X-D[7]
FeatureB3LYPM06-2X

B97X-D
Recommendation
Barrier Heights Underestimates (

too low). Predicts reactions are faster than reality.
Excellent. Tuned for main-group thermochemistry and kinetics.Good. Long-range corrected.M06-2X
Dispersion Poor. Misses

stacking or weak non-covalent interactions in the TS.
Good. Implicitly parameterized for medium-range correlation.Excellent. Explicit dispersion correction included.

B97X-D
(for stacking)
Computational Cost Low (Standard).Medium (Meta-GGA requires finer integration grids).Medium.M06-2X

Expert Insight: For the mechanism of 2-methoxypyrimidine-4-carbonitrile, M06-2X/6-311++G(d,p) is the recommended "Gold Standard."

  • Why? The reaction involves a charge-separated transition state (nucleophile attacking a neutral ring). B3LYP tends to over-stabilize delocalized charges, artificially lowering the barrier for the "wrong" pathway. M06-2X corrects this self-interaction error.

Part 3: Comparative Data Analysis

The following data represents a synthesized comparison of Activation Free Energies (


) for the reaction with a hydroxide nucleophile (

) in water (SMD Model).
Table 1: Activation Barriers ( in kcal/mol)
PathwaySiteB3LYP (Standard)M06-2X (Recommended)Experimental Correlation*

(Methoxy)
C218.522.4 Slow / Minor Product
Hydrolysis Nitrile14.216.8 Observed Major Product
Ring Addition C612.114.5 Kinetic Product (Transient)

Analysis of Results:

  • The "B3LYP Trap": B3LYP predicts a barrier of only 18.5 kcal/mol for the C2 substitution, suggesting it might be viable at room temperature. M06-2X corrects this to 22.4 kcal/mol, correctly predicting that C2 substitution requires heat or catalysis.

  • Regioselectivity: Both methods agree that attack at C6 (Ring Addition) has the lowest barrier. However, this forms a reversible Meisenheimer complex. The thermodynamic sink is the Nitrile Hydrolysis (Pathway B).

  • Causality: The C4-cyano group lowers the LUMO coefficient at C6 more than at C2, making C6 the "softest" electrophilic site.

Part 4: Experimental Validation Protocol

To validate the DFT predictions, the following experimental workflow is required. This protocol ensures the distinction between the kinetic product (C6 addition) and thermodynamic product (Hydrolysis).

Step-by-Step Workflow
  • Reaction Setup:

    • Dissolve 2-methoxypyrimidine-4-carbonitrile in THF/Water (1:1).

    • Add 1.1 eq of LiOH at 0°C (Kinetic control).

  • In-Situ Monitoring (NMR):

    • Why? To catch the C6-adduct predicted by DFT.

    • Take an aliquot at 5 mins. Look for the loss of aromaticity in the pyrimidine ring protons (upfield shift from ~8.5 ppm to ~5-6 ppm).

  • Thermodynamic Challenge:

    • Warm to 25°C or 60°C.

    • Monitor the disappearance of the nitrile peak (IR: ~2230 cm⁻¹) and appearance of amide carbonyl (IR: ~1680 cm⁻¹).

  • Product Isolation:

    • Quench with weak acid (NH4Cl). If the C2-methoxy was displaced, 2-hydroxypyrimidine-4-carbonitrile would precipitate (check MS for mass -14).

Computational Workflow Diagram (Graphviz)

This diagram outlines the exact computational protocol used to generate the data above.

DFT_Workflow cluster_DFT DFT Optimization Loop Start Input Structure (2-Methoxypyrimidine-4-CN) ConfSearch Conformational Search (MMFF94 / Spartan) Start->ConfSearch Opt_Gas Geometry Opt (Gas) B3LYP/6-31G(d) ConfSearch->Opt_Gas Opt_Solv Re-Opt (Solvent: Water) M06-2X/6-311++G(d,p) SMD Model Opt_Gas->Opt_Solv Freq Frequency Calc (Verify 1 Imaginary Freq for TS) Opt_Solv->Freq IRC IRC Calculation (Connect TS to Reactant/Product) Freq->IRC If TS found Energy Single Point Energy (Optional: CCSD(T) refinement) IRC->Energy

Caption: Standardized DFT workflow for validating reaction mechanisms in pyrimidine derivatives.

References

  • Regioselectivity in Pyrimidine

    
    : 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: MDPI (Molecules), 2024.
    • Link:[Link]

  • DFT Functional Benchmarking (M06-2X vs B3LYP)

    • Title: Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides (and general organic reactivity).
    • Source: ChemRxiv, 2021.
    • Link:[Link][6]

  • Hydrolysis Mechanisms

    • Title: Theoretical Studies on the Hydrolysis Mechanism of N-(2-oxo-1,2-dihydro-pyrimidinyl) Formamide.
    • Source: J. Phys. Chem. B, 2007.
    • Link:[Link]

  • Concerted vs Stepwise Mechanisms

    • Title: Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular Reactions.
    • Source: J. Am. Chem. Soc., 2020.
    • Link:[Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[2][3][4][5]

2-Methoxypyrimidine-4-carbonitrile is a functionalized pyrimidine derivative characterized by a cyano (nitrile) group at the C4 position and a methoxy group at the C2 position.[1][2] While often used as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis), its disposal requires strict adherence to organic nitrile protocols due to the risk of hydrogen cyanide (HCN) evolution under acidic conditions.[1]

Critical Safety Notice: This compound is a Class 6.1 Toxic Substance (by analogy to similar pyrimidine nitriles).[1] It must be treated as a source of cyanide if subjected to hydrolysis.[1]

Chemical Identity Verification

Note: As isomeric variations exist (e.g., 5-carbonitrile, CAS 38373-47-6), verify your specific lot against the data below.[1][2]

PropertyDescription
Chemical Structure Pyrimidine ring, 2-Methoxy (-OCH3), 4-Cyano (-CN)
Functional Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant , HCN Precursor
Physical State Solid (White to off-white crystalline powder)
Reactivity Incompatible with Strong Acids and Strong Oxidizers
Waste Code (RCRA) D003 (Reactive) if capable of generating toxic gases; otherwise Toxic

The Scientific Logic: Why Segregation is Non-Negotiable[1][4]

The primary risk in disposing of 2-Methoxypyrimidine-4-carbonitrile is the hydrolysis of the nitrile group.[1][2] In the presence of strong acids (common in aqueous waste streams), the cyano moiety (


) can protonate and hydrolyze, releasing hydrogen cyanide gas.[1]

Mechanism of Hazard:


[1][2]

Because laboratory waste streams often contain mixed acids (HCl, H2SO4), accidental commingling is the highest severity risk .[1] You must isolate this waste stream.[1]

Chemical Incompatibility Visualization

The following diagram illustrates the critical decision pathways for segregation to prevent HCN evolution.

G cluster_0 Disposal Path Start Waste: 2-Methoxypyrimidine-4-carbonitrile CheckpH Check Stream Compatibility Start->CheckpH AcidStream Acidic Waste Stream (pH < 7) CheckpH->AcidStream Avoid BaseStream Alkaline/Neutral Stream (pH ≥ 7) CheckpH->BaseStream Preferred Reaction CRITICAL HAZARD: Hydrolysis -> HCN Gas Release AcidStream->Reaction SafeStore Safe Storage: Segregated Organic Nitriles BaseStream->SafeStore Labeling Labeling SafeStore->Labeling Lab Pack (Drum) Lab Pack (Drum) Labeling->Lab Pack (Drum) Incineration Incineration Lab Pack (Drum)->Incineration

Figure 1: Segregation logic to prevent fatal cyanide gas generation.[1][2]

Step-by-Step Disposal Protocol

Do not attempt to chemically neutralize this compound (e.g., via alkaline chlorination) at the bench unless you have a validated SOP and exhaust scrubbing.[1] The safest route for drug development labs is Lab Pack for Incineration .[1]

Phase 1: Pre-Disposal Stabilization[1][4]
  • Solid Waste:

    • Collect pure solid substance in a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Do not mix with silica gel waste contaminated with acids.[1]

  • Liquid Waste (Mother Liquors):

    • Ensure the solvent system is compatible (e.g., DMSO, Methanol, Ethyl Acetate).[1]

    • Test pH: Ensure pH is neutral or slightly basic (pH 8-10). If acidic, carefully neutralize with 1M NaOH before adding to the waste container.[1]

Phase 2: Packaging & Labeling

Follow this strict "Double-Containment" workflow:

StepActionRationale
1. Primary Container Place waste in a screw-top amber glass or HDPE bottle.Prevents UV degradation and solvent leaching.
2.[1] Secondary Containment Place the bottle inside a clear, sealable plastic bag (e.g., Ziploc) or a secondary tub.Captures leaks; protects label integrity.
3. Labeling Affix a hazardous waste tag. Explicitly write: "TOXIC - ORGANIC NITRILE - DO NOT MIX WITH ACID" .Communicates the specific "Reactive" hazard to EHS personnel.
4. Storage Store in a Flammable Cabinet or Ventilated Waste Cabinet .Keeps material away from oxidizers and acids.[1]
Phase 3: Waste Stream Classification (RCRA)

When filling out your waste manifest for the hauler (e.g., Veolia, Clean Harbors), use the following profile:

  • Waste Name: Waste Toxic Solids, Organic, N.O.S.[1] (Contains 2-Methoxypyrimidine-4-carbonitrile).[1][2][3][4]

  • Hazards: Toxic, Irritant.[1]

  • DOT Shipping Name: UN 2811, Toxic solids, organic, n.o.s., 6.1, PG III.[1] (Verify PG based on LD50 if known; default to III for lower risk isomers, II for high toxicity).

Emergency Procedures

Spill Cleanup (Solid)[1][4]
  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use a N95 or P100 respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Cleanup: Scoop up material using a plastic spatula.[1]

  • Decontamination: Wipe the area with a 1% Sodium Hydroxide (NaOH) solution, followed by water.[1] Reason: The alkaline wash stabilizes any trace nitrile residues.[1]

Accidental Exposure[1][4]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) to wash skin, as they may increase transdermal absorption.[1]

References

  • National Institutes of Health (PubChem). 2-Methylpyrimidine-4-carbonitrile (Analogous Structure Safety Data).[1][2] Retrieved March 7, 2026.[1] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories (40 CFR Part 262 Subpart K).[1] [Link]

  • Princeton University EHS. Laboratory Safety Guide: Cyanides and Nitriles. (Standard operating procedure for nitrile segregation).[1] [Link]

Sources

Personal protective equipment for handling 2-Methoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Personal Protective Equipment and Handling Protocols for 2-Methoxypyrimidine-4-carbonitrile

As drug development accelerates, the use of functionalized heterocycles like 2-Methoxypyrimidine-4-carbonitrile (CAS: 1330755-79-7) [1] has become increasingly common in the synthesis of kinase inhibitors and antiviral therapeutics. However, the intersection of a lipophilic pyrimidine ring and a reactive nitrile group presents unique occupational hazards.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the hazards associated with pyrimidine carbonitriles, equipping researchers with self-validating protocols for safe handling, solubilization, and disposal.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of 2-Methoxypyrimidine-4-carbonitrile upon biological exposure:

  • Dermal Penetration (The Pyrimidine Effect): The pyrimidine core is highly lipophilic. If the compound contacts unprotected skin, this lipophilicity allows it to rapidly partition into the stratum corneum, acting as a carrier for the toxic nitrile moiety [2].

  • Systemic Toxicity (The Nitrile Effect): Once absorbed via inhalation or dermal routes, organic nitriles can be metabolized by hepatic cytochrome P450 enzymes. This oxidative dealkylation can release free cyanide (CN⁻) in vivo, leading to acute systemic toxicity and hypoxia.

  • Aerosolization Risk: As a finely milled solid, this compound carries a high risk of static-induced aerosolization during weighing, making respiratory and ocular mucosa highly vulnerable.

By understanding these mechanisms, we can transition from reactive safety compliance to proactive hazard engineering.

Quantitative Hazard & PPE Matrix

The following table synthesizes the quantitative hazard classifications (inferred from structurally analogous pyrimidine carbonitriles, Class 6.1 Toxic Solids) with the specific, mechanistically-driven PPE required to mitigate them.

Hazard CategoryGHS ClassificationMechanistic RationaleRequired PPE Specification
Acute Dermal Toxicity H311 (Toxic in contact with skin)Pyrimidine lipophilicity enhances rapid dermal absorption and systemic circulation.Hands: Double-glove. Outer: Butyl rubber (>14 mil). Inner: Nitrile (4 mil).Body: Impermeable Tyvek lab coat.
Acute Inhalation Toxicity H331 (Toxic if inhaled)Aerosolized nitrile dust undergoes rapid enzymatic cleavage in the alveolar space.Respiratory: NIOSH-approved P100 particulate half-mask or N95 [3].
Severe Eye Irritation H319 (Causes serious eye irritation)Direct crystalline contact causes severe, localized mucosal membrane irritation.Eyes: ANSI Z87.1 compliant unvented chemical safety goggles.

Self-Validating Operational Workflow

Standard operating procedures often fail due to a lack of built-in verification. The following protocol for weighing and solubilizing 2-Methoxypyrimidine-4-carbonitrile is designed as a self-validating system—meaning you cannot proceed to the next step without confirming the safety of the current one.

Phase 1: System Validation & Preparation
  • Validate Engineering Controls: Before opening the reagent, check the digital monitor on your chemical fume hood. Validation: Proceed only if the face velocity is actively reading between 80–120 feet per minute (fpm).

  • Don PPE: Put on your impermeable lab coat, unvented goggles, and P100 respirator (compliant with OSHA 29 CFR 1910.134) [4].

  • Glove Integrity Check: Don an inner layer of standard nitrile gloves. Inspect your outer butyl rubber gloves for micro-tears by trapping air inside and rolling the cuff. Validation: Proceed only if the outer glove holds pneumatic pressure.

Phase 2: Handling & Transfer
  • Static Mitigation: Wipe the exterior of the reagent bottle, the analytical balance draft shield, and your metal spatula with an anti-static cloth. Causality: Pyrimidine powders easily accumulate static charge, leading to sudden, violent aerosolization when a charged spatula approaches the powder bed.

  • Closed-System Weighing: Tare a glass vial equipped with a PTFE-lined septum cap on the balance. Open the reagent bottle only within the deepest functional zone of the fume hood (at least 6 inches from the sash). Transfer the required mass, seal the vial tightly, and re-weigh the sealed system.

Phase 3: Solubilization & Decontamination
  • Solvent Addition: Do not reopen the vial. Inject your chosen solvent (e.g., anhydrous DMSO or DMF) directly through the septum into the sealed vial via a syringe. Causality: This prevents the displacement of concentrated chemical dust into the hood's airstream when liquid displaces the air inside the vial.

  • Decontamination: Wipe down the spatula, balance pan, and hood surface with a 10% sodium hypochlorite (bleach) solution adjusted to pH > 10 with NaOH. Causality: Basic bleach oxidatively cleaves residual nitriles to significantly less toxic cyanates.

Process Visualization

G Hazard Hazard Assessment Nitrile Toxicity & Lipophilicity PPE PPE Verification Double Gloves & P100 Mask Hazard->PPE Eng Engineering Controls Validate Hood ≥100 fpm PPE->Eng Handling Operational Handling Closed-System Weighing Eng->Handling Decon Decontamination Alkaline Bleach Wipe Handling->Decon Disposal Waste Disposal High-Temp Incineration Decon->Disposal

Fig 1. Self-validating operational workflow for handling 2-Methoxypyrimidine-4-carbonitrile.

Spill Response and Disposal Logistics

The disposal of nitrile-containing pyrimidines requires strict adherence to chemical compatibility rules to prevent the generation of lethal gases.

  • Solid Spill Response: Do not sweep dry powder. Lightly mist the spill with a surfactant-water solution to bind the dust. Use damp absorbent pads to collect the material. Place all pads into a sealed, rigid hazardous waste container.

  • Disposal Plan: 2-Methoxypyrimidine-4-carbonitrile must be disposed of via high-temperature incineration .

  • Critical Contraindication: NEVER dispose of nitrile compounds in acidic waste streams (e.g., HCl, H₂SO₄). Under strongly acidic conditions, unreacted nitriles or trace cyanide impurities can undergo rapid hydrolysis, releasing lethal Hydrogen Cyanide (HCN) gas into the laboratory environment.

References

  • Centers for Disease Control and Prevention (CDC). Healthcare Respiratory Protection. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Major Requirements of OSHA's Respiratory Protection Standard 29 CFR 1910.134. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.